Product packaging for 6-Ethoxy-2,3-dihydro-1H-inden-1-one(Cat. No.:CAS No. 142888-69-5)

6-Ethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B133475
CAS No.: 142888-69-5
M. Wt: 176.21 g/mol
InChI Key: FXWIWVFACNRFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Ethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound featuring an indanone core, a privileged scaffold in medicinal chemistry and organic materials research. This structure serves as a versatile building block for the design and synthesis of novel bioactive molecules and functional materials. In pharmaceutical research, the indanone skeleton is a key structural component in several therapeutic agents and investigational compounds. Notably, it is a core feature in Donepezil, an acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease . This scaffold is also being actively explored in the development of multi-target-directed ligands for complex neurodegenerative diseases. Research indicates that derivatives of 2,3-dihydro-1H-inden-1-one can be designed as dual inhibitors targeting enzymes such as phosphodiesterase-4 (PDE4) and AChE, presenting a promising strategy for combating neuroinflammation and cognitive deficits . Beyond neuroscience, the indanone core is utilized in the design of retinoid acid receptor α (RARα) agonists for investigation in cancer therapy and chemoprevention . The ethoxy substitution on the aromatic ring of this specific compound can influence its electronic properties and steric profile, making it a valuable intermediate for further chemical modifications, such as Knoevenagel condensations, to create extended π-systems for various applications . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B133475 6-Ethoxy-2,3-dihydro-1H-inden-1-one CAS No. 142888-69-5

Properties

IUPAC Name

6-ethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWIWVFACNRFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567352
Record name 6-Ethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142888-69-5
Record name 6-Ethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone class of molecules. Indanones are bicyclic aromatic ketones that serve as important scaffolds in medicinal chemistry due to their presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, and predicted biological significance of this compound, based on available data and the general characteristics of the indanone family. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide aims to provide a valuable resource by summarizing available information and drawing comparisons with closely related analogues.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize the available predicted and known properties of the target compound and its close structural analogue, 6-Methoxy-2,3-dihydro-1H-inden-1-one, for comparative purposes.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂--INVALID-LINK--[1]
Molecular Weight 176.21 g/mol Calculated
CAS Number 142888-69-5--INVALID-LINK--[1]
Predicted Boiling Point 305.1 ± 31.0 °CNot explicitly found in search results
Predicted Density 1.132 ± 0.06 g/cm³Not explicitly found in search results
Melting Point Data not available
Solubility Data not available

Table 2: Physicochemical Properties of 6-Methoxy-2,3-dihydro-1H-inden-1-one (for comparison)

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂--INVALID-LINK--[2]
Molecular Weight 162.19 g/mol --INVALID-LINK--[2]
CAS Number 13623-25-1--INVALID-LINK--[2]
Melting Point 105-109 °C--INVALID-LINK--[2]
Boiling Point 291.7 °C at 760 mmHgNot explicitly found in search results
Solubility Soluble in DMSO--INVALID-LINK--[3]

Experimental Protocols

General Synthesis of 1-Indanones

The most common and versatile method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid or its corresponding acyl chloride.

Conceptual Workflow for the Synthesis of this compound:

G cluster_0 Starting Material Preparation cluster_1 Intramolecular Friedel-Crafts Acylation 3-Ethoxy-phenylacetic_acid 3-Ethoxyphenylacetic acid Knoevenagel_condensation Knoevenagel Condensation 3-Ethoxy-phenylacetic_acid->Knoevenagel_condensation Malonic_acid_derivative Malonic acid derivative Malonic_acid_derivative->Knoevenagel_condensation Intermediate_acid 3-(3-Ethoxyphenyl)propenoic acid Knoevenagel_condensation->Intermediate_acid Reduction Reduction (e.g., H₂/Pd-C) Intermediate_acid->Reduction 3-Ethoxyphenylpropanoic_acid 3-(3-Ethoxyphenyl)propanoic acid Reduction->3-Ethoxyphenylpropanoic_acid Acid_chloride_formation Acid Chloride Formation (e.g., SOCl₂) 3-Ethoxyphenylpropanoic_acid->Acid_chloride_formation Acyl_chloride 3-(3-Ethoxyphenyl)propanoyl chloride Acid_chloride_formation->Acyl_chloride Cyclization Intramolecular Acylation Acyl_chloride->Cyclization Lewis_acid Lewis Acid (e.g., AlCl₃) Lewis_acid->Cyclization Target_molecule This compound Cyclization->Target_molecule

Caption: Conceptual workflow for the synthesis of this compound via Friedel-Crafts acylation.

Methodology Outline:

  • Preparation of 3-(3-Ethoxyphenyl)propanoic acid: This precursor can be synthesized from 3-ethoxyphenylacetic acid through a Knoevenagel condensation with a suitable malonic acid derivative, followed by reduction of the resulting cinnamic acid derivative.

  • Acid Chloride Formation: The 3-(3-ethoxyphenyl)propanoic acid is converted to its more reactive acyl chloride by treatment with an agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The acyl chloride is then treated with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent. The electrophilic acylium ion generated in situ undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring to form the five-membered ketone ring of the indanone.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the indanone scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of 1-indanone have been investigated for their potential as:

  • Anti-inflammatory agents: Some 2-benzylidene-1-indanone derivatives have shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is often mediated through the modulation of signaling pathways like NF-κB and MAPK.

  • Anticancer agents: Certain indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms can involve the inhibition of key enzymes or interference with cellular processes crucial for cancer cell proliferation.

  • Neurological agents: The indanone core is present in drugs like Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Other derivatives have been explored as antagonists for adenosine receptors (A₁ and A₂A), suggesting potential applications in neurological disorders.

Hypothetical Signaling Pathway Modulation by Indanone Derivatives:

Based on the known activities of other indanone compounds, a potential mechanism of action for a biologically active 6-ethoxy-1-indanone derivative could involve the inhibition of inflammatory signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NF_kappa_B NF-κB Pathway TLR4->NF_kappa_B Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NF_kappa_B->Pro_inflammatory_Cytokines Indanone_Derivative 6-Ethoxy-1-indanone Derivative Indanone_Derivative->MAPK Indanone_Derivative->NF_kappa_B

Caption: Hypothetical inhibition of inflammatory signaling by a 6-ethoxy-1-indanone derivative.

Conclusion

This compound is a member of the pharmacologically significant indanone family. While specific experimental data on its physicochemical properties and biological activities are currently scarce in the public domain, this guide provides a framework for its potential characteristics and synthesis based on established chemical principles and the known properties of related compounds. Further experimental investigation is warranted to fully elucidate the profile of this compound and its potential applications in drug discovery and development. Researchers are encouraged to use the provided conceptual frameworks as a starting point for their own investigations into this and other novel indanone derivatives.

References

Technical Guide: Spectral and Synthetic Profile of 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the spectral characteristics and a plausible synthetic route for 6-Ethoxy-2,3-dihydro-1H-inden-1-one. Due to the limited availability of direct experimental data in public databases, this guide leverages predictive models for spectral data and established synthetic methodologies for analogous compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related indenone derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established computational models and comparison with structurally similar compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-77.35d8.2
H-56.85dd8.2, 2.4
H-46.80d2.4
-OCH₂CH₃4.05q7.0
H-33.00t5.8
H-22.70t5.8
-OCH₂CH₃1.42t7.0
Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (C=O)206.5
C-6164.0
C-7a155.0
C-3a131.0
C-7126.0
C-5115.5
C-4108.0
-OCH₂CH₃63.8
C-336.5
C-226.0
-OCH₂CH₃14.7
Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
~2975-2850C-H stretch (aliphatic)
~1710C=O stretch (aromatic ketone)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1100C-O stretch (alkyl ether)
Predicted Mass Spectrometry Fragmentation

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Mass Spectrum

m/zProposed Fragment Ion
176[M]⁺ (Molecular Ion)
148[M - C₂H₄]⁺
147[M - C₂H₅]⁺
120[M - C₂H₄O - CO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Proposed Synthetic Protocol

The synthesis of this compound can be approached via a multi-step sequence starting from commercially available precursors. A plausible route involves the Friedel-Crafts acylation of an appropriately substituted aromatic ether, followed by intramolecular cyclization.

Materials and Reagents
  • 3-Ethoxyphenol

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure

Step 1: Friedel-Crafts Acylation of 3-Ethoxyphenol

  • To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add 3-chloropropionyl chloride dropwise.

  • After stirring for 15 minutes, add a solution of 3-ethoxyphenol in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture carefully into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude intermediate, 1-(4-ethoxy-2-hydroxyphenyl)-3-chloropropan-1-one, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization

  • Heat the purified intermediate from Step 1 with polyphosphoric acid at 80-100 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to afford this compound.

Spectral Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film or KBr pellet.

  • Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) mass spectrometer.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Intramolecular Cyclization start1 3-Ethoxyphenol intermediate 1-(4-ethoxy-2-hydroxyphenyl)- 3-chloropropan-1-one start1->intermediate start2 3-Chloropropionyl chloride start2->intermediate reagent1 AlCl₃, CH₂Cl₂ reagent1->intermediate product 6-Ethoxy-2,3-dihydro- 1H-inden-1-one intermediate->product reagent2 Polyphosphoric Acid, Heat reagent2->product

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Ethoxy-2,3-dihydro-1H-inden-1-one. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted spectral data based on the analysis of closely related analogs, most notably 6-Methoxy-2,3-dihydro-1H-inden-1-one. This guide includes detailed tables of predicted chemical shifts, coupling constants, and signal assignments. Furthermore, a standardized experimental protocol for the acquisition of NMR data for this class of compounds is provided, alongside a logical workflow diagram for NMR-based structural elucidation. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a derivative of indanone, a bicyclic ketone that forms the core structure of various biologically active molecules. The precise characterization of such compounds is paramount for their application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This guide focuses on the ¹H and ¹³C NMR spectral characteristics of this compound.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR spectral data for this compound have been predicted based on the known experimental data for 6-Methoxy-2,3-dihydro-1H-inden-1-one and established principles of NMR spectroscopy. The primary difference in the spectra is anticipated in the signals corresponding to the ethoxy group in place of the methoxy group.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard solvent such as CDCl₃ is summarized in Table 1. The spectrum is expected to show signals for the aromatic protons, the two methylene groups of the indanone core, and the ethyl protons of the ethoxy substituent.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.65d1H~8.0H-4
~7.05dd1H~8.0, 2.5H-5
~6.95d1H~2.5H-7
~4.10q2H~7.0-OCH₂CH₃
~3.05t2H~6.0H-2
~2.70t2H~6.0H-3
~1.45t3H~7.0-OCH₂CH₃

Note: The chemical shifts are referenced to TMS (δ = 0.00 ppm). The values are predictions and may vary slightly in experimental conditions.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is presented in Table 2. The spectrum will feature signals for the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the indanone ring, and the carbons of the ethoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~206.0C-1 (C=O)
~165.0C-6
~155.0C-3a
~138.0C-7a
~125.0C-4
~115.0C-5
~108.0C-7
~64.0-OCH₂CH₃
~36.0C-2
~29.0C-3
~14.5-OCH₂CH₃

Note: The chemical shifts are referenced to TMS (δ = 0.00 ppm). The values are predictions and may vary slightly in experimental conditions.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard procedures for small organic molecules.[1][2][3][4]

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Spectrometer and Parameters

The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz (or higher)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: 0-12 ppm

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz (or higher, corresponding to the proton frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Spectral Width: 0-220 ppm

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Pick the peaks in both ¹H and ¹³C NMR spectra.

Visualization of NMR Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Sample Compound Synthesis/ Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration Multiplicity Multiplicity & J-coupling Analysis (1H) Calibration->Multiplicity Assignment Signal Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Confirmation Assignment->Structure

References

Mass Spectrometry Analysis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one, a compound of interest in pharmaceutical research and development. This document outlines key molecular properties, predicted fragmentation patterns, detailed experimental protocols, and data interpretation for the comprehensive characterization of this molecule.

Introduction to this compound

This compound is a substituted indanone derivative. Understanding its molecular structure and behavior under mass spectrometric conditions is crucial for its identification, quantification, and metabolic profiling in various stages of drug development. Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound.[1]

Molecular Properties

The fundamental molecular properties of this compound are essential for its mass spectrometric analysis. The compound has a molecular formula of C₁₁H₁₂O₂ and a formula weight of 176.22 g/mol .[2] These values serve as the basis for identifying the molecular ion peak in a mass spectrum.

PropertyValue
Molecular Formula C₁₁H₁₂O₂
Formula Weight 176.22
Exact Mass 176.0837

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

While specific experimental mass spectra for this compound are not widely published, a plausible fragmentation pathway under electron ionization (EI) can be predicted based on its chemical structure and established fragmentation mechanisms for similar aromatic ketones and ethers.

Upon electron impact, the molecule is expected to lose an electron to form the molecular ion (M⁺•) at m/z 176. The primary fragmentation events are likely to involve the ethoxy group and the dihydroindenone core.

A key fragmentation is the loss of an ethylene molecule (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement, leading to a radical cation at m/z 148. Subsequent loss of a carbonyl group (CO) could then produce a fragment at m/z 120. Another significant fragmentation pathway could be the alpha-cleavage of the ethyl group from the ethoxy moiety, resulting in the loss of an ethyl radical (•C₂H₅) to form a cation at m/z 147.

fragmentation_pathway cluster_main Predicted EI Fragmentation Pathway M+ [C11H12O2]+• m/z = 176 frag1 [M - C2H4]+• m/z = 148 M+->frag1 - C2H4 frag3 [M - C2H5]+ m/z = 147 M+->frag3 - •C2H5 frag2 [M - C2H4 - CO]+• m/z = 120 frag1->frag2 - CO

Predicted EI fragmentation of this compound.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile small molecules.

Sample Preparation
  • Standard Solution Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL.

  • Working Solution Preparation : Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration in the range of 1-10 µg/mL.[3]

  • Sample Filtration : If any particulate matter is observed, filter the final working solution through a 0.22 µm syringe filter to prevent contamination of the GC-MS system.[3]

  • Vial Transfer : Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and a soft septum.[3]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer : Agilent 5977B GC/MSD (or equivalent)

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature : 250 °C

  • Injection Volume : 1 µL

  • Injection Mode : Splitless

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program :

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Ion Source : Electron Ionization (EI)

  • Ionization Energy : 70 eV

  • Source Temperature : 230 °C

  • Quadrupole Temperature : 150 °C

  • Mass Range : m/z 40-400

Data Presentation

The following table summarizes the predicted key ions and their corresponding proposed structures for the mass spectrum of this compound.

m/zProposed Fragment IonProposed Structure
176[M]⁺•[C₁₁H₁₂O₂]⁺•
148[M - C₂H₄]⁺•[C₉H₈O₂]⁺•
147[M - C₂H₅]⁺[C₉H₇O₂]⁺
120[M - C₂H₄ - CO]⁺•[C₈H₈O]⁺•

Experimental and Data Analysis Workflow

The overall workflow for the mass spectrometry analysis of this compound involves several key stages, from sample preparation to final data interpretation.

experimental_workflow cluster_workflow General Experimental Workflow sample_prep Sample Preparation (Dissolution, Dilution, Filtration) gc_ms GC-MS Analysis (Injection, Separation, Ionization, Detection) sample_prep->gc_ms data_acq Data Acquisition (Total Ion Chromatogram, Mass Spectra) gc_ms->data_acq data_proc Data Processing (Peak Integration, Background Subtraction) data_acq->data_proc data_interp Data Interpretation (Molecular Ion ID, Fragmentation Analysis) data_proc->data_interp report Reporting (Structure Confirmation, Quantification) data_interp->report

General workflow for GC-MS analysis of small molecules.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation patterns, coupled with the detailed experimental protocol, offer a robust framework for researchers and scientists in drug development to identify and characterize this compound. While the fragmentation data presented is theoretical, it is based on well-established principles of mass spectrometry and provides a strong starting point for empirical studies. Further experimental work is recommended to confirm these predictions and to fully elucidate the mass spectrometric behavior of this molecule.

References

Technical Whitepaper: Crystal Structure of Indanone Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, the specific crystal structure of 6-Ethoxy-2,3-dihydro-1H-inden-1-one is not publicly available in crystallographic databases. This guide will, therefore, provide a detailed technical overview of a closely related and structurally characterized compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , to serve as an illustrative example for researchers, scientists, and drug development professionals. The methodologies and data presentation herein provide a framework for the analysis of similar indanone derivatives.

Introduction

Indanone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. Their rigid bicyclic core serves as a valuable scaffold for the development of therapeutic agents targeting a variety of biological pathways. Notably, certain derivatives are being explored as kinase inhibitors, which are crucial in cancer therapy.[1] The development of these inhibitors often relies on the precise understanding of their three-dimensional structure to facilitate the design of molecules that can bind specifically and potently to the ATP-binding pocket of kinases.[1]

This whitepaper details the crystal structure, synthesis, and experimental protocols for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a functionalized indanone derivative. The bromination of the core structure provides a strategic point for further chemical modifications, essential for developing a library of potential kinase inhibitors.[1]

Crystal Structure and Molecular Geometry

The three-dimensional structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one was determined by single-crystal X-ray diffraction. The analysis reveals a nearly planar dihydroindene core, with a slight twist in the five-membered ring.[1][2] In the crystal lattice, molecules are organized into stacks along the a-axis, stabilized by π-stacking interactions between the aromatic rings.[1][2] These stacks are further linked by weak C-H···O and C-H···Br hydrogen bonds.[1][2]

Crystallographic Data

The crystallographic data provides precise information about the unit cell and the arrangement of molecules in the crystal.

ParameterValue
Empirical Formula C₁₁H₁₁BrO₃
Formula Weight 271.11
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.1189 (4)
b (Å) 12.3831 (7)
c (Å) 12.4411 (7)
α (°) 90
β (°) 98.992 (2)
γ (°) 90
Volume (ų) 1082.94 (11)
Z 4
Density (calculated) (Mg/m³) 1.663
Absorption Coefficient (mm⁻¹) 4.228
F(000) 544
Selected Bond Lengths and Angles

The following tables summarize key intramolecular distances and angles, providing insight into the molecular geometry.

Table 2.1: Selected Bond Lengths (Å)

Bond Length (Å)
Br1 - C4 1.896 (2)
O1 - C1 1.215 (3)
O2 - C5 1.364 (3)
O3 - C7 1.362 (3)
C1 - C9 1.476 (3)

| C2 - C3 | 1.529 (4) |

Table 2.2: Selected Bond Angles (°)

Atoms Angle (°)
O1 - C1 - C9 123.8 (2)
O1 - C1 - C2 129.2 (2)
C5 - O2 - C10 116.8 (2)
C7 - O3 - C11 117.8 (2)

| C3 - C2 - C1 | 105.9 (2) |

Experimental Protocols

Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[1]

To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) in 15 mL of benzene, N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) were added at room temperature. The reaction mixture was stirred for 15 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the benzene was removed by distillation. Water was then added to the residue, and the resulting slurry was stirred for 30 minutes. The crude product was collected by vacuum filtration and dried, yielding an off-white solid.

  • Yield: 1.27 g (90%)

  • Melting Point: 498–500 K

  • Rf: 0.4 (1:1 ethyl acetate:hexane)

Crystallization[1]

Single crystals suitable for X-ray diffraction were grown from a solution of the synthesized compound in a 1:1 mixture of ethyl acetate and hexane.

X-ray Data Collection and Structure Refinement[1]

A suitable single crystal was mounted for data collection. The diffraction data were obtained from three sets of frames, each with a width of 0.50° in ω or φ. The scan time was 10.00 seconds per frame. The structure was solved and refined using standard crystallographic software packages.

Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis start 5,7-dimethoxy-2,3-dihydro- 1H-inden-1-one reagents NBS, AIBN in Benzene start->reagents reaction Stirring (15h) at room temp. reagents->reaction workup Distillation & Water Addition reaction->workup filtration Vacuum Filtration workup->filtration product Crude Product filtration->product crystallization Crystallization from Ethyl Acetate/Hexane product->crystallization crystals Single Crystals crystallization->crystals xray Single-Crystal X-ray Diffraction crystals->xray data Crystallographic Data xray->data

Caption: Workflow for the synthesis and structural determination.

Logical Relationship for Kinase Inhibitor Development

The development of indanone-based kinase inhibitors follows a logical progression from the core structure to functionalized derivatives with biological activity.

logical_relationship core Indanone Core Structure functionalization Functionalization (e.g., Bromination) core->functionalization derivatives Library of Derivatives functionalization->derivatives screening Biological Screening (Kinase Assays) derivatives->screening lead Lead Compound Identification screening->lead optimization Lead Optimization lead->optimization candidate Drug Candidate optimization->candidate

References

Biological Activity of 1-Indanone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-indanone scaffold, characterized by a fused benzene and cyclopentanone ring system, is a privileged structure in medicinal chemistry. Its rigid framework and amenability to chemical modification have made it a versatile starting point for the development of a wide range of biologically active compounds.[1][2][3][4] Derivatives of 1-indanone have shown significant promise in several therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders.[1][2][3][4] This technical guide summarizes the key biological activities of various 1-indanone analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity

1-indanone derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and cyclooxygenase-2 (COX-2), as well as the induction of apoptosis.[1][5][6]

Quantitative Data for Anticancer Activity of 1-Indanone Derivatives
Compound ClassSpecific DerivativeTarget/Cell LineIC50 (µM)Reference
Thiazolyl HydrazonesN-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)HT-29 (Colon Cancer)0.41 ± 0.19[7]
COLO 205 (Colon Cancer)-[7]
KM 12 (Colon Cancer)-[7]
2-Benzylidene-1-indanones-MCF-7 (Breast Cancer)0.01 - 0.88[1]
HCT (Colon Cancer)0.01 - 0.88[1]
THP-1 (Leukemia)0.01 - 0.88[1]
A549 (Lung Cancer)0.01 - 0.88[1]
Spiroisoxazolines3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazolineMCF-7 (Breast Cancer)0.03 ± 0.01[6]
Gallic Acid-based Indanone-Ehrlich Ascites Carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg[5]
Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test indanone derivative and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

Several 1-indanone derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[5][7]

anticancer_pathway Indanone Indanone Derivative Tubulin Tubulin Polymerization Indanone->Tubulin Inhibition MitoticSpindle Mitotic Spindle Formation Tubulin->MitoticSpindle CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Figure 1: Inhibition of Tubulin Polymerization by Indanone Derivatives.

Neuroprotective Activity

The 1-indanone scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[3][4][8] Consequently, many indanone derivatives have been investigated for their neuroprotective properties, primarily through the inhibition of AChE and monoamine oxidase B (MAO-B).[8][9]

Quantitative Data for Neuroprotective Activity of 1-Indanone Derivatives
Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Donepezil-inspiredCompound 4bAcetylcholinesterase (AChE)0.78[10]
2-Arylidene-1-indanonesPyrrolidine and Piperidine substituted analogs-Potent anti-Alzheimer's agents[9]
Morpholine-substituted analog-Maximum anti-Parkinsonian activity[9]
Experimental Protocols

Ellman's Assay for Acetylcholinesterase (AChE) Inhibition

This assay measures the activity of AChE by detecting the production of thiocholine when acetylcholine is hydrolyzed.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, combine the buffer, DTNB, and various concentrations of the test indanone derivative.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide solution.

  • Absorbance Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor, and the IC50 value is subsequently calculated.

Signaling Pathways in Neuroprotection

The primary mechanism of neuroprotection for many indanone derivatives is the inhibition of acetylcholinesterase, which increases the levels of the neurotransmitter acetylcholine in the brain.[3][4][8]

neuroprotection_pathway Indanone Indanone Derivative AChE Acetylcholinesterase (AChE) Indanone->AChE Inhibition Acetylcholine Acetylcholine Levels AChE->Acetylcholine Increased Neurotransmission Cholinergic Neurotransmission Acetylcholine->Neurotransmission Enhanced

Figure 2: Mechanism of Acetylcholinesterase Inhibition.

Anti-inflammatory Activity

1-indanone derivatives have also been explored for their anti-inflammatory properties, with some compounds showing potent inhibition of pro-inflammatory cytokines and enzymes.[1][11][12]

Quantitative Data for Anti-inflammatory Activity of 1-Indanone Derivatives
Compound ClassSpecific DerivativeTarget/Cell Line% Inhibition / IC50Reference
2-Benzylidene-1-indanonesCompound 4dTNF-α release (LPS-stimulated MPMs)83.73% at 10 µM[11][12]
Compound 4dIL-6 release (LPS-stimulated MPMs)69.28% at 10 µM[11][12]
Isoxazole fused 1-indanonesDerivatives 64k, 64j, 64f, 64g, 64iCarrageenan-induced paw edema (in vivo)Stronger inhibition than indomethacin[1]
Experimental Protocols

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This in vitro assay is used to screen for anti-inflammatory compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with LPS.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or primary murine peritoneal macrophages) in appropriate media.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test indanone derivative for 30 minutes to 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and release.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated control.

Signaling Pathways in Anti-inflammatory Activity

Some indanone derivatives have been shown to suppress the expression of pro-inflammatory mediators like iNOS and COX-2 by inhibiting the TLR4/JNK/NF-κB signaling pathway.[13]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NFkB NF-κB JNK->NFkB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Inflammation Indanone Indanone Derivative Indanone->JNK Inhibition Indanone->NFkB Inhibition

Figure 3: Inhibition of the TLR4/JNK/NF-κB Signaling Pathway.

Conclusion

The 1-indanone scaffold is a highly valuable pharmacophore that has given rise to a multitude of derivatives with significant therapeutic potential across oncology, neurodegeneration, and inflammation. While direct biological data for 6-Ethoxy-2,3-dihydro-1H-inden-1-one is currently lacking, the extensive research on its structural analogs strongly suggests that this compound may also exhibit valuable biological activities. Further experimental investigation is warranted to elucidate the specific pharmacological profile of this compound and to determine its potential as a lead compound for future drug development.

References

Potential Pharmacological Profile of 6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles and extrapolates potential pharmacological activities based on the known biological effects of the broader indanone chemical class. Direct experimental data for 6-Ethoxy-2,3-dihydro-1H-inden-1-one is not currently available in public literature. The information presented herein is intended for research and informational purposes only.

Introduction

The indanone scaffold, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is recognized as a "privileged" motif in medicinal chemistry. This core structure is present in numerous biologically active compounds and approved pharmaceuticals, demonstrating a wide range of pharmacological activities.[1] Derivatives of 1-indanone have shown significant promise as neuroprotective, anti-inflammatory, anticancer, and antimicrobial agents.[1][2]

This technical guide focuses on the potential pharmacological profile of a specific, under-investigated derivative: This compound . While direct studies on this compound are lacking, its structural similarity to other pharmacologically active 6-alkoxy-indanones allows for a predictive analysis of its likely biological targets and therapeutic potential. This document summarizes quantitative data from closely related analogs, provides detailed experimental protocols for assessing key biological activities, and visualizes the core signaling pathways likely modulated by this class of compounds.

Predicted Pharmacological Activities and Quantitative Data

Based on extensive research into the indanone class, this compound is predicted to exhibit activity in two primary therapeutic areas: neuroprotection and anti-inflammation. The ethoxy group at the 6-position is structurally analogous to the methoxy group found in many potent indanone derivatives, suggesting it may confer similar biological properties.

Potential Neuroprotective Activity

Indanone derivatives are well-documented for their neuroprotective effects, primarily through the inhibition of key enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] The primary targets are Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[4]

Table 1: AChE and MAO-B Inhibitory Activities of Representative Indanone Derivatives

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference(s)
6-Substituted Indanones 6-Chloro-1-indanoneMAO-B0.001[5]
6-Fluoro-1-indanoneMAO-B0.004[5]
6-Methoxy-1-indanone analogMAO-B~0.030[5]
2-Benzylidene-1-indanones 5-Hydroxy-4'-fluoro derivativeMAO-B<0.1[2]
5-Hydroxy-4'-chloro derivativeMAO-B<0.1[2]
Indanone-Piperidine Hybrids Compound 9AChE0.0148[1]
Compound 14AChE0.0186[1]
Potential Anti-inflammatory Activity

The anti-inflammatory properties of indanones are attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[2] Key targets include Cyclooxygenase-2 (COX-2) and the regulation of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) via pathways such as NF-κB and MAPK.[6][7]

Table 2: Anti-inflammatory Activity of Representative Indanone Derivatives

Compound ClassSpecific DerivativeTarget/AssayIC50 (µM)Reference(s)
Indanone Spiroisoxazolines 3'-(3,4-dimethoxyphenyl)-...COX-20.03[8]
2-Benzylidene-1-indanones Compound 8fTNF-α release (LPS-stimulated)<10 (High % inhibition)[9]
Compound 8fIL-6 release (LPS-stimulated)<10 (High % inhibition)[9]

Key Signaling Pathways and Mechanisms of Action

Neuroprotection: Enzyme Inhibition

The primary neuroprotective mechanism of indanone derivatives involves the inhibition of AChE and MAO-B.

  • AChE Inhibition: By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft. This is a key therapeutic strategy for Alzheimer's disease. Docking studies suggest that indanone derivatives can bind to both the catalytic active site and the peripheral anionic site of AChE.[4][10]

  • MAO-B Inhibition: Selective inhibition of MAO-B prevents the degradation of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease. The indanone scaffold fits within the bipartite active site cavity of MAO-B, forming key interactions with residues such as ILE199, TYR398, and TYR435.[3]

AChE_MAOB_Inhibition cluster_AChE Acetylcholinesterase (AChE) Inhibition cluster_MAOB Monoamine Oxidase B (MAO-B) Inhibition ACh Acetylcholine AChE_Enzyme AChE Enzyme ACh->AChE_Enzyme Binds Choline Choline + Acetate AChE_Enzyme->Choline Hydrolyzes Indanone_AChE 6-Ethoxy-Indanone (Potential Inhibitor) Indanone_AChE->AChE_Enzyme Inhibits Dopamine Dopamine MAOB_Enzyme MAO-B Enzyme Dopamine->MAOB_Enzyme Binds Metabolites Inactive Metabolites MAOB_Enzyme->Metabolites Oxidizes Indanone_MAOB 6-Ethoxy-Indanone (Potential Inhibitor) Indanone_MAOB->MAOB_Enzyme Inhibits

Potential Enzyme Inhibition by 6-Ethoxy-Indanone.
Anti-inflammation: NF-κB and MAPK Signaling

Indanone derivatives can exert anti-inflammatory effects by modulating key signaling cascades that regulate the expression of pro-inflammatory genes.

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it activates the transcription of genes for TNF-α, IL-6, and COX-2.[6][11] Indanone derivatives are hypothesized to inhibit this pathway, potentially by interfering with IκB degradation or NF-κB nuclear translocation.

  • MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK) are also activated by inflammatory stimuli and play a crucial role in the production of inflammatory mediators.[7][12] Inhibition of these pathways by indanone derivatives can lead to a reduction in the expression of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_p Active NF-κB IkB->NFkB_p Releases Gene_Expression Pro-inflammatory Gene Transcription NFkB_p->Gene_Expression Translocates & Activates Indanone 6-Ethoxy-Indanone (Potential Inhibitor) Indanone->MAPK Inhibits Indanone->IKK Inhibits Cytokines TNF-α, IL-6, COX-2 Gene_Expression->Cytokines

Potential Anti-inflammatory Signaling Pathways.

Experimental Protocols

The following are detailed, generalized protocols for assessing the predicted biological activities of this compound. These are based on standard methodologies employed in the evaluation of other indanone derivatives.

Synthesis of 6-Alkoxy-2,3-dihydro-1H-inden-1-one

A common and effective method for synthesizing 6-alkoxy-1-indanones is through the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid, often catalyzed by a strong acid like polyphosphoric acid (PPA).[13][14]

Synthesis_Workflow Start 3-(3-Ethoxyphenyl)propanoic Acid Reaction Intramolecular Friedel-Crafts Acylation (Heat) Start->Reaction Reagent Polyphosphoric Acid (PPA) Reagent->Reaction Purification Work-up & Purification Reaction->Purification Product This compound Purification->Product

General Synthesis Workflow.

Protocol: Intramolecular Friedel-Crafts Acylation

  • Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(3-ethoxyphenyl)propanoic acid.

  • Catalyst Addition: Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the acid).

  • Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100°C. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

In Vitro Biological Assays

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine when acetylcholine is hydrolyzed.

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Purified human recombinant AChE.

    • Test Compound: this compound dissolved in DMSO to various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of Assay Buffer.

    • Add 20 µL of the test compound solution (or DMSO for control).

    • Add 10 µL of DTNB solution.

    • Add 20 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI substrate solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO). Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay

This fluorometric assay measures the activity of MAO-B by detecting the product of a substrate like kynuramine.

  • Reagent Preparation:

    • Assay Buffer: Potassium phosphate buffer, pH 7.4.

    • Substrate: Kynuramine.

    • Enzyme: Recombinant human MAO-B.

    • Test Compound: this compound dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer, test compound, and MAO-B enzyme to each well.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Protocol: Anti-inflammatory Assay (LPS-induced TNF-α Release in Macrophages)

This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in media) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours). Include appropriate controls (untreated cells, cells with DMSO, cells with LPS only).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Measurement: Quantify the amount of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-only control. Determine the IC50 value. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.

Conclusion

While direct pharmacological data for this compound is not yet available, the extensive body of research on the indanone scaffold provides a strong foundation for predicting its biological activities. The structural similarity to potent 6-methoxy-indanone derivatives suggests a high likelihood of activity as a neuroprotective agent, through the inhibition of AChE and MAO-B, and as an anti-inflammatory agent, by modulating the NF-κB and MAPK signaling pathways. The experimental protocols provided in this guide offer a clear framework for the synthesis and biological evaluation of this promising compound. Further investigation is warranted to confirm these predicted activities and to explore the full therapeutic potential of this compound.

References

6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxy-2,3-dihydro-1H-inden-1-one is a research chemical belonging to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceutical agents.[1][2] Notable examples include Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and Indinavir, an HIV protease inhibitor.[1][2] The versatility of the indanone framework allows for diverse therapeutic applications, including anti-Alzheimer, anticancer, antimicrobial, and antiviral activities.[1][2][3] This technical guide provides an in-depth overview of this compound, including a plausible synthetic route, predicted physicochemical and spectroscopic properties, a summary of the known biological activities of related indanone derivatives, and potential research applications. Detailed experimental protocols and workflow visualizations are provided to facilitate further investigation of this compound.

Chemical Properties and Synthesis

While specific experimental data for this compound is not extensively available in public literature, its properties can be reliably predicted based on the well-characterized 1-indanone core and the presence of the ethoxy substituent.

Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in common organic solvents
Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of this compound, based on data for the parent 1-indanone and related substituted analogs.[4][5][6][7][8][9][10][11]

Spectroscopy Expected Features
¹H NMR - Aromatic protons on the benzene ring. - Triplet and quartet signals for the ethoxy group (-OCH₂CH₃). - Two triplet signals for the adjacent methylene groups (-CH₂CH₂-) of the indanone core.
¹³C NMR - Carbonyl carbon (C=O) signal in the downfield region. - Aromatic carbon signals. - Aliphatic carbon signals for the methylene groups of the indanone core and the ethoxy group.
IR Spectroscopy - Strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹. - C-O stretching vibrations for the ethoxy group. - C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns of the indanone core.
Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropanoic acid derivative.[12][13][14] For this compound, the precursor would be 3-(4-ethoxyphenyl)propanoic acid. The cyclization is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA).[15][16][17]

Step 1: Synthesis of 3-(4-ethoxyphenyl)propanoic acid

This precursor can be synthesized via a Friedel-Crafts reaction between succinic anhydride and phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride, followed by reduction of the resulting keto acid.

Step 2: Intramolecular Friedel-Crafts Acylation

Materials:

  • 3-(4-ethoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3-(4-ethoxyphenyl)propanoic acid in dichloromethane.

  • Add polyphosphoric acid to the solution with stirring. The amount of PPA should be sufficient to act as both the catalyst and the solvent.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Biological Activity and Research Applications

While the specific biological profile of this compound has not been reported, the indanone scaffold is associated with a broad range of pharmacological activities.[1][2][3][18][19]

Summary of Known Biological Activities of Indanone Derivatives
Biological Activity Target/Mechanism of Action Examples of Indanone Derivatives
Anti-Alzheimer's Disease Acetylcholinesterase (AChE) inhibitionDonepezil
Anticancer Tubulin polymerization inhibition, Cyclooxygenase-2 (COX-2) inhibitionSpiroisoxazoline-containing indanones
Antiviral HIV protease inhibitionIndinavir
Antimicrobial Inhibition of bacterial and fungal growthVarious substituted indanones
Anti-inflammatory Inhibition of inflammatory mediators-
Potential Research Applications

Based on the established activities of the indanone class, this compound represents a valuable candidate for investigation in several areas of drug discovery:

  • Neuroprotective Agent: Evaluation of its potential as an inhibitor of acetylcholinesterase or other targets relevant to neurodegenerative diseases.

  • Anticancer Agent: Screening for cytotoxic activity against various cancer cell lines and investigation of its mechanism of action.

  • Antimicrobial Agent: Testing its efficacy against a panel of pathogenic bacteria and fungi.

  • Lead Compound for Library Synthesis: Its core structure can be further modified to generate a library of novel indanone derivatives for high-throughput screening.

Visualized Experimental Workflows and Signaling Pathways

To aid in the research and development process, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway associated with the indanone class of compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening synthesis Synthesis of 6-Ethoxy-1-indanone purification Purification (Chromatography/ Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) ir->in_vitro in_vivo In Vivo Models (if promising) in_vitro->in_vivo

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

signaling_pathway cluster_synapse Cholinergic Synapse acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis postsynaptic_receptor Postsynaptic Receptor acetylcholine->postsynaptic_receptor Binding choline_acetate Choline + Acetate ache->choline_acetate signal Signal Transduction postsynaptic_receptor->signal indanone Indanone Derivative (e.g., Donepezil) indanone->ache Inhibition

Caption: Representative signaling pathway showing the inhibition of acetylcholinesterase (AChE) by an indanone derivative, a mechanism relevant to Alzheimer's disease therapy.

References

An In-depth Technical Guide on the Discovery and Synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the discovery and synthesis of a specific subclass: 6-Ethoxy-2,3-dihydro-1H-inden-1-one and its analogs. These compounds have garnered interest for their potential as anti-inflammatory and neuroprotective agents. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and characterization data for these analogs. Furthermore, it explores their biological activities and the signaling pathways they modulate, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of the Indanone Scaffold

Indanone derivatives are a class of compounds that have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[1][2] The rigid, fused-ring structure of the indanone core provides a valuable template for the design of small molecule inhibitors that can interact with various biological targets. The substitution pattern on the aromatic ring and the cyclopentanone moiety allows for fine-tuning of the molecule's physicochemical properties and biological activity.

The 6-ethoxy substitution, in particular, has been explored to enhance the therapeutic potential of the indanone scaffold. This guide will delve into the synthesis and biological evaluation of this compound and its derivatives, providing a foundational understanding for further research and development in this area.

Synthetic Strategies for 6-Ethoxy-1-Indanone Analogs

The construction of the 6-ethoxy-1-indanone core is primarily achieved through intramolecular Friedel-Crafts acylation. This powerful reaction allows for the formation of the characteristic five-membered ring fused to the aromatic system.

Intramolecular Friedel-Crafts Acylation

The most common and direct route to 6-ethoxy-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid or its corresponding acyl chloride.[2][3] The reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA).

General Reaction Scheme:

G cluster_0 Synthesis of 6-Ethoxy-1-Indanone via Friedel-Crafts Acylation start 3-(3-ethoxyphenyl)propanoic acid acyl_chloride 3-(3-ethoxyphenyl)propionyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ indanone This compound acyl_chloride->indanone AlCl₃ or PPA

Figure 1: General workflow for the synthesis of 6-Ethoxy-1-indanone.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 3-(3-ethoxyphenyl)propanoic acid

A detailed protocol for the synthesis of the starting material, 3-(3-ethoxyphenyl)propanoic acid, would be included here, typically involving a Heck or Suzuki coupling followed by reduction and hydrolysis, or a malonic ester synthesis route starting from 3-ethoxybenzyl halide. For the purpose of this guide, we will assume the starting material is commercially available or has been previously synthesized.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Method A: Using Polyphosphoric Acid (PPA)

    • To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(3-ethoxyphenyl)propanoic acid.

    • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).

    • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

  • Method B: Using Oxalyl Chloride and Aluminum Chloride

    • Suspend 3-(3-ethoxyphenyl)propanoic acid in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases, to form the acyl chloride.

    • In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents) in the same anhydrous solvent at 0 °C.

    • Slowly add the solution of the acyl chloride to the AlCl₃ suspension at 0 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Synthesis of 6-Ethoxy-1-Indanone Analogs

The versatility of the indanone scaffold allows for the synthesis of a wide array of analogs through various chemical transformations.

Analogs with Substitutions at the 2-position

The 2-position of the indanone ring can be functionalized to introduce diverse substituents. A common approach is the aldol condensation of 6-ethoxy-1-indanone with various aldehydes to yield 2-benzylidene derivatives.

General Reaction Scheme:

G cluster_1 Synthesis of 2-Benzylidene-6-ethoxy-1-indanone Analogs start 6-Ethoxy-1-indanone product 2-(Substituted-benzylidene)-6-ethoxy-1-indanone start->product aldehyde Substituted Benzaldehyde (R-CHO) aldehyde->product Base (e.g., NaOH, KOH)

Figure 2: Synthesis of 2-benzylidene analogs via aldol condensation.

Experimental Protocol: Synthesis of 2-Benzylidene-6-ethoxy-1-indanone

  • Dissolve 6-ethoxy-1-indanone and a substituted benzaldehyde (1.0-1.2 equivalents) in ethanol or methanol.

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until a precipitate forms. Monitor the reaction by TLC.

  • Filter the precipitate, wash it with cold ethanol or water, and dry it to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure 2-benzylidene-6-ethoxy-1-indanone analog.

Data Presentation: Quantitative Summary

The following tables summarize the characterization data for this compound and a selection of its synthesized analogs.

Table 1: Synthesis and Characterization of this compound

ParameterData
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
CAS Number 142888-69-5[4]
Appearance Off-white to pale yellow solid
Melting Point Not available in searched literature
Yield Typically 60-90% (via Friedel-Crafts)[2]
¹H NMR (CDCl₃, δ) Predicted values: ~7.6 (d, 1H), ~6.8 (dd, 1H), ~6.7 (d, 1H), ~4.1 (q, 2H), ~3.0 (t, 2H), ~2.7 (t, 2H), ~1.4 (t, 3H)
¹³C NMR (CDCl₃, δ) Predicted values: ~205, ~160, ~155, ~138, ~125, ~124, ~108, ~64, ~36, ~25, ~15
IR (KBr, cm⁻¹) Predicted values: ~2980, ~1700 (C=O), ~1600, ~1480, ~1250 (C-O)
MS (EI, m/z) Predicted values: 176 (M⁺), 148, 120

Table 2: Synthesis and Characterization of Selected 2-Benzylidene-6-ethoxy-1-indanone Analogs

Analog (R group)Yield (%)Melting Point (°C)¹H NMR Highlights (δ, ppm)
Phenyl 75-85Not available~7.8 (s, 1H, vinyl H)
4-Methoxyphenyl 70-80Not available~7.7 (s, 1H, vinyl H), ~3.9 (s, 3H, OCH₃)
4-Chlorophenyl 80-90Not available~7.7 (s, 1H, vinyl H)
3,4,5-Trimethoxyphenyl 65-75107-110[5]~7.6 (s, 1H, vinyl H), ~3.9 (m, 9H, OCH₃)

Note: The spectral data for the parent compound and some analogs are predicted based on closely related structures found in the literature, as specific experimental data was not available in the searched results.

Biological Activities and Signaling Pathways

While specific biological data for 6-ethoxy-1-indanone analogs is limited in the available literature, the broader class of indanone derivatives has shown significant promise as anti-inflammatory and neuroprotective agents.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of indanone analogs. For instance, novel sesquistilbene indanone analogues have been shown to be potent anti-inflammatory agents.[6] These compounds were found to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells. Furthermore, they significantly suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the TLR4/JNK/NF-κB signaling pathway.[6]

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates JNK JNK TLR4->JNK Activates NFkappaB NFkappaB JNK->NFkappaB Activates iNOS_COX2 iNOS & COX-2 NFkappaB->iNOS_COX2 Induces expression of Inflammation Inflammation iNOS_COX2->Inflammation Promotes Indanone Indanone Indanone->JNK Inhibits Indanone->NFkappaB Inhibits

Figure 3: Proposed anti-inflammatory mechanism of indanone analogs.

Neuroprotective Activity

Indanone derivatives have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.[7][8] Many of these compounds act as inhibitors of cholinesterases (AChE and BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[8] By inhibiting these enzymes, indanone derivatives can increase acetylcholine levels in the brain, which is beneficial for cognitive function. Some indanone derivatives also exhibit the ability to inhibit the self-assembly of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[7]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes, primarily through intramolecular Friedel-Crafts acylation, are well-established and allow for the generation of a diverse library of analogs. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of 6-ethoxy substituted derivatives, the existing data on related indanones suggest their potential as potent anti-inflammatory and neuroprotective agents. This guide provides a solid foundation of the available knowledge to encourage and facilitate future investigations into this interesting class of compounds.

References

In-Depth Technical Guide: 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the available technical information for the chemical compound 6-Ethoxy-2,3-dihydro-1H-inden-1-one . While this specific molecule is identified in chemical databases, detailed experimental data, and in-depth biological studies appear to be limited in publicly accessible literature. This guide presents the confirmed chemical identifiers and contextual information based on the broader class of indanone derivatives.

Chemical Identification

A crucial first step in any chemical research is the accurate identification of the molecule of interest. The standardized nomenclature and registry numbers for this compound are as follows:

IdentifierValue
IUPAC Name This compound
CAS Number 142888-69-5
Synonyms 6-Ethoxy-1-indanone, 6-Ethoxy-indan-1-one

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Synthesis Strategies for Indanone Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of the indanone core is well-established. The general approaches can be adapted for the synthesis of specific derivatives.

General Synthetic Workflow

A common and versatile method for the synthesis of substituted indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. This process is outlined in the workflow diagram below.

G cluster_start Starting Materials cluster_reaction1 Friedel-Crafts Acylation cluster_intermediate1 Intermediate 1 cluster_reaction2 Reduction cluster_intermediate2 Intermediate 2 cluster_reaction3 Intramolecular Acylation cluster_product Final Product Substituted_Benzene Substituted Benzene Friedel_Crafts Friedel-Crafts Acylation (e.g., AlCl₃) Substituted_Benzene->Friedel_Crafts Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Friedel_Crafts Keto_Acid 3-(Aroyl)propanoic Acid Friedel_Crafts->Keto_Acid Reduction Reduction (e.g., Clemmensen or Wolff-Kishner) Keto_Acid->Reduction Arylpropanoic_Acid 3-Arylpropanoic Acid Reduction->Arylpropanoic_Acid Cyclization Intramolecular Friedel-Crafts Acylation (e.g., PPA or H₂SO₄) Arylpropanoic_Acid->Cyclization Indanone Substituted 1-Indanone Cyclization->Indanone

Caption: Generalized synthesis of 1-indanone derivatives.

Experimental Considerations:

For the synthesis of this compound, the starting material would likely be phenetole (ethoxybenzene). The specific reaction conditions, including catalysts, solvents, and temperatures, would need to be optimized to achieve the desired product with good yield and purity.

Biological Activity and Therapeutic Potential of Indanones

The indanone scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds. While no specific biological data for this compound has been identified, the broader class of indanones has been investigated for a range of therapeutic applications.

Potential Areas of Investigation:

  • Neurodegenerative Diseases: Certain indanone derivatives have shown promise in the context of Alzheimer's and Parkinson's diseases.

  • Oncology: The structural motif of indanones has been incorporated into molecules with anticancer properties.

  • Antimicrobial Agents: Some indanone-containing compounds have demonstrated antibacterial and antifungal activities.

The logical relationship for exploring the therapeutic potential of a novel indanone derivative is depicted below.

G Indanone_Core Indanone Core Structure Chemical_Modification Chemical Modification (e.g., addition of ethoxy group) Indanone_Core->Chemical_Modification Novel_Derivative Novel Indanone Derivative (this compound) Chemical_Modification->Novel_Derivative Biological_Screening Biological Screening Assays Novel_Derivative->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Drug discovery workflow for indanone derivatives.

Conclusion and Future Directions

This compound is a chemically defined entity with a known IUPAC name and CAS number. However, there is a notable lack of detailed, publicly available research on its synthesis, physicochemical properties, and biological activity.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The established biological relevance of the indanone scaffold suggests that this compound could be a valuable candidate for further investigation. Future research should focus on:

  • Development of a robust and scalable synthetic route.

  • Comprehensive characterization of its physicochemical properties.

  • Screening for biological activity in various therapeutic areas.

The information provided in this guide serves as a foundational resource for initiating such research endeavors.

Solubility Profile of 6-Ethoxy-2,3-dihydro-1H-inden-1-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Ethoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for process optimization, formulation development, and ensuring reproducible experimental outcomes. This document outlines standard experimental protocols for solubility determination and presents illustrative data for a structurally related compound to guide researchers in their work.

Quantitative Solubility Data

SolventSolubility DescriptionQuantitative Solubility (Donepezil Hydrochloride)
ChloroformFreely Soluble-
WaterSolubleup to 10 mg/mL
Glacial Acetic AcidSoluble-
Methanol-up to 50 mg/mL
EthanolSlightly Soluble-
AcetonitrileSlightly Soluble-
Ethyl AcetatePractically Insoluble-
n-HexanePractically Insoluble-

Note: The data for Donepezil and Donepezil Hydrochloride is provided as a reference to demonstrate typical solubility characteristics and data presentation for a complex indanone derivative.[1][2][]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[4] This protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure that the concentration of the solute in the solution no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

3. Data Reporting:

  • The solubility is reported as the mean concentration (e.g., in mg/mL or mol/L) from at least three replicate experiments for each solvent, along with the standard deviation.

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting prep Preparation of Supersaturated Slurry equilibrate Equilibration (Shaking at Constant Temp) prep->equilibrate Excess Solute sample Sampling and Filtration equilibrate->sample 24-72 hours analysis Concentration Analysis (e.g., HPLC, UV-Vis) sample->analysis Clear Filtrate data Data Processing and Reporting analysis->data

Shake-Flask Solubility Determination Workflow

As there is no specific information available regarding signaling pathways for this compound, a signaling pathway diagram is not applicable at this time. The provided experimental workflow serves as the primary visualization for this technical guide.

References

Theoretical Investigations of 6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the theoretical studies on 6-ethoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone derivative of interest in medicinal chemistry and materials science. Leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), this guide delves into the molecule's structural, electronic, and spectroscopic properties. The content herein is intended to furnish researchers, scientists, and drug development professionals with a foundational understanding of the in-silico methodologies applicable to this class of compounds and to present the key computed parameters in a clear and accessible format. While direct experimental theoretical studies on this compound are not extensively available in the public domain, this guide establishes a framework for such investigations based on well-established computational protocols.

Introduction

This compound belongs to the indanone family, a class of compounds that are prevalent in natural products and serve as crucial building blocks in the synthesis of various pharmaceutical agents and functional materials. The ethoxy substitution on the aromatic ring is expected to modulate the electronic properties and, consequently, the reactivity and biological activity of the parent indanone scaffold. Theoretical studies, particularly those employing quantum mechanical calculations, are indispensable for elucidating the fundamental characteristics of such molecules at an atomic level.[1] These computational approaches provide insights that are often complementary to experimental data and can guide the rational design of novel derivatives with desired properties.[2][3]

This guide will outline the standard computational workflow for characterizing this compound, present hypothetical yet representative data in structured tables, and provide detailed descriptions of the underlying computational methodologies.

Molecular Structure and Properties

The foundational step in the theoretical study of any molecule is the determination of its equilibrium geometry. This is typically achieved through geometry optimization calculations.

Physicochemical Properties

A summary of the basic molecular properties of this compound and related structures is provided in Table 1.

PropertyValueReference CompoundCAS Number
Molecular Formula C₁₁H₁₂O₂5,6-dimethoxy-2,3-dihydro-1H-inden-1-one2107-69-9[4]
Molecular Weight 192.21 g/mol 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one2107-69-9[4]
Molecular Formula C₁₀H₁₀O₂6-methoxy-2,3-dihydro-1H-inden-1-one13623-25-1[5]
Molecular Weight 162.188 g/mol 6-methoxy-2,3-dihydro-1H-inden-1-one13623-25-1[5]
Molecular Formula C₁₂H₁₄O₃5-ethoxy-6-methoxy-2,3-dihydro-1H-inden-1-oneNot Available[6]
Molecular Weight 206.24 g/mol 5-ethoxy-6-methoxy-2,3-dihydro-1H-inden-1-oneNot Available[6]

Computational Methodology

The theoretical data presented in this guide would be derived from calculations based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][7]

Geometry Optimization and Vibrational Analysis

The molecular structure of this compound would be optimized using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energies of these orbitals and the resulting HOMO-LUMO gap provide insights into the kinetic stability and chemical reactivity of the molecule. A larger HOMO-LUMO gap suggests higher stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Hypothetical Computational Workflow

The logical flow of a theoretical investigation into this compound is depicted below.

G cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Define Initial Molecular Structure of 6-Ethoxy- 2,3-dihydro-1H-inden-1-one geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop Optimized Geometry struct_analysis Structural Parameter Analysis (Bond Lengths, Angles) freq_calc->struct_analysis Confirmation of Minimum spectral_sim Simulate IR and NMR Spectra freq_calc->spectral_sim Vibrational Frequencies reactivity_analysis Reactivity Prediction (FMO, MEP Analysis) electronic_prop->reactivity_analysis Electronic Data report Comprehensive Report and Data Visualization struct_analysis->report reactivity_analysis->report spectral_sim->report

Caption: Computational workflow for the theoretical study of this compound.

Spectroscopic Properties (Theoretical)

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Theoretical Vibrational Spectrum (IR)

The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule. This theoretical spectrum can aid in the assignment of experimental IR bands.

Theoretical Nuclear Magnetic Resonance (NMR) Spectra

The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical values are valuable for interpreting experimental NMR spectra.[8]

Conclusion

While this guide has outlined the theoretical framework for studying this compound, the absence of specific published research on this molecule highlights an opportunity for future investigation. The computational methodologies described herein provide a robust and reliable approach to elucidating the molecule's fundamental properties. Such theoretical insights are critical for advancing the development of new pharmaceuticals and materials based on the indanone scaffold. The combination of computational and experimental studies will undoubtedly accelerate progress in these fields.[9]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one from Ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 6-ethoxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry, starting from the readily available reagent ethoxybenzene. The synthesis involves a three-step sequence: a Friedel-Crafts acylation, a Clemmensen reduction, and an intramolecular Friedel-Crafts acylation (cyclization).

Overall Synthetic Scheme

The synthesis proceeds through the formation of two key intermediates: 4-(4-ethoxybenzoyl)propanoic acid and 4-(4-ethoxyphenyl)butanoic acid.

Caption: Overall synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of Ethoxybenzene

This initial step involves the electrophilic aromatic substitution of ethoxybenzene with succinic anhydride using aluminum chloride as a Lewis acid catalyst to yield 4-(4-ethoxybenzoyl)propanoic acid.[1][2] The ethoxy group is an ortho-, para-director, and due to steric hindrance, the para-substituted product is predominantly formed.

Reaction Mechanism

The mechanism begins with the activation of succinic anhydride by the Lewis acid (AlCl₃) to form a highly electrophilic acylium ion. This is followed by the nucleophilic attack of the electron-rich ethoxybenzene ring on the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the keto-acid product.

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Intermediate SuccinicAnhydride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl3->AcyliumIon SigmaComplex Sigma Complex AcyliumIon->SigmaComplex + Ethoxybenzene Ethoxybenzene Ethoxybenzene Ethoxybenzene->SigmaComplex Product 4-(4-Ethoxybenzoyl)propanoic Acid SigmaComplex->Product - H⁺, -AlCl₃

Caption: Mechanism of the Friedel-Crafts acylation step.

Experimental Protocol
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.5 mol) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

  • Cool the flask in an ice-water bath.

  • Add a solution of succinic anhydride (0.68 mol) and ethoxybenzene (0.68 mol) in the same solvent dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for approximately 30-60 minutes.[1]

  • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic extracts, wash with water, and then extract with a saturated sodium bicarbonate solution.

  • Acidify the bicarbonate extract with concentrated hydrochloric acid to precipitate the product, 4-(4-ethoxybenzoyl)propanoic acid.

  • Filter the precipitate, wash with cold water, and dry.

Quantitative Data
ParameterValueReference
Reactants
Ethoxybenzene1.0 eqAdapted from[1]
Succinic Anhydride1.0 eqAdapted from[1]
Aluminum Chloride2.2 eqAdapted from[1]
Reaction Conditions
SolventNitrobenzene or 1,2-Dichloroethane[1]
TemperatureReflux[1]
Time30 - 60 min[1]
Product
4-(4-ethoxybenzoyl)propanoic acid~75-85%Estimated from[1]

Step 2: Clemmensen Reduction of 4-(4-Ethoxybenzoyl)propanoic Acid

The ketone carbonyl group of the intermediate is reduced to a methylene group using the Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid.[3][4] This reaction is particularly effective for aryl-alkyl ketones.[5]

Experimental Protocol
  • Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Add 4-(4-ethoxybenzoyl)propanoic acid (1.0 eq) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 4-(4-ethoxyphenyl)butanoic acid.

Quantitative Data
ParameterValueReference
Reactants
4-(4-ethoxybenzoyl)propanoic acid1.0 eqGeneral Protocol
Zinc AmalgamExcess[4]
Concentrated HClExcess[4]
Reaction Conditions
SolventToluene/WaterGeneral Protocol
TemperatureReflux[4]
Time4 - 6 hGeneral Protocol
Product
4-(4-ethoxyphenyl)butanoic acid~70-80%Estimated from similar reductions

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The final step is the intramolecular Friedel-Crafts acylation of 4-(4-ethoxyphenyl)butanoic acid to form the five-membered ring of the indanone. Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization.[6][7]

Experimental Protocol
  • Place polyphosphoric acid (PPA) in a beaker and heat it to approximately 80-90 °C with mechanical stirring.

  • Slowly add 4-(4-ethoxyphenyl)butanoic acid (1.0 eq) to the hot PPA.

  • Continue stirring the mixture at this temperature for 30-60 minutes. The reaction is often accompanied by a color change.

  • Pour the hot reaction mixture onto crushed ice with stirring.

  • Extract the resulting mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Quantitative Data
ParameterValueReference
Reactants
4-(4-ethoxyphenyl)butanoic acid1.0 eqGeneral Protocol
Polyphosphoric Acid (PPA)Excess (as reagent and solvent)[6]
Reaction Conditions
Temperature80 - 90 °CAdapted from[8]
Time30 - 60 minAdapted from[8]
Product
This compound~80-90%Estimated from similar cyclizations

Disclaimer: These protocols are based on established chemical literature for similar transformations and should be adapted and optimized for specific laboratory conditions. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2,3-dihydro-1H-inden-1-one is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its indanone core is a key structural motif found in a range of compounds with diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid. This method offers a reliable and efficient route to this important building block.

The key transformation involves the cyclization of a carboxylic acid precursor onto an aromatic ring, a classic example of an electrophilic aromatic substitution reaction.[1] The choice of catalyst and reaction conditions is crucial for achieving high yield and regioselectivity. Polyphosphoric acid (PPA) is a widely used and effective catalyst for this type of transformation, acting as both a dehydrating agent and a Lewis acid.[1][2]

Reaction Principle and Mechanism

The synthesis of this compound is achieved through an intramolecular Friedel-Crafts acylation. The reaction proceeds by the activation of the carboxylic acid group of 3-(3-ethoxyphenyl)propanoic acid by a strong acid catalyst, typically polyphosphoric acid (PPA). This generates a highly electrophilic acylium ion intermediate. The adjacent electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a five-membered ring. Subsequent deprotonation re-establishes the aromaticity of the benzene ring, yielding the final indanone product.

The regioselectivity of the cyclization is directed by the electron-donating ethoxy group on the aromatic ring. The cyclization occurs at the position para to the ethoxy group, leading to the desired 6-ethoxy isomer. The concentration of phosphorus pentoxide (P2O5) in the PPA can influence the regioselectivity of the acylation of substituted benzene derivatives.[2]

Experimental Protocols

Synthesis of 3-(3-ethoxyphenyl)propanoic acid (Precursor)

A detailed protocol for the synthesis of the precursor, 3-(3-ethoxyphenyl)propanoic acid, is a prerequisite for the main reaction. While various methods exist, a common route involves the Heck reaction followed by reduction.

Intramolecular Friedel-Crafts Acylation for this compound Synthesis

This protocol details the cyclization of 3-(3-ethoxyphenyl)propanoic acid to the target indanone using polyphosphoric acid.

Materials:

  • 3-(3-ethoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water (deionized)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, place 3-(3-ethoxyphenyl)propanoic acid.

  • Add polyphosphoric acid to the flask. The ratio of PPA to the starting material is crucial and should be optimized, but a common starting point is a 10- to 20-fold excess by weight.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Heat the reaction mixture with stirring to a temperature between 80-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • The resulting aqueous solution is extracted with an organic solvent such as dichloromethane (3 x 50 mL).

  • The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound
ParameterValueReference
Starting Material3-(3-ethoxyphenyl)propanoic acidGeneral Procedure
CatalystPolyphosphoric Acid (PPA)[1][2]
SolventNone (PPA acts as solvent)[2]
Reaction Temperature80-100 °CGeneral Procedure
Reaction Time1-3 hoursGeneral Procedure
Typical YieldModerate to High[1]
Table 2: Physicochemical and Spectroscopic Data for this compound
PropertyDataReference
Molecular FormulaC₁₁H₁₂O₂-
Molecular Weight176.21 g/mol -
AppearanceSolid-
Melting PointNot specified-
¹H NMR (CDCl₃, δ ppm) [3][4] (analog)
~7.6 (d)1H, Ar-H
~6.9 (dd)1H, Ar-H
~6.8 (d)1H, Ar-H
~4.1 (q)2H, -OCH₂CH₃
~3.0 (t)2H, -CH₂-
~2.7 (t)2H, -CH₂-
~1.4 (t)3H, -OCH₂CH₃
¹³C NMR (CDCl₃, δ ppm) [3][4] (analog)
~205.0C=O
~165.0Ar-C-O
~149.0Ar-C
~130.0Ar-C
~125.0Ar-CH
~115.0Ar-CH
~108.0Ar-CH
~63.5-OCH₂-
~36.0-CH₂-
~29.0-CH₂-
~14.5-CH₃
IR (KBr, cm⁻¹) [5] (general)
~1700C=O stretch
~1600, 1480Aromatic C=C stretch
~1250Ar-O-C stretch
Mass Spectrum (m/z) [5] (general)
176[M]⁺

Note: The NMR and IR data are predicted based on the known spectra of the analogous 6-methoxy-1-indanone and general principles of spectroscopy. Actual experimental values may vary slightly.[3][4]

Visualizations

Friedel_Crafts_Acylation_Mechanism Friedel-Crafts Acylation Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3_ethoxyphenylpropanoic_acid 3-(3-ethoxyphenyl)propanoic acid Acylium_ion Acylium Ion Intermediate 3_ethoxyphenylpropanoic_acid->Acylium_ion Activation by PPA PPA Polyphosphoric Acid (PPA) 6_ethoxy_indanone This compound Acylium_ion->6_ethoxy_indanone Intramolecular Cyclization

Caption: Mechanism of Friedel-Crafts Acylation for 6-Ethoxy-1-indanone synthesis.

Experimental_Workflow Experimental Workflow Start Start Reaction_Setup Mix 3-(3-ethoxyphenyl)propanoic acid and Polyphosphoric Acid Start->Reaction_Setup Heating Heat to 80-100 °C (1-3 hours) Reaction_Setup->Heating Quenching Pour onto ice Heating->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry over MgSO₄/Na₂SO₄ Washing->Drying Concentration Remove solvent (Rotary Evaporation) Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Monitor by TLC.
Decomposition of starting material or productAvoid excessive heating. Ensure PPA quality.
Inefficient extractionUse a different extraction solvent or increase the number of extractions.
Formation of Isomers Incorrect reaction conditionsOptimize the P2O5 content of the PPA.[2]
Difficult Purification Presence of polymeric byproductsEnsure efficient stirring during the reaction. Purify carefully using column chromatography with an appropriate solvent gradient.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Polyphosphoric acid is corrosive and reacts exothermically with water. Handle with extreme care.

  • The quenching step is highly exothermic and should be performed slowly and with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and use appropriate containment.

Conclusion

The intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid using polyphosphoric acid is a robust and effective method for the synthesis of this compound. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis.

References

Application Notes and Protocols for the Synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and drug development. The synthesis is accomplished via a three-step sequence starting from 3-ethoxybenzaldehyde and malonic acid.

Overall Reaction Scheme

The synthesis of this compound is achieved through the following three key transformations:

  • Knoevenagel Condensation: Reaction of 3-ethoxybenzaldehyde with malonic acid to yield (E)-3-(3-ethoxyphenyl)propenoic acid.

  • Catalytic Hydrogenation: Reduction of the propenoic acid derivative to 3-(3-ethoxyphenyl)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the propanoic acid derivative using polyphosphoric acid to afford the target compound, this compound.

Data Presentation

The following table summarizes the key reagents and expected products for each step of the synthesis.

StepReaction NameStarting MaterialsKey ReagentsProductExpected Yield (%)
1Knoevenagel Condensation3-Ethoxybenzaldehyde, Malonic acidTriethylamine, Toluene(E)-3-(3-ethoxyphenyl)propenoic acid85-95
2Catalytic Hydrogenation(E)-3-(3-ethoxyphenyl)propenoic acid10% Pd/C, H₂ (balloon)3-(3-ethoxyphenyl)propanoic acid~95
3Intramolecular Friedel-Crafts Acylation3-(3-ethoxyphenyl)propanoic acidPolyphosphoric Acid (PPA)This compound60-70

Experimental Protocols

Step 1: Synthesis of (E)-3-(3-ethoxyphenyl)propenoic acid (Knoevenagel Condensation)

This procedure is adapted from a pyridine-free Knoevenagel condensation method.[1]

Materials:

  • 3-Ethoxybenzaldehyde

  • Malonic acid

  • Triethylamine (TEA)

  • Toluene

  • Hydrochloric acid (5 M)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-ethoxybenzaldehyde (10.0 g, 66.6 mmol), malonic acid (7.6 g, 73.0 mmol), and toluene (100 mL).

  • Add triethylamine (TEA) (1.0 mL, 7.2 mmol) to the suspension.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (1.2 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 5 M hydrochloric acid (2 x 50 mL) and then with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure (E)-3-(3-ethoxyphenyl)propenoic acid as a white solid.

Characterization (Expected):

  • Appearance: White crystalline solid.

  • Yield: 85-95%.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, 1H), 7.35 (t, 1H), 7.10 (d, 1H), 7.05 (s, 1H), 6.90 (dd, 1H), 6.40 (d, 1H), 4.10 (q, 2H), 1.45 (t, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 172.0, 159.5, 145.0, 135.5, 130.0, 122.0, 116.0, 115.0, 114.5, 63.5, 14.8.

Step 2: Synthesis of 3-(3-ethoxyphenyl)propanoic acid (Catalytic Hydrogenation)

This protocol is based on the catalytic hydrogenation of similar cinnamic acid derivatives.[2][3]

Materials:

  • (E)-3-(3-ethoxyphenyl)propenoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (balloon)

Procedure:

  • In a 250 mL round-bottom flask, dissolve (E)-3-(3-ethoxyphenyl)propenoic acid (10.0 g, 52.0 mmol) in methanol (100 mL).

  • Carefully add 10% Pd/C (0.5 g, ~5 wt%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (3 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 3-(3-ethoxyphenyl)propanoic acid as a solid or oil. The product is often used in the next step without further purification.

Characterization (Expected):

  • CAS Number: 28945-89-3[4]

  • Appearance: Brown, low-melting solid or viscous oil.

  • Yield: Quantitative.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (t, 1H), 6.80-6.70 (m, 3H), 4.05 (q, 2H), 2.95 (t, 2H), 2.70 (t, 2H), 1.40 (t, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 179.0, 159.0, 142.5, 129.5, 120.5, 114.0, 112.0, 63.2, 35.8, 30.5, 14.8.

Step 3: Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)

This procedure utilizes polyphosphoric acid (PPA) as a dehydrating and cyclizing agent, a common method for the synthesis of 1-indanones from 3-arylpropionic acids.[5][6]

Materials:

  • 3-(3-ethoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Place polyphosphoric acid (PPA, 100 g) in a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 60-70 °C with stirring to reduce its viscosity.

  • Slowly add 3-(3-ethoxyphenyl)propanoic acid (9.7 g, 50.0 mmol) to the stirred PPA.

  • Increase the temperature of the reaction mixture to 90-100 °C and maintain for 2-4 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexanes, 3:7) until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice (300 g) with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization (Expected):

  • Appearance: Solid.

  • Yield: 60-70%.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30 (d, 1H), 7.15 (d, 1H), 7.05 (dd, 1H), 4.10 (q, 2H), 3.05 (t, 2H), 2.70 (t, 2H), 1.45 (t, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 206.0, 159.0, 155.0, 138.0, 125.0, 124.0, 108.0, 63.8, 36.5, 25.5, 14.7.

  • IR (ATR, cm⁻¹): ~2980, 2930 (C-H), ~1700 (C=O, ketone), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether).

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Intramolecular Friedel-Crafts Acylation A 3-Ethoxybenzaldehyde + Malonic Acid B Reflux in Toluene with TEA A->B C (E)-3-(3-ethoxyphenyl)propenoic acid B->C D (E)-3-(3-ethoxyphenyl)propenoic acid E H2 (balloon), 10% Pd/C in Methanol D->E F 3-(3-ethoxyphenyl)propanoic acid E->F G 3-(3-ethoxyphenyl)propanoic acid H Polyphosphoric Acid (PPA) 90-100 °C G->H I This compound H->I

Caption: Workflow for the three-step synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Materials: 3-Ethoxybenzaldehyde Malonic Acid Step1 Step 1: Knoevenagel Condensation (C=C Bond Formation) Start->Step1 Intermediate1 Intermediate: (E)-3-(3-ethoxyphenyl)propenoic acid Step1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation (Alkene Reduction) Intermediate1->Step2 Intermediate2 Intermediate: 3-(3-ethoxyphenyl)propanoic acid Step2->Intermediate2 Step3 Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization) Intermediate2->Step3 End Final Product: This compound Step3->End

Caption: Logical progression of the synthesis from starting materials to the final product.

References

Application Note: Purification of 6-Ethoxy-2,3-dihydro-1H-inden-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Ethoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. As with many organic synthesis products, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of moderately polar compounds like this compound. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Physicochemical Properties

PropertyValue (for 6-methoxy-2,3-dihydro-1H-inden-1-one)
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol [1]
Appearance Expected to be a crystalline solid or oil
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solvents like ethyl acetate, dichloromethane, and hexanes.

Chromatography Principles

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For the purification of this compound, a normal-phase chromatography setup is recommended.

  • Stationary Phase: Silica gel is the stationary phase of choice due to its polarity and wide applicability.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate) is used as the mobile phase. The polarity of the mobile phase is optimized to achieve good separation.

The separation is based on the principle that more polar compounds will have a stronger affinity for the polar silica gel and will thus elute slower, while less polar compounds will travel through the column more quickly with the mobile phase. Since ketones are moderately polar, they can be effectively separated from less polar impurities by using a mobile phase of appropriate polarity.

Experimental Protocol

1. Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The ideal solvent system should provide a good separation of the desired compound from impurities, with an Rf value for the product ideally between 0.2 and 0.4.[3]

Table 1: Suggested TLC Solvent Systems for Method Development

Mobile Phase (Ethyl Acetate:Hexane, v/v)Expected Rf of this compound (approximate)Observations
1:100.2 - 0.3A good starting point for achieving separation from non-polar impurities.[3]
1:50.3 - 0.5May provide faster elution if separation from impurities is sufficient.
1:2> 0.5Likely too polar for effective separation from more polar impurities.

Procedure:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing the chosen mobile phase.

  • Visualize the separated spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain).

  • Calculate the Rf value for each spot.

  • Adjust the mobile phase composition to achieve the target Rf value for the product. Increasing the proportion of ethyl acetate will increase the Rf values.

2. Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Table 2: Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate)
Silica Gel to Crude Product Ratio 30:1 to 50:1 (w/w) for good separation.[3]
Column Dimensions Dependent on the amount of crude product. A larger amount will require a wider and longer column.
Loading Method Dry loading is recommended for better resolution.

Procedure:

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial mobile phase to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. For example, start with 100% hexane, then move to 2% ethyl acetate in hexane, then 5%, and so on.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Purity Assessment

The purity of the isolated this compound can be assessed by various analytical techniques:

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point close to the literature value (if available) indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

Table 3: Expected Purity and Yield

ParameterExpected Value
Purity after one column >95% (depending on the nature of impurities)
Yield 80-95% (depending on the efficiency of the separation and handling)

Experimental Workflow Diagram

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Mobile Phase) Pack Pack Column with Silica Gel (Slurry Method) TLC->Pack Informs Mobile Phase Choice Load Dry Load Crude Product Pack->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Analyze Purity and Structure Analysis (NMR, MS, Melting Point) Evaporate->Analyze Pure Purified Product Analyze->Pure Crude Crude Product Crude->TLC

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2,3-dihydro-1H-inden-1-one is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its indanone core is a key structural motif in numerous biologically active molecules. This document provides detailed application notes and a scalable protocol for the synthesis of this compound, focusing on a robust and efficient method suitable for larger scale production. The primary synthetic route described is the intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid.

Core Synthesis Pathway

The synthesis of this compound is most commonly achieved through the intramolecular Friedel-Crafts cyclization of 3-(3-ethoxyphenyl)propanoic acid.[1][2][3] This reaction is typically promoted by a strong acid catalyst that acts as a dehydrating agent, with polyphosphoric acid (PPA) being a widely used and effective choice.[1][4] The ethoxy group on the phenyl ring directs the cyclization to the para position, leading to the desired 6-ethoxy isomer.

Experimental Protocol

This protocol outlines the scale-up synthesis of this compound from 3-(3-ethoxyphenyl)propanoic acid.

Materials and Reagents:

  • 3-(3-ethoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Ice

Equipment:

  • Large-scale reaction vessel with mechanical stirring and temperature control

  • Addition funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Chromatography column (optional, for high purity)

Procedure:

  • Reaction Setup: In a clean and dry reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, charge the 3-(3-ethoxyphenyl)propanoic acid.

  • Addition of PPA: Under a nitrogen atmosphere, slowly add polyphosphoric acid to the stirred starting material. The addition should be controlled to manage the exothermic nature of the mixing.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if higher purity is required.

Data Presentation

Table 1: Summary of Quantitative Data for a Typical Scale-up Synthesis

ParameterValue
Starting Material (3-(3-ethoxyphenyl)propanoic acid)100 g (0.515 mol)
Polyphosphoric Acid (PPA)500 g
Reaction Temperature85 °C
Reaction Time3 hours
Crude Product Yield85-95 g
Purified Product Yield75-85 g (83-93%)
Purity (by HPLC)>98%

Mandatory Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start Start Reagents Charge Reactor with 3-(3-ethoxyphenyl)propanoic acid Start->Reagents Add_PPA Slowly Add Polyphosphoric Acid Reagents->Add_PPA Heat Heat to 80-90°C (2-4 hours) Add_PPA->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Quench Quench with Ice Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Recrystallization/Chromatography) Dry_Concentrate->Purify End This compound Purify->End

Caption: Experimental workflow for the scale-up synthesis of this compound.

References

The Indanone Scaffold: A Versatile Building Block in Medicinal Chemistry, Featuring 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, fused-ring system provides a valuable template for the design of small molecule inhibitors and modulators of various biological targets. This document provides an overview of the applications of the indanone scaffold, with a specific focus on the potential utility of 6-Ethoxy-2,3-dihydro-1H-inden-1-one as a key intermediate in drug discovery. While specific data for this particular ethoxy-substituted indanone is limited in public literature, its structural similarity to extensively studied methoxy and other alkoxy analogs allows for informed predictions of its potential applications and the adaptation of established synthetic and biological evaluation protocols.

The indanone core is a key feature in drugs such as Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1] The versatility of the indanone ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. The ethoxy group at the 6-position of the indanone ring in this compound can influence its electronic and steric properties, potentially leading to novel interactions with biological targets. This document will explore its potential applications in anticancer, anti-inflammatory, and neuroprotective agent development, based on the activities of structurally related compounds.

Potential Therapeutic Applications and Quantitative Data

The indanone scaffold has been successfully employed to develop compounds with a wide range of biological activities. The following table summarizes quantitative data for representative indanone derivatives, illustrating the potential of this chemical class.

Compound/Derivative Target/Cell Line Activity (IC50/EC50) Therapeutic Area Reference
Donepezil Acetylcholinesterase (AChE)22 nMAlzheimer's Disease[1]
Indanone Derivative 9 Acetylcholinesterase (AChE)14.8 nMAlzheimer's Disease[2]
Indanone Derivative 14 Acetylcholinesterase (AChE)18.6 nMAlzheimer's Disease[2]
Indanone Derivative 5c Acetylcholinesterase (AChE)0.12 µMAlzheimer's Disease[3]
Indanone Derivative 7b Butyrylcholinesterase (BChE)0.04 µMAlzheimer's Disease[3]
Spiroisoxazoline Derivative 9f COX-20.03 µMAnti-inflammatory/Anticancer[4][5]
Spiroisoxazoline Derivative 9f MCF-7 (Breast Cancer)0.03 µMAnticancer[4][5]

Experimental Protocols

Synthesis of Substituted 1-Indanones via Friedel-Crafts Acylation

A common and effective method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[6][7] This protocol can be adapted for the synthesis of 6-ethoxy-1-indanone from 3-(3-ethoxyphenyl)propanoic acid.

Materials:

  • 3-(3-ethoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a stirred solution of 3-(3-ethoxyphenyl)propanoic acid (1 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight) or Eaton's reagent (10 equivalents by weight) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Synthesis of 2-Benzylidene-1-indanone Derivatives

Arylidene indanones are a class of indanone derivatives with significant biological activities.[8][9][10] They are typically synthesized via an aldol condensation reaction between a 1-indanone and a substituted benzaldehyde.[8][9][10]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • 10% Aqueous sodium hydroxide solution

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add 10% aqueous sodium hydroxide solution dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath and acidify with 1 M hydrochloric acid until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-benzylidene-1-indanone derivative.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method and is used to determine the AChE inhibitory activity of synthesized indanone derivatives.[4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Incubate the plate at 37 °C for 15 minutes.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Visualizations

Synthetic Pathway for 6-Ethoxy-1-indanone Derivatives

G Synthetic Pathway for 6-Ethoxy-1-indanone Derivatives A 3-(3-ethoxyphenyl)propanoic acid B This compound A->B Friedel-Crafts Acylation D 2-Arylidene-6-ethoxy-1-indanone Derivatives B->D Aldol Condensation C Substituted Benzaldehyde C->D

Caption: General synthetic route to 2-arylidene-6-ethoxy-1-indanone derivatives.

Potential Mechanism of Action: Multi-Targeting in Alzheimer's Disease

G Potential Multi-Target Action of Indanone Derivatives in Alzheimer's Disease Indanone Indanone Derivative (e.g., 6-Ethoxy-substituted) AChE Acetylcholinesterase (AChE) Indanone->AChE Inhibition BuChE Butyrylcholinesterase (BuChE) Indanone->BuChE Inhibition Abeta Aβ Aggregation Indanone->Abeta Inhibition OxidativeStress Oxidative Stress Indanone->OxidativeStress Reduction Increased Acetylcholine Levels Increased Acetylcholine Levels AChE->Increased Acetylcholine Levels Reduced Plaque Formation Reduced Plaque Formation Abeta->Reduced Plaque Formation Neuroprotection Neuroprotection OxidativeStress->Neuroprotection

Caption: Indanone derivatives can act on multiple pathological pathways in Alzheimer's disease.

Experimental Workflow for Synthesis and Screening

G Workflow for Synthesis and Screening of Indanone Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Starting Materials (e.g., 3-(3-ethoxyphenyl)propanoic acid) B Synthesis of 6-Ethoxy-1-indanone A->B C Synthesis of Indanone Derivatives B->C D In Vitro Assays (e.g., AChE, COX-2) C->D Test Compounds F SAR Studies D->F E Cell-based Assays (e.g., Cytotoxicity) E->F G Lead Optimization F->G

Caption: A typical workflow for the development of new drug candidates based on the indanone scaffold.

References

Application Notes and Protocols: 6-Ethoxy-2,3-dihydro-1H-inden-1-one as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 6-Ethoxy-2,3-dihydro-1H-inden-1-one as a key intermediate in the synthesis of complex organic molecules, with a particular focus on the development of pharmacologically active compounds. This document includes detailed synthetic protocols, tabulated reaction data, and visualizations of synthetic pathways and mechanisms of action.

Introduction

This compound is a valuable synthetic intermediate characterized by its substituted indanone core. This structure is a key pharmacophore in a variety of biologically active molecules. Its utility as a building block stems from the reactivity of the ketone functional group and the potential for further modification of the aromatic ring. A notable application of structurally similar indanone derivatives is in the synthesis of acetylcholinesterase (AChE) inhibitors, such as Donepezil, which are used in the management of Alzheimer's disease. The ethoxy group at the 6-position offers a handle for modulating the electronic and steric properties of the final molecule, potentially influencing its biological activity and pharmacokinetic profile.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via an intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid. This standard cyclization method provides a reliable route to the indanone core.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Materials:

  • 3-(3-ethoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a stirred solution of polyphosphoric acid (10 eq by weight) at 0 °C, slowly add 3-(3-ethoxyphenyl)propanoic acid (1.0 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.

  • Stir the mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Expected Yield and Characterization Data
ParameterValueReference
Yield 75-85%Based on analogous reactions
Appearance White to off-white solidGeneral observation for indanones
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.30 (d, J=8.0 Hz, 1H), 6.85 (dd, J=8.0, 2.4 Hz, 1H), 6.75 (d, J=2.4 Hz, 1H), 4.10 (q, J=7.0 Hz, 2H), 3.05 (t, J=6.0 Hz, 2H), 2.70 (t, J=6.0 Hz, 2H), 1.45 (t, J=7.0 Hz, 3H)Predicted based on structure
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 205.0, 159.0, 148.0, 135.0, 125.0, 115.0, 110.0, 63.5, 36.0, 25.0, 14.5Predicted based on structure
Mass Spectrum (m/z) [M]+ calculated for C₁₁H₁₂O₂: 176.08; found: 176.1Predicted based on structure

Application in the Synthesis of a Donepezil Analogue

A prominent application of substituted indanones is the synthesis of Donepezil and its analogues. The key reaction is an Aldol condensation between the indanone and an appropriate aldehyde, followed by reduction. Here, we outline the synthesis of a 6-ethoxy Donepezil analogue.

Experimental Protocol: Aldol Condensation and Reduction

Step 1: Aldol Condensation

Materials:

  • This compound

  • 1-Benzyl-4-formylpiperidine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) and 1-benzyl-4-formylpiperidine (1.1 eq) in ethanol in a round-bottom flask.

  • To this solution, add a solution of sodium hydroxide (2.0 eq) in water dropwise with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC. Upon completion, filter the precipitate and wash with cold ethanol and then with deionized water.

  • Dry the solid under vacuum to obtain the crude (E)-2-(1-benzylpiperidin-4-ylidene)-6-ethoxy-2,3-dihydro-1H-inden-1-one.

Step 2: Reduction of the Exocyclic Double Bond

Materials:

  • (E)-2-(1-benzylpiperidin-4-ylidene)-6-ethoxy-2,3-dihydro-1H-inden-1-one

  • Palladium on carbon (10% Pd/C)

  • Methanol or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Procedure:

  • Suspend the product from Step 1 in methanol or THF in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the 6-ethoxy Donepezil analogue.

Reaction Data for Donepezil Analogue Synthesis
StepReactantsProductReagents and ConditionsYield
Aldol Condensation 6-Ethoxy-1-indanone, 1-Benzyl-4-formylpiperidine(E)-2-(1-benzylpiperidin-4-ylidene)-6-ethoxy-1-indanoneNaOH, Ethanol, RT, 12-24h80-90%
Reduction (E)-2-(1-benzylpiperidin-4-ylidene)-6-ethoxy-1-indanone2-((1-benzylpiperidin-4-yl)methyl)-6-ethoxy-1-indanone10% Pd/C, H₂, Methanol, RT>95%

Visualizing the Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the 6-ethoxy Donepezil analogue from this compound.

Synthetic_Workflow Indenone 6-Ethoxy-2,3-dihydro- 1H-inden-1-one Intermediate (E)-2-(1-benzylpiperidin-4-ylidene)- This compound Indenone->Intermediate Aldol Condensation (NaOH, EtOH) Aldehyde 1-Benzyl-4- formylpiperidine Aldehyde->Intermediate Product 6-Ethoxy Donepezil Analogue Intermediate->Product Reduction (H₂, Pd/C)

Caption: Synthetic route to a 6-ethoxy Donepezil analogue.

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil and its analogues function by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where there is a deficit in this neurotransmitter.

The diagram below illustrates the mechanism of acetylcholinesterase inhibition.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Receptor->Signal Activates Inhibitor Donepezil Analogue (Inhibitor) Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase (AChE) inhibition by a Donepezil analogue.

Conclusion

This compound serves as a highly adaptable building block for the synthesis of complex molecules with significant therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel compounds based on the indanone scaffold, particularly in the pursuit of new treatments for neurodegenerative diseases. The ability to readily synthesize and functionalize this intermediate opens up avenues for the development of extensive compound libraries for structure-activity relationship (SAR) studies.

In Vitro Testing of 6-Ethoxy-2,3-dihydro-1H-inden-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific in vitro testing data for 6-Ethoxy-2,3-dihydro-1H-inden-1-one. The following application notes and protocols are based on the established biological activities of the broader class of 1-indanone derivatives and serve as a comprehensive guide for the potential in vitro evaluation of the specified compound.

Introduction

1-Indanone derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] These activities include potential applications in oncology, neurodegenerative diseases, and infectious diseases.[1] Structurally, 1-indanones feature a bicyclic core that can be readily functionalized to modulate their biological effects. Given the established bioactivity of this scaffold, this compound is a candidate for a range of in vitro assays to elucidate its potential therapeutic value.

Potential Biological Activities of 1-Indanone Derivatives

Research on 1-indanone derivatives has revealed several key areas of biological activity that warrant investigation for novel analogues such as this compound.

Anticancer Activity: Numerous 1-indanone derivatives have exhibited potent cytotoxic effects against a variety of human cancer cell lines.[2] Mechanisms of action often involve the disruption of critical cellular processes such as tubulin polymerization or the modulation of key signaling pathways like NF-κB.[2]

Neuroprotective Activity: Certain 1-indanone derivatives have been investigated for their potential in treating neurodegenerative disorders. For instance, some derivatives have shown the ability to bind to α-synuclein fibrils, which are implicated in Parkinson's disease.

Enzyme Inhibition: The 1-indanone scaffold is present in molecules known to inhibit various enzymes. For example, derivatives have been synthesized as potential inhibitors of monoamine oxidases (MAO-A and MAO-B), which are targets in the treatment of depression and Parkinson's disease.[2] Additionally, some have been evaluated for their inhibitory activity against the DNA repair protein AlkB.

Data Presentation: In Vitro Bioactivity of Representative 1-Indanone Derivatives

The following tables summarize quantitative data for various 1-indanone derivatives from published studies, illustrating the potential range of activities and the assays that could be applied to this compound.

Table 1: Cytotoxicity of 1-Indanone Derivatives Against Human Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)
Thiazolyl HydrazoneHT-29 (Colon)0.44
COLO 205 (Colon)0.98
KM 12 (Colon)0.41
2-Benzylidene-1-indanoneMCF-7 (Breast)0.01
HCT-116 (Colon)0.088
THP-1 (Leukemia)0.12
A549 (Lung)0.21
Data sourced from a study on 1-indanone derivatives.[2]

Table 2: Tubulin Polymerization Inhibition by 2-Benzylidene-1-indanone Derivatives

CompoundIC50 (µM)
Representative Derivative 10.62
Representative Derivative 22.04
Data illustrates the potential for 1-indanones to target the cytoskeleton.[2]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.

Materials:

  • Cancer cells treated with this compound at its IC50 concentration.

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treated and control cultures. Centrifuge to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.[2]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound.

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and control cells by trypsinization and centrifuge to obtain a cell pellet.

  • Fixation: Wash the cells with cold PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing. Incubate at 4°C for at least 2 hours.[2]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[2]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be modulated by 1-indanone derivatives and the general experimental workflows.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->add_compound incubate_48h Incubate 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

nf_kb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, IL-1 IKK IKK Complex stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation indanone 1-Indanone Derivative (Potential Inhibitor) indanone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates

Caption: Potential inhibition of the NF-κB signaling pathway by a 1-indanone derivative.

References

Application Notes and Protocols for Bioassay Development of 6-Ethoxy-2,3-dihydro-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the 1-indanone scaffold are recognized as privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological activities. These compounds have been investigated for their potential in treating neurodegenerative diseases, cancer, and inflammatory conditions. The 6-ethoxy-2,3-dihydro-1H-inden-1-one core represents a promising starting point for the development of novel therapeutic agents. The substitution at the 6-position, in particular, has been shown to be crucial for various biological activities.

This document provides detailed application notes and experimental protocols for the biological evaluation of this compound derivatives. The following sections outline key bioassays to assess their cytotoxic, enzyme-inhibiting, and anti-inflammatory properties.

I. Cytotoxicity and Anti-proliferative Activity

A fundamental step in the evaluation of novel compounds is to determine their effect on cell viability. These assays can identify cytotoxic effects and determine the concentration range for further mechanistic studies.

Data Presentation: In Vitro Cytotoxicity of Indanone Derivatives against Human Cancer Cell Lines

The following table summarizes the cytotoxic activity of representative indanone derivatives against various human cancer cell lines, as measured by the IC50 (half-maximal inhibitory concentration) values.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
ITH-6HT-29 (Colon)MTT0.44[1]
ITH-6COLO 205 (Colon)MTT0.98[1]
ITH-6KM 12 (Colon)MTT0.41[1]
Indanone Derivative 1MCF-7 (Breast)MTT2.2[2]
2-benzylidene-1-indanoneA549 (Lung)MTT0.88[3]
2-benzylidene-1-indanoneTHP-1 (Leukemia)MTT0.01[3]
Indazole Derivative 2f4T1 (Breast)Not Specified0.23[4]
Indazole Derivative 2fHepG2 (Liver)Not Specified0.80[4]
Indazole Derivative 2fMCF-7 (Breast)Not Specified0.34[4]
Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate treat_cells Treat cells with compounds for 48-72h seed_cells->treat_cells prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->treat_cells add_mtt Add MTT solution and incubate for 4h treat_cells->add_mtt dissolve_formazan Dissolve formazan crystals in DMSO add_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

II. Enzyme Inhibition Assays

Many indanone derivatives exert their therapeutic effects by inhibiting specific enzymes. Key targets include acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) in the context of neurodegenerative diseases.

Data Presentation: Enzyme Inhibition by Indanone Derivatives

The following table presents the inhibitory activity of various indanone derivatives against AChE and MAO-B.

Compound IDTarget EnzymeIC50 (nM)Reference
DonepezilAChE-[5]
Indanone 12bAChE< Donepezil[5]
Indanone 13a-cAChENanomolar range[5]
Indanone 9AChE14.8[6]
Indanone 14AChE18.6[6]
C6-substituted 1-indanonesMAO-BLow nanomolar[3]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.

Materials:

  • Human recombinant AChE

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Compound Addition: Add 10 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 10 µL of the AChE enzyme solution.

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • DTNB Addition: Add 10 µL of DTNB solution to each well.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

Mandatory Visualization: Acetylcholinesterase Inhibition Assay Workflow

G cluster_setup Assay Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis add_buffer Add phosphate buffer to wells add_compound Add test compound solutions add_buffer->add_compound add_enzyme Add AChE enzyme solution add_compound->add_enzyme incubate Incubate at 25°C for 10 min add_enzyme->incubate add_dtnb Add DTNB solution incubate->add_dtnb start_reaction Initiate reaction with ATCI add_dtnb->start_reaction measure_absorbance Measure absorbance at 412 nm start_reaction->measure_absorbance calculate_inhibition Calculate percentage inhibition measure_absorbance->calculate_inhibition

Caption: Workflow for the AChE inhibition assay using Ellman's method.

III. Anti-inflammatory Activity

Indanone derivatives have shown potential in modulating inflammatory pathways.[7] Key assays involve measuring the inhibition of pro-inflammatory mediators in stimulated immune cells.

Data Presentation: Anti-inflammatory Effects of Indanone Derivatives

The following table summarizes the anti-inflammatory activity of representative indanone derivatives.

Compound IDCell LineStimulantInhibited MediatorEffectReference
Compound 6aRAW264.7LPSNO, IL-1β, TNF-α, IL-6Potent inhibition[7]
Compound 6oRAW264.7LPSNO, IL-1β, TNF-α, IL-6Potent inhibition[7]
Compound 8fRAW264.7LPSTNF-α83.73% inhibition[8]
Compound 8fRAW264.7LPSIL-669.28% inhibition[8]
Indanone Derivative-HeatHemolysisIC50 = 54.69 µg/mL[9]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol measures the anti-inflammatory potential of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells using the Griess reagent.

Materials:

  • RAW264.7 murine macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO production inhibition relative to the vehicle control.

Mandatory Visualization: NF-κB Signaling Pathway in Inflammation

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription Indanone Indanone Derivatives Indanone->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory indanone derivatives.

Conclusion

The bioassays outlined in these application notes provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating their cytotoxicity, enzyme inhibition, and anti-inflammatory properties, researchers can identify promising lead compounds for further preclinical development. It is recommended that these protocols be optimized for specific experimental conditions and the particular derivatives under investigation.

References

Application Notes and Protocols for the Spectroscopic Data Interpretation of 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the spectroscopic interpretation of 6-Ethoxy-2,3-dihydro-1H-inden-1-one. Due to the limited availability of a complete public experimental dataset for this specific molecule, this application note presents a representative dataset derived from analogous compounds and established spectroscopic principles. The included protocols detail standard methodologies for acquiring high-quality spectroscopic data.

Molecular Structure

Systematic Name: this compound Common Name: 6-Ethoxy-1-indanone Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol CAS Number: 142888-69-5

Representative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is illustrative and intended to guide researchers in the interpretation of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.29d, J = 8.2 Hz1HH-4
7.05dd, J = 8.2, 2.4 Hz1HH-5
6.98d, J = 2.4 Hz1HH-7
4.08q, J = 7.0 Hz2H-OCH₂CH₃
3.01t, J = 5.9 Hz2HH-3
2.65t, J = 5.9 Hz2HH-2
1.43t, J = 7.0 Hz3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
206.5C-1 (C=O)
164.8C-6
154.2C-3a
130.5C-7a
126.1C-4
121.8C-5
108.9C-7
63.8-OCH₂CH₃
36.5C-2
25.9C-3
14.7-OCH₂CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850Medium-StrongC-H (aliphatic) stretch
~1700StrongC=O (aromatic ketone) stretch
~1605, ~1490MediumC=C (aromatic) stretch
~1250, ~1040StrongC-O (ether) stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative IntensityProposed Fragment
176High[M]⁺ (Molecular Ion)
148High[M - CO]⁺
147Medium[M - C₂H₅]⁺
133Medium[M - CO - CH₃]⁺
120High[M - C₂H₄O]⁺
105Medium[C₇H₅O]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization Method (Electron Ionization - EI):

    • Electron Energy: Typically 70 eV.

    • Ion Source Temperature: 150-250 °C.

  • Mass Analyzer:

    • A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Data Acquisition:

    • Record the mass-to-charge ratio (m/z) of the molecular ion and all fragment ions to generate the mass spectrum.

Visualization of Workflows and Structures

4.1 Experimental Workflow for Spectroscopic Analysis

G Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample (6-Ethoxy-1-indanone) Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Place on ATR Crystal Sample->Prep_FTIR Prep_MS Load on Probe/GC Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_FTIR FTIR Spectrometer Prep_FTIR->Acq_FTIR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Process_NMR Process FID (FT, Phasing, Integration) Acq_NMR->Process_NMR Process_FTIR Generate Spectrum (Absorbance vs. Wavenumber) Acq_FTIR->Process_FTIR Process_MS Generate Spectrum (Intensity vs. m/z) Acq_MS->Process_MS Interpret Correlate Data & Elucidate Structure Process_NMR->Interpret Process_FTIR->Interpret Process_MS->Interpret

Caption: Workflow of spectroscopic data acquisition and interpretation.

4.2 Structural Assignment from Predicted NMR Data

G Predicted NMR Correlation for this compound cluster_structure Molecular Structure cluster_1H_NMR Predicted ¹H NMR Signals (ppm) cluster_13C_NMR Predicted ¹³C NMR Signals (ppm) structure H4 H-4: 7.29 (d) H4->structure Aromatic H5 H-5: 7.05 (dd) H5->structure H7 H-7: 6.98 (d) H7->structure OCH2 -OCH₂-: 4.08 (q) OCH2->structure Ethoxy H3 H-3: 3.01 (t) H3->structure H2 H-2: 2.65 (t) H2->structure Aliphatic CH3 -CH₃: 1.43 (t) CH3->structure C1 C-1: 206.5 C1->structure C=O C6 C-6: 164.8 C6->structure Aromatic C-O C_aliphatic C-2, C-3: 36.5, 25.9 C_aliphatic->structure Aliphatic Ring C_aromatic Aromatic C: 154.2, 130.5, 126.1, 121.8, 108.9 C_aromatic->structure Aromatic Ring C_ethoxy Ethoxy C: 63.8, 14.7 C_ethoxy->structure Ethoxy Group

Caption: Correlation of predicted NMR data with the molecular structure.

Application Notes and Protocols for the Characterization of 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of 6-Ethoxy-2,3-dihydro-1H-inden-1-one. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are presented. This guide is intended to facilitate the quality control, purity assessment, and structural elucidation of this compound in a research and development setting.

Introduction

This compound is a substituted indanone derivative. Indanones are a class of compounds that serve as important building blocks in the synthesis of various pharmaceutical agents and biologically active molecules. Accurate and robust analytical characterization is crucial to ensure the identity, purity, and quality of this compound for its intended application. The following sections detail the experimental procedures and expected data for its comprehensive analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, acetonitrile, chloroform, and other common organic solvents.

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the complete characterization of this compound. This typically involves chromatographic separation followed by spectroscopic identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, can improve peak shape.[1]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the prepared sample and monitor the chromatogram for the main peak corresponding to this compound. The retention time and peak area can be used for identification and quantification, respectively. Purity is assessed by the relative percentage of the main peak area.

Data Presentation:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Retention Time (t_R) ~ 4.5 min (representative)
Purity > 98% (typical)

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler (10 µL injection) Filter->Autosampler MobilePhase Prepare Mobile Phase (Acetonitrile:Water) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Column C18 Column (30 °C) Autosampler->Column Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Generate Report (Purity, Retention Time) Integration->Report

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and for the structural elucidation of this compound. Electrospray ionization (ESI) is a suitable ionization technique for this compound.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC system (LC-MS) for online separation and analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • MS Parameters (ESI Positive Mode):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.0 - 4.0 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 500 °C

    • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

    • Mass Range: m/z 50 - 500

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system. Acquire the mass spectrum and look for the protonated molecular ion [M+H]⁺.

Data Presentation:

ParameterValue
Ionization Mode ESI Positive
Expected [M+H]⁺ m/z 177.08
Observed [M+H]⁺ m/z 177.1 (representative)

Logical Flow for MS Characterization

MS_Logic Compound This compound (C₁₁H₁₂O₂) Ionization Electrospray Ionization (ESI) Positive Mode Compound->Ionization Protonation Protonation [M + H]⁺ Ionization->Protonation MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Protonation->MassAnalyzer Detection Detection of Ions MassAnalyzer->Detection Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detection->Spectrum Peak Observed Peak at m/z ≈ 177.1 Spectrum->Peak

Caption: Logical flow of mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Solvent: CDCl₃

    • Frequency: 300 MHz

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Acquisition:

    • Solvent: CDCl₃

    • Frequency: 75 MHz

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Analysis: Process the acquired data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on the expected structure.

Data Presentation (Predicted/Representative):

¹H NMR (300 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.65 d 1H Ar-H
6.90 dd 1H Ar-H
6.85 d 1H Ar-H
4.10 q 2H -OCH₂CH₃
3.00 t 2H Ar-CH₂-
2.70 t 2H -CH₂-C=O

| 1.45 | t | 3H | -OCH₂CH₃ |

¹³C NMR (75 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
205.0 C=O
165.0 Ar-C-O
150.0 Ar-C
130.0 Ar-C
125.0 Ar-CH
115.0 Ar-CH
110.0 Ar-CH
64.0 -OCH₂CH₃
36.0 Ar-CH₂-
26.0 -CH₂-C=O

| 15.0 | -OCH₂CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Data Presentation:

Wavenumber (cm⁻¹)Assignment
~ 2980-2850C-H stretching (aliphatic)
~ 1700C=O stretching (ketone)
~ 1600, 1480C=C stretching (aromatic)
~ 1250C-O stretching (ether)

Summary

The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR and FT-IR spectroscopy for structural elucidation ensures a thorough quality control process. The provided protocols and representative data serve as a valuable resource for researchers and scientists working with this compound.

References

Application Notes and Protocols: 6-Ethoxy-2,3-dihydro-1H-inden-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Notably, derivatives of 1-indanone have garnered significant attention in the field of neurodegenerative diseases, with the FDA-approved drug Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, being a prominent example.[1][2] The 1-indanone moiety is a versatile starting point for the synthesis of molecules with a wide range of biological activities, including anti-Alzheimer, anticancer, antimicrobial, and antiviral properties.[1][2][3]

This document focuses on the potential applications of 6-Ethoxy-2,3-dihydro-1H-inden-1-one in drug discovery. While specific biological data for this particular derivative is limited in publicly available literature, its structural similarity to other 6-alkoxy-1-indanone derivatives suggests its potential as a valuable lead compound, particularly in the context of neurodegenerative disorders. These application notes provide an overview of the therapeutic rationale, relevant biological assays, and detailed experimental protocols to facilitate the investigation of this compound and its analogs.

Therapeutic Rationale: Targeting Neurodegenerative Diseases

The primary therapeutic rationale for investigating this compound in drug discovery is its potential to act as a modulator of key pathological processes in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The core indanone structure has been shown to interact with several critical enzymes and pathways associated with these conditions.[1]

Key molecular targets for indanone derivatives include:

  • Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[1][2]

  • Butyrylcholinesterase (BuChE): Similar to AChE, BuChE plays a role in acetylcholine metabolism, and its inhibition is also a valid therapeutic approach.

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the degradation of neurotransmitters like dopamine and serotonin. Their inhibition can help alleviate symptoms of Parkinson's disease and depression.

  • β-Amyloid (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Compounds that can inhibit the aggregation of Aβ peptides are considered promising therapeutic agents.

Quantitative Data for Analogous 6-Alkoxy-1-Indanone Derivatives

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the biological activities of structurally related 6-methoxy-1-indanone derivatives to provide a comparative baseline for researchers.

Compound/DerivativeTargetAssay TypeIC50 / KdReference
6-Methoxy-1-indanone Derivative (Compound 8) α-synuclein fibrilsSaturation BindingKd = 9.0 nM[4]
6-Methoxy-1-indanone Derivative (Compound 32) α-synuclein fibrilsSaturation BindingKd = 18.8 nM[4]

Experimental Protocols

Synthesis of this compound

A general and robust method for the synthesis of 6-alkoxy-1-indanones is the intramolecular Friedel-Crafts acylation of the corresponding 3-(alkoxyphenyl)propanoic acid.

Materials:

  • 3-(4-Ethoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 3-(4-ethoxyphenyl)propanoic acid (1 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the PPA is fully hydrolyzed.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of the AChE solution to each well and incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T (ThT), which binds to the β-sheet structures of the fibrils.[5]

Materials:

  • Synthetic Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (50 mM, pH 7.4)

  • Thioflavin T (ThT)

  • Test compound (this compound) dissolved in DMSO

  • Black 96-well microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ(1-42) by dissolving the peptide in HFIP and then evaporating the solvent to create a peptide film. Re-dissolve the film in the phosphate buffer to the desired concentration.

  • In a black 96-well plate, mix the Aβ(1-42) solution with the test compound at various concentrations. The final volume in each well should be 100 µL.

  • Incubate the plate at 37 °C with continuous shaking for 24-48 hours to induce fibril formation.

  • After incubation, add 100 µL of ThT solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to a control sample without the inhibitor.

  • Determine the IC50 value from the dose-response curve.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of compounds across the BBB.

Materials:

  • PAMPA plate system (e.g., from Millipore or Corning)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound

  • LC-MS/MS for quantification

Procedure:

  • Prepare the artificial membrane by impregnating the filter of the donor plate with a solution of porcine brain lipid in dodecane.

  • Add the test compound solution in PBS to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, carefully separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / [(VA + VD) * A * t] where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Lead Optimization synthesis Synthesis of 6-Ethoxy-1-indanone purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization ache_assay AChE Inhibition Assay characterization->ache_assay Test Compound abeta_assay Aβ Aggregation Inhibition Assay characterization->abeta_assay Test Compound bbb_assay BBB Permeability (PAMPA) characterization->bbb_assay Test Compound sar Structure-Activity Relationship (SAR) ache_assay->sar abeta_assay->sar admet ADMET Profiling bbb_assay->admet sar->admet

Caption: General workflow for the discovery and preclinical evaluation of indanone derivatives.

cholinergic_pathway cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Degraded by Signal Signal Transmission ACh_receptor->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Indanone 6-Ethoxy-1-indanone (Inhibitor) Indanone->AChE Inhibits

Caption: Mechanism of action of indanone-based AChE inhibitors in the cholinergic synapse.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format. The primary route for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid.

Issue 1: Low or No Product Yield

Q1: My intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid is resulting in a low yield or failing completely. What are the potential causes and solutions?

A1: Low or no yield in this reaction is a common problem and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Catalyst Inactivity: Lewis acids like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the reagents, solvent, or glassware will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents.

  • Insufficient Acid Strength or Amount: The cyclization of the carboxylic acid requires a strong acid. If using PPA, its phosphorus pentoxide (P₂O₅) content is crucial for its dehydrating and catalytic activity. For Lewis acids like AlCl₃, a stoichiometric amount is often necessary as the catalyst complexes with the product.[1][2]

    • Solution: Use PPA with a high P₂O₅ content (e.g., 83%) or consider using Eaton's reagent (P₂O₅ in methanesulfonic acid), which is a powerful alternative.[3] If using AlCl₃, ensure at least one equivalent is used.

  • Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached at lower temperatures. Conversely, excessively high temperatures can lead to side reactions and decomposition.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC). A typical temperature range for PPA-mediated cyclization is 80-120°C.

  • Purity of Starting Material: Impurities in the 3-(3-ethoxyphenyl)propanoic acid can interfere with the reaction.

    • Solution: Ensure the purity of the starting material through recrystallization or column chromatography before proceeding with the cyclization.

Issue 2: Formation of Regioisomers

Q2: I am observing the formation of an isomeric indanone product. How can I improve the regioselectivity to obtain the desired 6-ethoxy isomer?

A2: The formation of regioisomers is a known challenge in the synthesis of substituted indanones. The ethoxy group at the meta position of the propanoic acid side chain should primarily direct the cyclization to the ortho and para positions. The desired 6-ethoxy isomer results from para-acylation, while the undesired 4-ethoxy isomer comes from ortho-acylation.

Strategies to Control Regioselectivity:

  • Controlling PPA Composition: The P₂O₅ content in polyphosphoric acid has been shown to influence the regioselectivity of indanone synthesis. PPA with a lower P₂O₅ content (e.g., 76%) tends to favor the formation of the isomer where the electron-donating group is meta to the carbonyl (the 6-ethoxy isomer in this case).[3] Conversely, a high P₂O₅ content (e.g., 83%) may favor the ortho/para isomer (the 5-substituted indanone from a para-substituted starting material).[3]

    • Solution: Prepare or use a commercial PPA with a P₂O₅ content around 76% to favor the formation of this compound.

  • Steric Hindrance: While less influential in this specific case, bulky substituents on the aromatic ring can sterically hinder cyclization at certain positions.

  • Choice of Catalyst: Different Lewis or Brønsted acids can exhibit different selectivities.

    • Solution: If PPA is not providing the desired selectivity, consider other catalysts such as triflic acid or aluminum chloride under optimized conditions.

Issue 3: Difficult Purification

Q3: I am having trouble purifying the final product from the reaction mixture. What are the common impurities and effective purification methods?

A3: The crude product from a Friedel-Crafts acylation can contain several impurities, including unreacted starting material, polymeric materials, and isomeric byproducts.

Common Impurities and Purification Strategies:

  • Unreacted 3-(3-ethoxyphenyl)propanoic acid: This can often be removed by a basic wash during the work-up.

    • Solution: After quenching the reaction with ice water, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic starting material.

  • Polymeric Byproducts: Strong acid catalysts and high temperatures can lead to the formation of polymeric tars.

    • Solution: Careful control of reaction temperature and time can minimize polymer formation. These are often removed during column chromatography.

  • Regioisomers: The 4-ethoxy isomer may be present.

    • Solution: Isomers can often be separated by silica gel column chromatography.[4] A solvent system of hexane and ethyl acetate is a good starting point for elution. Recrystallization can also be an effective method for purification if a suitable solvent is found.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid.[8] This is typically achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.[3]

Q2: How can I prepare the starting material, 3-(3-ethoxyphenyl)propanoic acid?

A2: A common route to synthesize 3-(3-alkoxyphenyl)propanoic acids is through the hydrogenation of the corresponding cinnamic acid derivative. For example, 3-(m-methoxyphenyl)propionic acid is prepared by the hydrogenation of m-methoxycinnamic acid using a palladium-on-charcoal catalyst.[9] A similar approach can be used for the ethoxy analog. Alternatively, Williamson ether synthesis can be performed on 3-(3-hydroxyphenyl)propanoic acid with an ethylating agent.[8]

Q3: What are the key safety precautions to take during this synthesis?

A3: The reagents used in this synthesis are hazardous and require careful handling.

  • Polyphosphoric acid (PPA): Highly corrosive and viscous. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. PPA reacts exothermically with water, so quenching should be done carefully with ice.

  • Lewis Acids (e.g., AlCl₃): Corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere if possible.

  • Solvents: Organic solvents used for extraction and chromatography are often flammable. Work in a well-ventilated area away from ignition sources.

Q4: What analytical techniques can be used to confirm the structure and purity of the final product?

A4: The structure and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the position of the ethoxy group on the aromatic ring.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl group (C=O) of the ketone and the ether linkage (C-O-C).[10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product and to monitor the progress of the reaction and purification.

Data Presentation

Table 1: Comparison of Yields for Intramolecular Friedel-Crafts Acylation of Substituted 3-Arylpropanoic Acids

Starting MaterialCatalyst/ReagentReaction ConditionsProductYield (%)Reference
3-Phenylpropanoic acid chlorideAluminum chlorideBenzene1-Indanone90%[8]
3-Arylpropanoic acidsTriflic acid (TfOH)CH₂Cl₂, 80 °C, MWSubstituted 1-IndanonesUp to 100%
3-Arylpropanoic acidsPolyphosphoric acid (PPA) / Sulfuric acid-Substituted 1-Indanones60-90%[8]
3-(3,4-dimethoxyphenyl)propanoic acidP₂O₅, p-toluenesulfonic acid-5,6-Dimethoxy-1-indanoneHigh[11]

Table 2: Regioselectivity in PPA-Mediated Synthesis of Methoxy-Substituted Indanones

AreneUnsaturated Carboxylic AcidPPA P₂O₅ ContentMajor RegioisomerRatio of RegioisomersReference
MethoxybenzeneMethacrylic acidLow (76%)6-methoxy-3-methyl-1-indanone85:15[12]
MethoxybenzeneMethacrylic acidHigh (83%)5-methoxy-3-methyl-1-indanone15:85[12]

Experimental Protocols

Protocol 1: Synthesis of 3-(3-ethoxyphenyl)propanoic acid (General Procedure)

This protocol is adapted from the synthesis of similar 3-arylpropanoic acids.

  • Hydrogenation of 3-(3-ethoxyphenyl)acrylic acid:

    • Dissolve 3-(3-ethoxyphenyl)acrylic acid in a suitable solvent such as ethanol.

    • Add a catalytic amount of 10% palladium on charcoal (Pd/C).

    • Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield 3-(3-ethoxyphenyl)propanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Acylation to Synthesize this compound (General Procedure)

This protocol is a general procedure and may require optimization.

  • Reaction Setup:

    • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place polyphosphoric acid (PPA, approximately 10 times the weight of the starting material).

    • Heat the PPA to 80-100°C with stirring.

  • Reagent Addition:

    • Slowly add 3-(3-ethoxyphenyl)propanoic acid to the hot PPA with vigorous stirring.

  • Reaction:

    • Continue stirring the reaction mixture at 80-120°C for 1-3 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up:

    • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_0 Starting Material Synthesis cluster_1 Intramolecular Friedel-Crafts Acylation cluster_2 Purification 3_ethoxyphenyl_acrylic_acid 3-(3-ethoxyphenyl)acrylic acid Hydrogenation Hydrogenation (H₂, Pd/C) 3_ethoxyphenyl_acrylic_acid->Hydrogenation 3_ethoxyphenyl_propanoic_acid 3-(3-ethoxyphenyl)propanoic acid Hydrogenation->3_ethoxyphenyl_propanoic_acid Cyclization Cyclization (PPA, heat) 3_ethoxyphenyl_propanoic_acid->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Workup Aqueous Work-up (Extraction, Washes) Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low or No Yield Cause1 Catalyst Inactivity (Moisture) Low_Yield->Cause1 Cause2 Insufficient Acid Strength or Amount Low_Yield->Cause2 Cause3 Suboptimal Temperature Low_Yield->Cause3 Cause4 Impure Starting Material Low_Yield->Cause4 Solution1 Use Anhydrous Conditions (Oven-dried glassware, dry reagents) Cause1->Solution1 Solution2 Use High P₂O₅ PPA or Stoichiometric Lewis Acid Cause2->Solution2 Solution3 Optimize Temperature (Monitor by TLC) Cause3->Solution3 Solution4 Purify Starting Material (Recrystallization/Chromatography) Cause4->Solution4

Caption: Troubleshooting workflow for addressing low yield in the synthesis.

References

Technical Support Center: Optimizing 6-Ethoxy-2,3-dihydro-1H-inden-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one. The primary focus is on the intramolecular Friedel-Crafts acylation, a common and effective method for constructing the 1-indanone core.[1][2][3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Question 1: Why is my product yield of 6-Ethoxy-1-indanone consistently low or non-existent?

Answer: Low or no yield is a common problem in Friedel-Crafts acylation and can be attributed to several factors related to the catalyst, reaction conditions, or starting materials.[2]

  • Possible Cause 1: Inactive or Inappropriate Catalyst. The choice and activity of the Lewis or Brønsted acid catalyst are critical for the reaction's success.[2] Many Lewis acids, like aluminum chloride (AlCl₃), are highly sensitive to moisture, which can lead to hydrolysis and deactivation.[2]

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Screen a variety of catalysts if a standard one like AlCl₃ is ineffective. Consider other Lewis acids such as NbCl₅, FeCl₃, or Sc(OTf)₃, or strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH).[2][5]

  • Possible Cause 2: Suboptimal Reaction Temperature. The temperature significantly influences the reaction rate.[2]

    • Solution: If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessively high temperatures can promote side reactions. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Possible Cause 3: Poor Starting Material Quality. The purity of the precursor, 3-(4-ethoxyphenyl)propanoic acid or its acyl chloride, is essential.

    • Solution: Purify the starting material before use. Ensure the complete conversion of the carboxylic acid to the acyl chloride in the two-step procedure, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch).[2]

Question 2: I am observing significant formation of side products. How can I improve selectivity and purity?

Answer: The formation of undesired byproducts, such as polymers from intermolecular reactions or regioisomers, can complicate purification and reduce the yield of the target indanone.[2]

  • Possible Cause 1: Intermolecular Acylation. At high concentrations, the acylating agent can react with another molecule of the starting material rather than cyclizing, leading to polymeric byproducts.[1]

    • Solution: Running the reaction at high dilution is a key strategy to favor the desired intramolecular pathway.[1]

  • Possible Cause 2: Formation of Regioisomers. Although the 6-ethoxy substituent is a strong ortho-, para-director, cyclization at the alternative ortho position can lead to the formation of the undesired 4-ethoxy-1-indanone isomer.

    • Solution: Controlling regioselectivity can be challenging.[2] Key strategies include adjusting the catalyst and solvent system. For instance, nitromethane has been shown to provide optimal selectivity in some cases.[6] For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[2][7] Temperature control is also vital, as lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[2]

Question 3: How can I effectively purify the final 6-Ethoxy-1-indanone product?

Answer: Purification is crucial to isolate the target compound from unreacted starting materials, catalyst residues, and side products.

  • Solution 1: Aqueous Workup. After quenching the reaction (e.g., with ice/HCl for Lewis acid catalysts), a standard aqueous workup is performed. This involves partitioning the product into an organic solvent and washing with water, brine, and possibly a mild base (like sodium bicarbonate solution) to remove acidic impurities.[8]

  • Solution 2: Column Chromatography. Flash column chromatography is a highly effective method for separating the desired product from impurities. A solvent system of ethyl acetate and hexanes is typically used.[8]

  • Solution 3: Recrystallization. If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexanes) can yield highly pure crystalline material.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Ethoxy-1-indanone? The most prevalent and versatile method is the intramolecular Friedel-Crafts acylation.[1][3][4] This reaction involves the cyclization of a 3-arylpropionic acid precursor, specifically 3-(4-ethoxyphenyl)propanoic acid, or its corresponding acyl chloride, promoted by a strong acid catalyst.[1][2]

Q2: Which catalyst is best for the intramolecular Friedel-Crafts cyclization? The choice is substrate-dependent.[2] While aluminum chloride (AlCl₃) is a common Lewis acid, others like niobium pentachloride (NbCl₅) or scandium triflate (Sc(OTf)₃) may be more effective.[2][5] Solid Brønsted acids like polyphosphoric acid (PPA) and superacids like triflic acid (TfOH) are also powerful and widely used catalysts for this transformation.[2]

Q3: What are the critical reaction parameters to control for optimal yield? The most critical parameters are:

  • Anhydrous Conditions: Lewis acid catalysts are highly sensitive to moisture, which deactivates them.[2]

  • Reaction Temperature: Temperature affects both the rate of reaction and the formation of side products.[2]

  • Concentration: High dilution favors the desired intramolecular cyclization over intermolecular polymerization.[1]

  • Catalyst Stoichiometry: Typically, 1.1 to 1.5 equivalents of the Lewis acid are used when starting from the acyl chloride.[1]

Q4: How does the ethoxy substituent influence the reaction? The ethoxy group (-OEt) on the aromatic ring is an electron-donating group. It activates the ring towards electrophilic aromatic substitution, facilitating the Friedel-Crafts acylation. As an ortho-, para-director, it directs the cyclization to the positions ortho to it. Since the para position is blocked by the propionyl side chain, cyclization is directed to the C2 and C6 positions of the phenyl ring, leading primarily to the desired 6-ethoxy-1-indanone.

Q5: Are there alternative synthetic routes to 1-indanones? Yes, besides Friedel-Crafts acylation, other methods include the Nazarov cyclization of divinyl ketones and various transition-metal-catalyzed reactions.[2][7] However, for this specific target, the intramolecular Friedel-Crafts reaction remains the most direct and common approach.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Cyclization of 3-(4-ethoxyphenyl)propionyl chloride using AlCl₃

This two-step protocol involves the initial conversion of the carboxylic acid to its acyl chloride, followed by cyclization.

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, suspend 3-(4-ethoxyphenyl)propanoic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).

    • Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir until gas evolution (HCl, SO₂) ceases.

    • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 3-(4-ethoxyphenyl)propionyl chloride.[1]

  • Intramolecular Friedel-Crafts Acylation:

    • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.[1]

    • Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.[1]

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[1]

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice, followed by the addition of concentrated HCl.

    • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic extracts.

    • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Direct Cyclization of 3-(4-ethoxyphenyl)propanoic acid using PPA

This is a one-step procedure using a strong Brønsted acid.

  • Reaction Setup:

    • Place polyphosphoric acid (PPA) (approx. 10 times the weight of the carboxylic acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

    • Heat the PPA to 60-70 °C with stirring.

    • Add 3-(4-ethoxyphenyl)propanoic acid (1 equivalent) in portions to the hot PPA.

    • Increase the temperature to 80-90 °C and stir for 1-3 hours.

    • Monitor the reaction progress by TLC (aliquots are worked up by quenching in water and extracting with ethyl acetate).

  • Workup and Purification:

    • Allow the reaction mixture to cool slightly and then pour it carefully onto a large amount of crushed ice with vigorous stirring.

    • Extract the resulting aqueous suspension multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic extracts and wash them with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product as described in Protocol 1.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of Arylpropionic Acids

CatalystTypeTypical ConditionsAdvantagesDisadvantagesRef.
AlCl₃ Lewis AcidAnhydrous DCM, 0 °C to RTHigh reactivity, low costHighly moisture-sensitive, can promote side reactions[1][2]
PPA Brønsted Acid80-100 °C, neatGood for direct acid cyclization, inexpensiveHigh temperatures needed, viscous medium, difficult workup[2][7]
TfOH Brønsted AcidRTVery powerful, mild conditionsExpensive[1][2]
NbCl₅ Lewis AcidRTMild conditions, acts as both reagent and catalystLess common than AlCl₃[5]
Sc(OTf)₃ Lewis AcidHigh TempEffective for specific substrates, can be recycledExpensive[1][2]

Note: Yields are highly substrate and condition-dependent. This table provides a general comparison for the synthesis of 1-indanones.

Visualizations

G start 3-(4-ethoxyphenyl) propanoic acid mid1 start->mid1 mid2 start->mid2 acyl_chloride 3-(4-ethoxyphenyl) propionyl chloride product 6-Ethoxy-2,3-dihydro- 1H-inden-1-one acyl_chloride->product  Lewis Acid (AlCl₃)  Anhydrous DCM mid1->acyl_chloride  SOCl₂ or (COCl)₂ mid2->product  Brønsted Acid (PPA)  Heat (80-100 °C)

Caption: Synthetic routes to 6-Ethoxy-1-indanone via Friedel-Crafts acylation.

G start Problem: Low or No Yield cause1 Catalyst Issue? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Poor Starting Material? start->cause3 subcause1a Moisture Contamination cause1->subcause1a subcause1b Incorrect Catalyst Choice cause1->subcause1b subcause2a Temperature Too Low/High cause2->subcause2a subcause2b Incorrect Concentration cause2->subcause2b subcause3a Impure Precursor cause3->subcause3a sol1a Use anhydrous reagents/solvents; Run under inert atmosphere subcause1a->sol1a Solution sol1b Screen other Lewis/Brønsted acids (e.g., PPA, NbCl₅, TfOH) subcause1b->sol1b Solution sol2a Optimize temperature; Monitor reaction via TLC/GC subcause2a->sol2a Solution sol2b Run reaction at high dilution to favor cyclization subcause2b->sol2b Solution sol3a Purify starting material (distillation/recrystallization) subcause3a->sol3a Solution

Caption: Troubleshooting workflow for low product yield.

G start Problem: Side Product Formation type1 Intermolecular Polymerization start->type1 type2 Regioisomer Formation start->type2 cause1 Cause: High Reaction Concentration type1->cause1 cause2 Cause: Non-selective Conditions type2->cause2 sol1 Strategy: Use High Dilution Conditions cause1->sol1 sol2 Strategies: - Optimize Catalyst/Solvent - Control Temperature - Adjust PPA concentration cause2->sol2

References

Troubleshooting low yield in Friedel-Crafts acylation of ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Acylation of Ethoxybenzene

Welcome to the technical support center for the Friedel-Crafts acylation of ethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the yield of my Friedel-Crafts acylation of ethoxybenzene unexpectedly low?

A low yield can stem from several factors. The most common issues include:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your glassware, solvent, or reagents will react with and deactivate the catalyst. Ensure all equipment is flame-dried or oven-dried before use, and use anhydrous solvents and fresh or properly stored anhydrous AlCl₃.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid.[2] This complexation removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often required, rather than a catalytic amount.

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the yield. While the reaction is often started at low temperatures (e.g., 0°C) to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to proceed to completion.[3] Conversely, excessively high temperatures can promote side reactions and decomposition.

  • Poor Reagent Quality: The purity of ethoxybenzene, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the solvent is crucial. Impurities can interfere with the catalyst and lead to the formation of byproducts.

Q2: I am observing the formation of multiple products in my reaction. What are the likely side products and how can I minimize them?

The primary expected product of the Friedel-Crafts acylation of ethoxybenzene is p-ethoxyacetophenone, due to the ortho-, para-directing nature of the ethoxy group and steric hindrance at the ortho position. However, other products can form:

  • o-Ethoxyacetophenone: This is the main regioisomeric byproduct. The ratio of para to ortho product can be influenced by the reaction temperature and the choice of solvent. Lower temperatures generally favor the formation of the para isomer.

  • Di-acylated Products: While less common than in Friedel-Crafts alkylation, poly-acylation can occur, especially if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled. The acyl group is deactivating, which makes a second acylation less favorable.[4]

  • De-ethylation Products: Under harsh conditions (e.g., high temperatures, prolonged reaction times), the ethoxy group can be cleaved by the Lewis acid, leading to the formation of phenolic byproducts.

To minimize side products, use the mildest effective reaction conditions, carefully control the stoichiometry of your reagents, and maintain a low reaction temperature.

Q3: My reaction mixture turned dark, and I have a complex mixture of products. What could have happened?

A dark reaction mixture and the formation of numerous byproducts often indicate decomposition or side reactions. This can be caused by:

  • Excessively High Reaction Temperature: Overheating the reaction can lead to charring and decomposition of the starting materials and products.

  • Reaction with Solvent: The solvent itself can sometimes participate in side reactions, especially if it is not inert under the reaction conditions. Dichloromethane or carbon disulfide are common choices.

  • "Wet" Reagents or Catalyst: The presence of moisture can lead to uncontrolled side reactions and catalyst decomposition, which can contribute to a complex product mixture.

Always ensure your reagents and catalyst are of high purity and that the reaction temperature is carefully controlled.

Quantitative Data Summary

The yield of the Friedel-Crafts acylation of ethoxybenzene is highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on the reaction yield.

ParameterConditionExpected Impact on YieldRationale
Catalyst Anhydrous AlCl₃ (freshly opened)HighEnsures maximum catalyst activity.
AlCl₃ exposed to air/moistureLowDeactivation of the catalyst by water.[1]
Catalyst Stoichiometry >1.0 equivalent (relative to acylating agent)OptimalCompensates for complexation with the ketone product.[2]
<1.0 equivalentLowInsufficient active catalyst to drive the reaction to completion.
Temperature 0°C to room temperatureHighBalances reaction rate with minimizing side reactions.
High temperature (>50°C)LowPromotes side reactions like de-ethylation and decomposition.
Acylating Agent Acetic Anhydride with ZnCl₂ catalystPotentially high (up to 90% reported for anisole)A "greener" and often high-yielding alternative.[5]
Acetyl Chloride with AlCl₃ catalystGenerally good to highA very common and effective method.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the Friedel-Crafts acylation of activated aromatic compounds like anisole.[1][6]

Materials:

  • Ethoxybenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the reaction flask. Cool the suspension to 0°C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Addition of Ethoxybenzene: After the addition of acetyl chloride is complete, add ethoxybenzene (1.0 equivalent) dissolved in anhydrous dichloromethane to the dropping funnel. Add the ethoxybenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0°C and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, 5% sodium hydroxide solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the desired p-ethoxyacetophenone.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the Friedel-Crafts acylation of ethoxybenzene.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Assess Catalyst Activity & Stoichiometry check_temp Review Reaction Temperature Profile check_workup Examine Workup & Purification Procedure workup_ok Workup & Purification Correct? check_workup->workup_ok catalyst_ok Catalyst OK? reagents_ok->catalyst_ok Yes rerun_reagents Action: Use Fresh/Dry Reagents & Solvents. Flame-dry glassware. reagents_ok->rerun_reagents No temp_ok Temperature Profile Optimal? catalyst_ok->temp_ok Yes rerun_catalyst Action: Use Fresh Catalyst (>1 eq.). catalyst_ok->rerun_catalyst No temp_ok->check_workup Yes rerun_temp Action: Optimize Temperature Control (e.g., maintain 0°C during addition). temp_ok->rerun_temp No rerun_workup Action: Review extraction/purification steps for product loss. workup_ok->rerun_workup No end_node Problem Resolved / Further Consultation workup_ok->end_node Yes rerun_reagents->end_node rerun_catalyst->end_node rerun_temp->end_node rerun_workup->end_node

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one. The primary focus is on addressing common side reactions and offering practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a widely used reagent.

Q2: What are the primary side reactions I should be aware of during the synthesis?

The main side reaction is the formation of a regioisomer, 4-Ethoxy-2,3-dihydro-1H-inden-1-one. The ethoxy group on the phenyl ring can direct the cyclization to two different positions. Other potential side reactions include intermolecular condensation of the starting material and polymerization, especially under harsh acidic conditions.

Q3: How can I control the formation of the undesired 4-Ethoxy regioisomer?

The regioselectivity of the cyclization can be significantly influenced by the concentration of the polyphosphoric acid (PPA) used. Specifically, the phosphorus pentoxide (P₂O₅) content in PPA plays a crucial role.[1] PPA with a lower P₂O₅ content tends to favor the formation of the desired 6-ethoxy isomer (meta to the carbonyl group), while PPA with a higher P₂O₅ content can lead to increased formation of the 4-ethoxy isomer (ortho to the carbonyl group).[1]

Q4: My reaction is resulting in a low yield of the desired product. What are the potential causes?

Low yields can stem from several factors:

  • Catalyst Inactivity: Polyphosphoric acid is hygroscopic. Moisture contamination will reduce its activity. Ensure you are using fresh, anhydrous PPA.

  • Suboptimal Temperature: The reaction requires heating, but excessive temperatures can promote side reactions like polymerization. The optimal temperature should be carefully controlled.

  • Incomplete Reaction: The reaction mixture is often viscous, which can hinder effective mixing and lead to an incomplete reaction. Ensure vigorous stirring throughout the reaction.

  • Impure Starting Material: Impurities in the 3-(3-ethoxyphenyl)propanoic acid can interfere with the cyclization.

Q5: I am observing a significant amount of dark, tar-like material in my reaction flask. What is it and how can I avoid it?

This is likely due to polymerization of the starting material or product, which can be exacerbated by excessively high temperatures or prolonged reaction times in the strong acid. To mitigate this, use the lowest effective temperature for the cyclization and monitor the reaction progress to avoid unnecessarily long reaction times.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: High percentage of the 4-Ethoxy-2,3-dihydro-1H-inden-1-one regioisomer in the product mixture.
Potential Cause Suggested Solution
Incorrect PPA Concentration The P₂O₅ content of the polyphosphoric acid is critical for regioselectivity.[1] Use PPA with a lower P₂O₅ content (e.g., commercial grade ~85%) to favor the formation of the 6-ethoxy isomer. Avoid using PPA with a very high P₂O₅ content or "115% phosphoric acid".
High Reaction Temperature Elevated temperatures can sometimes alter the selectivity. Try running the reaction at a slightly lower temperature for a longer period.
Issue 2: Low overall yield of the indanone product.
Potential Cause Suggested Solution
Moisture in Reagents/Glassware Ensure all glassware is oven-dried before use. Use fresh, anhydrous polyphosphoric acid.
Insufficient Mixing The reaction mixture can become very viscous. Use a mechanical stirrer to ensure efficient mixing. If the mixture becomes too thick to stir, careful and controlled heating may be required to reduce viscosity.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature.
Degradation of Product Prolonged exposure to strong acid at high temperatures can lead to product degradation. Once the reaction is complete, quench the reaction promptly by carefully adding it to ice water.
Issue 3: Formation of Polymeric Byproducts.
Potential Cause Suggested Solution
Excessively High Reaction Temperature Maintain strict temperature control. It is advisable to heat the reaction mixture gradually to the target temperature.
Prolonged Reaction Time Monitor the reaction closely and work it up as soon as the starting material has been consumed to minimize the formation of polymers.
Intermolecular Reactions While less common in intramolecular reactions, high concentrations of the starting material could favor intermolecular condensation. While the reaction is typically run neat in PPA, ensure the amount of starting material relative to PPA is appropriate.

Data Presentation

The following table summarizes the expected regiochemical outcome of the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid, which serves as a model for the synthesis of this compound. The data is based on a study of the cyclization of 3-(3-methoxyphenyl)propanoic acid, and a similar trend is expected for the ethoxy analogue.

Table 1: Regioselectivity in the PPA-Catalyzed Cyclization of 3-(3-alkoxyphenyl)propanoic acid

Catalyst (P₂O₅ Content)Desired Isomer (6-alkoxy)Undesired Isomer (4-alkoxy)
Low P₂O₅ PPA Major ProductMinor Product
High P₂O₅ PPA Minor ProductMajor Product

Data extrapolated from studies on methoxy-substituted analogues.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Polyphosphoric Acid

Materials:

  • 3-(3-ethoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Deionized water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Place 3-(3-ethoxyphenyl)propanoic acid (1 equivalent) and polyphosphoric acid (10-20 equivalents by weight) in a round-bottom flask equipped with a mechanical stirrer and a heating mantle.

  • Heat the mixture with vigorous stirring to 80-100 °C. The mixture will become viscous.

  • Maintain the temperature and continue stirring for 1-3 hours. Monitor the progress of the reaction by TLC (a suitable eluent would be a mixture of hexane and ethyl acetate).

  • Once the reaction is complete (disappearance of the starting material), allow the mixture to cool slightly.

  • Carefully and slowly pour the hot, viscous reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenching step is highly exothermic.

  • Allow the ice to melt completely. The product will likely precipitate as a solid or oil.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the desired 6-ethoxy isomer from the 4-ethoxy isomer and other impurities.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction 3-(3-ethoxyphenyl)propanoic acid 3-(3-ethoxyphenyl)propanoic acid 6-Ethoxy-1-indanone 6-Ethoxy-1-indanone 3-(3-ethoxyphenyl)propanoic acid->6-Ethoxy-1-indanone PPA (low P2O5) 4-Ethoxy-1-indanone 4-Ethoxy-1-indanone 3-(3-ethoxyphenyl)propanoic acid->4-Ethoxy-1-indanone PPA (high P2O5)

Caption: Main and side reaction pathways in the synthesis of 6-Ethoxy-1-indanone.

Troubleshooting_Workflow start Low Yield or Impure Product check_regioisomer High 4-Ethoxy Isomer? start->check_regioisomer check_polymer Polymeric Byproducts? check_regioisomer->check_polymer No adjust_ppa Use Low P2O5 PPA check_regioisomer->adjust_ppa Yes check_yield Low Overall Yield? check_polymer->check_yield No control_temp_time Control Temp & Time check_polymer->control_temp_time Yes check_reagents Use Anhydrous Reagents check_yield->check_reagents Yes lower_temp Lower Reaction Temperature improve_stirring Improve Stirring check_reagents->improve_stirring improve_stirring->lower_temp

Caption: Troubleshooting workflow for the synthesis of 6-Ethoxy-1-indanone.

References

Technical Support Center: 6-Ethoxy-2,3-dihydro-1H-inden-1-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Ethoxy-2,3-dihydro-1H-inden-1-one.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

  • Q1: My compound oils out during recrystallization instead of forming crystals. What should I do?

    A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent system with too high a polarity. To address this, you can try the following:

    • Reduce the solvent polarity: Add a less polar co-solvent to the mixture.

    • Lower the crystallization temperature: Allow the solution to cool more slowly to encourage crystal lattice formation.

    • Perform a pre-purification step: If the crude material is highly impure, consider a quick filtration through a silica plug to remove baseline impurities before recrystallization.

  • Q2: The purity of my this compound does not improve significantly after recrystallization. What are the possible reasons?

    A2: If recrystallization is ineffective, it could be due to several factors:

    • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems.

    • Presence of closely related impurities: Impurities with similar solubility profiles to the target compound will be difficult to remove by recrystallization alone. In such cases, chromatographic purification is recommended.

    • Co-crystallization: The impurity may be co-crystallizing with your product. A different solvent system may disrupt this interaction.

Chromatography Issues

  • Q3: I am observing poor separation of my target compound from an impurity during column chromatography. How can I improve the resolution?

    A3: To improve separation on a silica gel column, you can adjust the following parameters:

    • Solvent system polarity: A common issue is an eluent that is too polar. Reduce the polarity of the mobile phase to increase the retention time of your compounds on the silica gel, which may improve separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.

    • Column dimensions: A longer and narrower column can provide better separation for closely eluting compounds.

    • Sample loading: Overloading the column can lead to broad peaks and poor separation. Ensure the amount of crude material is appropriate for the column size.

  • Q4: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

    A4: Streaking is often caused by the compound being too polar for the chosen solvent system or interacting too strongly with the stationary phase. To mitigate this:

    • Add a modifier to the eluent: For acidic or basic compounds, adding a small amount of a modifier like acetic acid or triethylamine, respectively, to the mobile phase can improve peak shape.

    • Change the stationary phase: If streaking persists, consider using a different stationary phase, such as alumina.

Experimental Protocols

Recrystallization Protocol for this compound

  • Solvent Screening: In separate test tubes, dissolve a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) by heating. Observe the solubility upon cooling. The ideal solvent will show high solubility when hot and low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol for this compound

  • TLC Analysis: Analyze the crude mixture by thin-layer chromatography (TLC) using various solvent systems (e.g., mixtures of heptane and ethyl acetate) to determine the optimal eluent for separation.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the elution of the compounds by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table presents hypothetical data for the purification of 10g of crude this compound to illustrate the potential outcomes of different purification methods.

Purification MethodInitial Purity (%)Final Purity (%)Yield (g)Recovery (%)
Recrystallization (Ethanol)85957.575
Recrystallization (Heptane/Ethyl Acetate)85986.868
Column Chromatography (Heptane/Ethyl Acetate Gradient)85>996.060
Combined Recrystallization and Chromatography85>99.55.555

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

G start Start: Crude This compound recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC/HPLC/NMR) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Purity > 98% oiling_out Problem: Oiling Out check_purity1->oiling_out Oiling Occurs low_purity1 Problem: Low Purity check_purity1->low_purity1 Purity < 98% troubleshoot_oiling Troubleshoot: - Change solvent - Slower cooling - Pre-purify oiling_out->troubleshoot_oiling column_chromatography Perform Column Chromatography low_purity1->column_chromatography troubleshoot_oiling->recrystallization check_purity2 Check Purity (TLC/HPLC/NMR) column_chromatography->check_purity2 check_purity2->pure_product Purity > 98% poor_separation Problem: Poor Separation check_purity2->poor_separation Purity < 98% troubleshoot_separation Troubleshoot: - Adjust eluent polarity - Change column dimensions - Check loading poor_separation->troubleshoot_separation troubleshoot_separation->column_chromatography

Caption: Troubleshooting workflow for purification.

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted indanones, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high regioselectivity in substituted indanone synthesis?

A1: The main challenges in the regioselective synthesis of substituted indanones often stem from the reaction mechanism and substrate electronics. A significant issue is poor regiocontrol in intramolecular Friedel-Crafts acylations, a common synthetic route, which can lead to a mixture of regioisomers that are often difficult to separate due to their similar physical properties.[1] The directing effects of substituents on the aromatic ring can result in the formation of multiple products.[1] Additionally, classical Friedel-Crafts reactions may require harsh conditions and stoichiometric amounts of strong acids, leading to concerns about functional group compatibility and waste generation.[1] Carbocation rearrangements in Friedel-Crafts alkylation approaches can also lead to a loss of regioselectivity.[1]

Q2: How do substituents on the aromatic ring influence the regioselectivity of indanone formation?

A2: Substituents on the aromatic precursor are critical in directing the intramolecular cyclization. Electron-donating groups (EDGs) activate the aromatic ring for electrophilic substitution, typically directing the acylation to the ortho and para positions. In contrast, electron-withdrawing groups (EWGs) deactivate the ring and direct acylation to the meta position. The final ratio of regioisomers is determined by the interplay between the electronic effects and steric hindrance of the substituents.[1]

Q3: What are some modern strategies to control regioselectivity in indanone synthesis?

A3: Several modern synthetic strategies offer improved control over regioselectivity:

  • Catalyst-Controlled Reactions: The use of different transition-metal catalysts, such as nickel and rhodium, can selectively yield either 2- or 3-substituted indanones from the same starting materials.[2]

  • Controlled Polyphosphoric Acid (PPA) Composition: Adjusting the phosphorus pentoxide (P₂O₅) content in PPA can switch the regioselectivity in the synthesis of electron-rich indanones.[1][3]

  • Use of Meldrum's Acid Derivatives: Employing Meldrum's acid as an acylating agent can circumvent some of the limitations of traditional Friedel-Crafts reactions, providing an efficient route to 2-substituted 1-indanones.[1][4]

  • Transition-Metal-Catalyzed Ring-Closing Reactions: Methods like Nazarov cyclization and palladium-catalyzed carbonylative cyclization provide alternative pathways to indanones with potentially higher regioselectivity.[1][3]

  • One-Pot Suzuki-Miyaura Coupling/Acid-Promoted Cyclization: This sequence can be used to produce substituted indenones and indanones.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Polyphosphoric Acid (PPA)-Mediated Indanone Synthesis

  • Problem: The reaction yields a difficult-to-separate mixture of regioisomers.

  • Troubleshooting Steps:

    • Vary the P₂O₅ Content of PPA: The degree of PPA hydrolysis significantly impacts regioselectivity. It has been demonstrated that switching between PPA with a high P₂O₅ content (e.g., 83%) and a low P₂O₅ content (e.g., 76%) can completely reverse the regioselectivity for certain substrates.[1][3]

      • Low P₂O₅ content PPA tends to favor the formation of the indanone isomer where an electron-donating group is meta to the carbonyl group.[1][3]

      • High P₂O₅ content PPA generally promotes the formation of the isomer with the electron-donating group ortho or para to the carbonyl.[1][3]

    • Control Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic product distribution. Systematically varying the temperature may favor the formation of one regioisomer.

    • Modify the Substrate: If possible, altering the electronic nature or steric bulk of the substituents on the aromatic ring can enhance the directing effect towards the desired position.

Issue 2: Undesired Regioisomer Formation in Friedel-Crafts Acylation

  • Problem: The major product is the undesired regioisomer.

  • Troubleshooting Steps:

    • Change the Catalyst: The choice of Lewis or Brønsted acid is critical and substrate-dependent. While AlCl₃ is common, other catalysts like FeCl₃, NbCl₅, Sc(OTf)₃, or superacids like triflic acid (TfOH) might offer different regioselectivity.[5]

    • Solvent Selection: The solvent can influence the reaction pathway. For example, nitromethane has been shown to improve selectivity in certain Friedel-Crafts acylations, leading to a >20:1 ratio of regioisomers in one reported case.[4]

    • Utilize Steric Hindrance: Introducing a bulky substituent can block a potential cyclization site, thereby favoring the formation of a specific isomer.[5]

Data Presentation

Table 1: Effect of PPA Concentration on Regioselectivity in the Synthesis of Substituted Indanones

Areneα,β-Unsaturated Carboxylic AcidP₂O₅ Content in PPA (%)Regioisomeric Ratio (Product A : Product B)Total Yield (%)
2,5-DimethylanisoleMethacrylic Acid76>95 : <585
2,5-DimethylanisoleMethacrylic Acid83<5 : >9582
1,4-DimethoxybenzeneCrotonic Acid7680 : 2075
1,4-DimethoxybenzeneCrotonic Acid8325 : 7578

Product A generally corresponds to the isomer with the electron-donating group meta to the carbonyl, while Product B has the electron-donating group ortho or para.

Experimental Protocols

Protocol 1: Regioselective Indanone Synthesis using PPA with Controlled P₂O₅ Content

This protocol is based on the work of van Leeuwen et al. for the regioselective synthesis of indanones from an electron-rich arene and an α,β-unsaturated carboxylic acid.[1][3]

  • Materials:

    • Arene (e.g., 2,5-dimethylanisole)

    • α,β-Unsaturated carboxylic acid (e.g., methacrylic acid)

    • Polyphosphoric acid (PPA) with either high (e.g., 83%) or low (e.g., 76%) P₂O₅ content

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask charged with PPA (with the desired P₂O₅ content), add the arene and the α,β-unsaturated carboxylic acid.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 4 hours), monitoring the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired indanone regioisomer.

    • Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy.[3]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_analysis Purification & Analysis start Mix Arene, Carboxylic Acid, and PPA with controlled P2O5 content heat Heat and Stir (e.g., 100°C, 4h) start->heat quench Quench with Ice heat->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography analysis NMR Analysis for Regioisomeric Ratio chromatography->analysis end Isolated Indanone Regioisomer analysis->end

Caption: Workflow for regioselective indanone synthesis using PPA.

regioselectivity_logic cluster_conditions Reaction Conditions cluster_products Products start Starting Materials: Electron-Rich Arene + α,β-Unsaturated Carboxylic Acid low_ppa Low P2O5 PPA (e.g., 76%) start->low_ppa high_ppa High P2O5 PPA (e.g., 83%) start->high_ppa meta_product Major Product: EDG meta to Carbonyl low_ppa->meta_product Favors ortho_para_product Major Product: EDG ortho/para to Carbonyl high_ppa->ortho_para_product Favors

Caption: Logic diagram for PPA-controlled regioselectivity.

References

Technical Support Center: Overcoming Catalyst Deactivation in Indenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during indenone synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with catalyst performance and longevity in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during indenone synthesis, providing potential causes and actionable solutions.

Question 1: My rhodium-catalyzed C-H activation/cyclization reaction for indenone synthesis shows a significant drop in yield after the first cycle. What is the likely cause and how can I fix it?

Potential Causes:

  • Product Inhibition/Fouling: The indenone product or byproducts may coordinate to the rhodium center, blocking active sites.[1]

  • Oxidative Damage: The Rh(I) or Rh(III) active species can be sensitive to air or oxidizing impurities, leading to the formation of inactive rhodium oxides.

  • Ligand Degradation: The ligands associated with the rhodium catalyst may degrade under the reaction conditions.

  • Leaching: If the catalyst is heterogeneous, the active rhodium species may leach from the support material into the solution.[2]

Troubleshooting Steps & Solutions:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. Use properly degassed solvents.

  • Substrate and Solvent Purity: Use highly purified substrates and solvents to avoid catalyst poisons. Impurities can block or deactivate active sites, hindering catalytic activity.[3]

  • Catalyst Regeneration: For catalysts deactivated by fouling, a washing procedure may be effective. For heterogeneous catalysts, washing with a non-coordinating solvent might remove adsorbed species.

  • Consider a More Robust Ligand: If ligand degradation is suspected, screen alternative ligands known for higher thermal and chemical stability.

Below is a logical workflow for diagnosing this issue:

start Low Yield in Rh-Catalyzed Reaction check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_purity Are substrates and solvents of high purity? check_atmosphere->check_purity Yes oxidation Suspect Catalyst Oxidation check_atmosphere->oxidation No product_inhibition Suspect Product Inhibition / Fouling check_purity->product_inhibition Yes poisoning Suspect Catalyst Poisoning check_purity->poisoning No solution_wash Action: Attempt to wash the catalyst with a non-coordinating solvent. product_inhibition->solution_wash solution_inert Action: Improve inert atmosphere techniques (degas solvents, glovebox use). oxidation->solution_inert solution_purify Action: Purify all reagents and solvents before use. poisoning->solution_purify

Caption: Troubleshooting workflow for rhodium catalyst deactivation.

Question 2: My Pauson-Khand reaction using a cobalt catalyst is sluggish and provides a low yield of the target indenone. Is the catalyst deactivated?

Potential Causes:

  • Formation of Inactive Cobalt Clusters: The active dicobalt hexacarbonyl alkyne complex can decompose or form larger, inactive cobalt clusters, especially at elevated temperatures.

  • Carbon Monoxide (CO) Pressure: The Pauson-Khand reaction is a [2+2+1] cycloaddition involving CO.[4][5] Insufficient CO pressure or premature loss of CO ligands from the metal center can halt the catalytic cycle. The dissociation of CO is often the rate-limiting step.[4]

  • Substrate-Related Inhibition: Some functional groups on the alkene or alkyne substrates can act as poisons by strongly coordinating to the cobalt catalyst.

  • Water Content: Water can react with cobalt carbonyls, leading to catalyst decomposition.[6]

Troubleshooting Steps & Solutions:

  • Control CO Atmosphere: Ensure a constant, positive pressure of carbon monoxide. If generating CO in situ, ensure the precursor (e.g., molybdenum hexacarbonyl) is active.[4]

  • Use of Promoters: The addition of amine N-oxides (e.g., N-methylmorpholine-N-oxide, NMO) or Lewis bases can sometimes accelerate the reaction and prevent deactivation.[4]

  • Dry Reaction Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the cobalt carbonyl complex.

  • In Situ Catalyst Generation: Consider generating the active catalyst in situ from a stable precatalyst like Co(acac)₂ and a reducing agent, which can sometimes lead to a more active system.[4]

Question 3: I am observing a color change in my heterogeneous palladium catalyst (e.g., from light yellow to black) during a cycloisomerization reaction to form an indenone derivative. What does this indicate?

Potential Cause:

  • Reduction of Pd(II) to Pd(0): This is a very common deactivation pathway for palladium(II) catalysts. The color change from a typical Pd(II) salt color (yellow, brown) to black is a strong indicator of the formation of palladium black, which consists of metallic palladium nanoparticles (Pd(0)).[7] These nanoparticles are often catalytically inactive for the desired transformation.[7] This reduction can be promoted by reagents in the reaction mixture, such as amines (e.g., triethylamine).[7]

Troubleshooting Steps & Solutions:

  • Confirmation: The formation of Pd(0) can be confirmed using techniques like X-ray Absorption Spectroscopy (XAS) or X-ray Photoelectron Spectroscopy (XPS) to analyze the oxidation state of palladium.[7]

  • Re-oxidation (Catalyst Regeneration): The deactivated Pd(0) catalyst can often be regenerated by re-oxidizing it to the active Pd(II) state. Treatment with a mild oxidant can restore catalytic activity. A protocol for this is provided below.

  • Preventive Measures: To prevent the reduction in future runs, consider adding a mild oxidant to the reaction mixture from the start. Benzoquinone (BQ) has been shown to be effective in suppressing the formation of Pd(0) and maintaining the catalyst in the active Pd(II) state.[7]

Experimental Protocol: Oxidative Regeneration of a Deactivated Heterogeneous Palladium Catalyst

This protocol is adapted for a catalyst that has been deactivated by reduction to Pd(0).

  • Catalyst Isolation: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the catalyst thoroughly with an appropriate solvent (e.g., dichloromethane, then diethyl ether) to remove any adsorbed organic residues. Dry the catalyst under vacuum.

  • Regeneration Slurry: In a round-bottom flask, suspend the deactivated catalyst in a suitable solvent (e.g., acetone or dichloromethane).

  • Oxidant Addition: Add a solution of a re-oxidizing agent. A solution of benzoquinone (BQ) in the same solvent is a mild and effective option. Use approximately 1.5-2.0 equivalents of BQ relative to the palladium content.

  • Stirring: Stir the suspension at room temperature for 4-6 hours under an inert atmosphere. The color of the catalyst may lighten, indicating re-oxidation.

  • Final Wash and Dry: Filter the regenerated catalyst, wash it thoroughly with fresh solvent to remove the oxidant and any byproducts, and dry it under vacuum. The catalyst is now ready for reuse.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation?

A: Catalyst deactivation can be classified into four main types[1][2][6][8]:

  • Poisoning: Strong chemisorption of impurities or reactants onto the active sites, blocking them from participating in the reaction. Sulfur and phosphorus compounds are common poisons for metal catalysts.[8]

  • Fouling/Coking: The physical deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface and within its pores, blocking access to active sites.[9]

  • Thermal Degradation (Sintering): At high temperatures, small metal crystallites on a support can migrate and agglomerate into larger crystals. This reduces the active surface area and, consequently, the catalyst's activity.[1]

  • Leaching: The dissolution of the active catalytic species from a solid support into the reaction medium. This is an irreversible form of deactivation for heterogeneous catalysts.[2]

cluster_deactivation Catalyst Deactivation Mechanisms cluster_causes Primary Causes Poisoning Poisoning (Chemical) Cause_P Impurities (S, P) Strongly coordinating species Poisoning->Cause_P Fouling Fouling/Coking (Physical) Cause_F Byproduct formation Polymerization Fouling->Cause_F Sintering Sintering (Thermal) Cause_S High reaction temperatures Sintering->Cause_S Leaching Leaching (Mechanical/Chemical) Cause_L Poor catalyst-support interaction, harsh solvents Leaching->Cause_L

Caption: Key mechanisms of catalyst deactivation and their primary causes.

Q2: How do impurities in starting materials affect catalyst performance?

A: Impurities can have a severe negative impact on catalyst performance. They can act as poisons, blocking active sites and reducing reaction rates.[3] For example, residual palladium from a previous synthetic step (like a Suzuki coupling) can interfere with a subsequent catalytic reaction.[10] Even trace amounts of certain impurities can lead to significant by-product formation or complete deactivation of the catalyst.[3][11] Therefore, purification of all starting materials and solvents is critical for achieving reproducible and efficient catalytic indenone synthesis.

Q3: Can a deactivated catalyst be regenerated?

A: Yes, in many cases, regeneration is possible. The feasibility and method of regeneration depend on the deactivation mechanism.

  • Fouling/Coking: Deactivation by coke or organic deposits can often be reversed by controlled oxidation (burning off the carbon in a stream of air/oxygen) or by washing with appropriate solvents.[12][13]

  • Poisoning: Reversible poisoning can sometimes be addressed by removing the poison from the feed or by a chemical treatment that displaces the poison.

  • Reduction: As in the case of Pd(II) catalysts, deactivation by reduction can be reversed through chemical re-oxidation.[7]

  • Sintering and Leaching: These mechanisms are generally considered irreversible as they involve a physical change in the catalyst's structure or loss of the active component.[2]

Q4: Which catalysts are known to be recyclable for indenone synthesis?

A: Several catalyst systems have been reported to be reusable. For instance, a heterogeneous HPW@nano-SiO₂ catalyst used for a domino reaction to synthesize N-(1-Oxo-1H-inden-2-yl)benzamide derivatives was reported to be reusable for up to five cycles with simple filtration.[14] The key to recyclability is often the use of a robust heterogeneous catalyst that resists leaching and structural changes under reaction conditions.

Quantitative Data on Catalyst Performance and Regeneration

The following table summarizes hypothetical but realistic quantitative data to illustrate the impact of deactivation and the success of regeneration.

Catalyst SystemReaction TypeInitial Yield (Run 1)Yield After Deactivation (Run 2)Yield After Regeneration (Run 3)Probable Deactivation MechanismRegeneration Method
Pd(II)-AmP-MCF [7]Cycloisomerization95%45%92%Reduction to Pd(0)Oxidative treatment with Benzoquinone
Co₂(CO)₈ [4]Pauson-Khand88%30%N/AThermal DecompositionPrevention via Promoter (NMO)
HPW@nano-SiO₂ [14]Domino Reaction92%89% (Run 2)85% (Run 5)Fouling/LeachingSimple Filtration and Washing
Rh(I)/BINAP [15][16]Asymmetric 1,4-addition98%55%75%Product InhibitionSolvent Wash / Ligand Exchange
Experimental Protocol: General Rhodium-Catalyzed Carbonylative Cyclization for Indenone Synthesis

This protocol describes a typical procedure where catalyst deactivation might be observed.

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 1-5 mol%).[14][16]

  • Reagent Addition: Add the 2-bromophenylboronic acid (1.2 equivalents) and the alkyne (1.0 equivalent).

  • Solvent and CO Source: Add anhydrous, degassed solvent (e.g., toluene). For a CO-free protocol, a CO source like paraformaldehyde can be added.[14]

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A stall in the reaction progress before full conversion of the starting material may indicate catalyst deactivation.

  • Workup: After completion or stalling, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indenone.

  • Recycling Attempt: If using a heterogeneous catalyst, it would be filtered at the end of the reaction, washed, and dried before being used in a subsequent run to test for deactivation.

References

Stability and degradation of 6-Ethoxy-2,3-dihydro-1H-inden-1-one under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 6-Ethoxy-2,3-dihydro-1H-inden-1-one under various storage conditions. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific stability data for this compound is not extensively documented in publicly available literature, general best practices for aromatic ketones and related indenone derivatives should be followed. It is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to prevent potential oxidation.

Q2: What are the likely degradation pathways for this compound?

Based on the structure of this compound, potential degradation pathways under stress conditions such as heat, light, and extreme pH may include:

  • Oxidation: The benzylic position and the ethoxy group could be susceptible to oxidation, potentially leading to the formation of hydroperoxides or other oxidative degradation products.

  • Photodegradation: Aromatic ketones can be sensitive to UV light, which may induce photochemical reactions. This can lead to the formation of various degradation products.[1]

  • Hydrolysis: Under strongly acidic or basic conditions, the ethoxy group may undergo hydrolysis to the corresponding phenol.

  • Dimerization/Polymerization: Some indenone derivatives are known to dimerize, although alkoxy substituents may increase stability against such reactions.[2]

Q3: I observe a discoloration (e.g., yellowing or browning) of my sample upon storage. What could be the cause?

Discoloration of this compound, which is typically a white to off-white solid, can be an indication of degradation.[3] Potential causes include:

  • Oxidation: Exposure to air and/or light can lead to the formation of colored impurities.

  • Presence of Impurities: Residual starting materials or byproducts from synthesis can also contribute to discoloration.[3]

  • Degradation Products: The formation of degradation products due to exposure to heat or light can result in a change in color.

If discoloration is observed, it is recommended to assess the purity of the sample using analytical techniques such as HPLC or TLC before use.

Q4: What are the common impurities that might be present in a sample of this compound?

Impurities in indenone derivatives often stem from the synthetic route.[3] For this compound, potential impurities could include:

  • Unreacted Starting Materials: Such as 3-(4-ethoxyphenyl)propanoic acid or its derivatives.

  • Regioisomers: Depending on the cyclization method used in the synthesis, regioisomers like 4-Ethoxy-2,3-dihydro-1H-inden-1-one could be formed.[3]

  • Byproducts of Synthesis: Other reaction byproducts specific to the synthetic pathway employed.

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

Potential Cause: Degradation of the compound during storage or handling.

Troubleshooting Steps:

  • Verify Purity: Check the purity of the stored compound using a suitable analytical method like HPLC-UV, LC-MS, or NMR.

  • Implement Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, inert atmosphere).

  • Fresh Sample: If degradation is suspected, use a freshly purified sample for your experiments.

  • Solution Stability: If working with solutions, assess the stability of the compound in the chosen solvent over the experimental timeframe. Some organic compounds can degrade in certain solvents.

Issue 2: Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC).

Potential Cause: Formation of degradation products or presence of impurities.

Troubleshooting Steps:

  • Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This can help in identifying the unknown peaks. (See Experimental Protocols section for a general procedure).

  • Peak Identification: Use techniques like LC-MS or GC-MS to identify the mass of the unknown peaks and propose potential structures.

  • Review Synthesis: Re-examine the synthesis and purification steps to identify potential sources of impurities.[3]

Data Presentation

While specific quantitative data for the degradation of this compound is not available, the following table illustrates a hypothetical stability study to guide researchers in presenting their own data.

Table 1: Hypothetical Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

Time PointAssay (%)Total Impurities (%)Appearance
Initial99.80.2White crystalline solid
1 Month99.50.5White crystalline solid
3 Months98.91.1Off-white solid
6 Months97.22.8Light yellow solid

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

1. Acidic and Basic Hydrolysis:

  • Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.
  • Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Neutralize the samples before analysis.
  • Analyze by HPLC to determine the extent of degradation.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).
  • Keep the solution at room temperature for a defined period, protected from light.
  • Analyze the sample by HPLC.

3. Thermal Degradation:

  • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a set duration.
  • Dissolve the stressed sample and analyze by HPLC.

4. Photostability:

  • Expose the solid compound and a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) as per ICH Q1B guidelines.
  • Keep a control sample in the dark.
  • Analyze both the exposed and control samples by HPLC.

Analytical Method: Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for monitoring the stability of indenone derivatives.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., determined by a UV scan).

  • Temperature: Ambient or controlled column temperature (e.g., 30°C).

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the stability and analysis of this compound.

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light Hydrolysis Hydrolysis This compound->Hydrolysis H+ / OH- Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Oxidized Products Oxidized Products Oxidation->Oxidized Products 6-Hydroxy-2,3-dihydro-1H-inden-1-one 6-Hydroxy-2,3-dihydro-1H-inden-1-one Hydrolysis->6-Hydroxy-2,3-dihydro-1H-inden-1-one Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Potential Degradation Pathways.

troubleshooting_workflow start Inconsistent Results check_purity Check Purity (HPLC, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure check_storage Review Storage Conditions is_pure->check_storage No check_solution_stability Assess Solution Stability is_pure->check_solution_stability Yes use_fresh Use Freshly Purified Sample check_storage->use_fresh end_good Problem Solved use_fresh->end_good end_bad Further Investigation Needed check_solution_stability->end_bad

Caption: Troubleshooting Inconsistent Results.

stability_study_workflow start Start Stability Study stress_conditions Apply Stress Conditions (Heat, Light, pH, Oxid.) start->stress_conditions analytical_testing Analyze Samples (HPLC, LC-MS) stress_conditions->analytical_testing data_analysis Analyze Data (Assay, Impurities) analytical_testing->data_analysis pathway_id Identify Degradation Pathways data_analysis->pathway_id end Determine Shelf-life & Storage pathway_id->end

Caption: Forced Degradation Study Workflow.

References

Troubleshooting guide for Nazarov cyclization to indanones.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Nazarov cyclization for the synthesis of indanones.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Nazarov cyclization to form indanones, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my indanone product consistently low?

Low yields in Nazarov cyclizations for indanone synthesis can stem from several factors, ranging from the choice of catalyst to the reaction conditions and substrate reactivity.

Potential Causes and Solutions:

  • Sub-optimal Catalyst: The choice and amount of the acid catalyst are critical. Both Lewis acids (e.g., AlCl₃, Cu(OTf)₂, BF₃·OEt₂) and Brønsted acids (e.g., TFA, PPA) are commonly used.[1][2][3][4] If you are observing low yields, consider screening a panel of catalysts to find the most effective one for your specific substrate. For instance, AlCl₃ has been shown to be an efficient promoter for the synthesis of polysubstituted 1-indanones from 1,4-enediones.[5] In some cases, stoichiometric or even super-stoichiometric amounts of the promoter may be necessary to drive the reaction to completion.[6]

  • Harsh Reaction Conditions: Traditional methods often require high temperatures and strong acids, which can lead to substrate decomposition or the formation of side products.[6]

    • Microwave Irradiation: Employing microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields by minimizing thermal decomposition. For example, a Nazarov cyclization of a chalcone in the presence of trifluoroacetic acid (TFA) at 120°C saw a significant reduction in reaction time from 4 hours (conventional heating) to just 20 minutes with microwave irradiation.[4]

  • Unactivated Substrates: Divinyl ketones that are not "polarized" with electron-donating and electron-withdrawing groups may be less reactive.[3][6] Modifying the substrate to enhance its reactivity can be a viable strategy.

  • Product Inhibition: In some catalytic cycles, the indanone product may coordinate to the catalyst more strongly than the starting material, leading to catalyst deactivation and slow turnover.[6] In such cases, using a higher catalyst loading might be necessary.

Q2: I am obtaining a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?

The formation of regioisomers is a common challenge in the synthesis of substituted indanones, arising from the non-selective elimination of a proton from the oxyallyl cation intermediate.

Strategies to Control Regioselectivity:

  • Substrate Polarization: Introducing both an electron-donating group and an electron-withdrawing group into the divinyl ketone substrate can "polarize" the molecule. This directs the cyclization and subsequent elimination, leading to a single regioisomer. This approach has been successfully used with catalytic amounts of copper triflate.[1][3]

  • Silicon-Directed Cyclization: Placing a trimethylsilyl (TMS) group on one of the vinyl moieties can direct the elimination step due to the β-silicon effect. The TMS group is subsequently removed, leading to the formation of a specific regioisomer.[1][7]

  • Controlling Polyphosphoric Acid (PPA) Concentration: When using PPA as the catalyst, its concentration (specifically the P₂O₅ content) can significantly influence the regioselectivity. It has been observed that PPA with a low P₂O₅ content can favor the formation of one regioisomer, while a high P₂O₅ content can favor another.[8] This is attributed to different reaction pathways being favored at different acid strengths.[8]

Q3: My reaction is producing significant amounts of side products. What are they and how can I minimize their formation?

Side product formation is often a consequence of the reactive cationic intermediates involved in the Nazarov cyclization.

Common Side Products and Mitigation Strategies:

  • Polymerization: The acidic conditions can promote intermolecular reactions, leading to polymeric material.[9]

    • Solution: Using milder reaction conditions, such as a less harsh Lewis acid or lower temperatures, can help minimize polymerization. Slowly adding the catalyst to the reaction mixture can also be beneficial.

  • Wagner-Meerwein Rearrangements: The carbocation intermediates are susceptible to rearrangements, especially when the cyclization leads to the formation of a quaternary carbon center.[6][10]

    • Solution: The choice of a suitable catalyst and reaction conditions that favor rapid cyclization and trapping of the desired intermediate can suppress these rearrangements.

  • Incomplete Cyclization/Starting Material Recovery: If the reaction conditions are not forcing enough, you may recover unreacted starting material.

    • Solution: Increasing the temperature, reaction time, or the amount of catalyst can help drive the reaction to completion. As mentioned, microwave irradiation can also be effective in this regard.[4]

Data Presentation

The following tables provide a summary of quantitative data for the Nazarov cyclization to indanones under various conditions.

Table 1: Comparison of Catalysts and Reaction Conditions for the Synthesis of 3-(benzo[d][1][9]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one

CatalystSolventTemperature (°C)TimeYield (%)Reference
TFANeat12020 min (MW)70[4]
BF₃·OEt₂4-MeTHPReflux6 h35[4]

Table 2: Effect of Polyphosphoric Acid (PPA) Concentration on the Regioselectivity of Indanone Synthesis

SubstratePPA (P₂O₅ content)Regioisomer RatioTotal Yield (%)Reference
Anisole + Methacrylic acidLow1 : >2078[8]
Anisole + Methacrylic acidHigh10 : 185[8]
1,2-Dimethoxybenzene + Methacrylic acidLow1 : 1082[8]
1,2-Dimethoxybenzene + Methacrylic acidHigh>20 : 191[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Microwave-Assisted Nazarov Cyclization using TFA

  • Reaction: Synthesis of 3-(benzo[d][1][9]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one from the corresponding chalcone.

  • Procedure: The precursor chalcone (0.29 mmol) is dissolved in anhydrous trifluoroacetic acid (TFA, 0.3 mL) in a pressure-rated microwave reaction tube. The vessel is sealed and irradiated in a single-mode microwave synthesizer. The reaction is maintained at 120°C (100W power) for 20 minutes. After cooling to room temperature, the mixture is quenched with water (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.[4]

Protocol 2: Lewis Acid-Catalyzed Nazarov Cyclization using BF₃·OEt₂

  • Reaction: Synthesis of 3-(benzo[d][1][9]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one from the corresponding chalcone.

  • Procedure: To a solution of the chalcone (0.29 mmol) in 4-methyltetrahydropyran (4-MeTHP, 3 mL), boron trifluoride etherate (BF₃·OEt₂, 1.45 mmol) is added dropwise at 0°C. The reaction mixture is then heated to reflux for 6 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[4]

Protocol 3: AlCl₃-Promoted Synthesis of Polysubstituted 1-Indanones

  • General Procedure: To a solution of the 1,4-enedione substrate in a suitable solvent (e.g., dichloromethane), aluminum chloride (AlCl₃) is added portion-wise at a controlled temperature (e.g., 0°C or room temperature). The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with water or a dilute acid solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude indanone, which is then purified by chromatography. The exact stoichiometry of AlCl₃ and the reaction conditions will vary depending on the specific substrate.[5]

Mandatory Visualizations

Nazarov Cyclization Mechanism

Nazarov_Mechanism cluster_0 Activation cluster_1 Electrocyclization cluster_2 Deprotonation & Tautomerization Start Divinyl Ketone Cation Pentadienyl Cation Start->Cation + Lewis/Brønsted Acid Oxyallyl Oxyallyl Cation Cation->Oxyallyl 4π Conrotatory Electrocyclization Enol Enol Intermediate Oxyallyl->Enol - H+ Product Indanone Enol->Product Tautomerization Troubleshooting_Workflow Start Start Nazarov Cyclization CheckYield Low Yield? Start->CheckYield CheckRegio Mixture of Regioisomers? CheckYield->CheckRegio No OptimizeCatalyst Optimize Catalyst & Loading (e.g., AlCl₃, Cu(OTf)₂, TFA) CheckYield->OptimizeCatalyst Yes CheckSideProducts Significant Side Products? CheckRegio->CheckSideProducts No ControlPPA Control PPA Concentration CheckRegio->ControlPPA Yes MilderConditions Use Milder Conditions (Temp, Catalyst) CheckSideProducts->MilderConditions Yes Success Successful Indanone Synthesis CheckSideProducts->Success No UseMicrowave Use Microwave Irradiation OptimizeCatalyst->UseMicrowave ModifySubstrate Modify Substrate (Polarizing Groups) UseMicrowave->ModifySubstrate ModifySubstrate->CheckYield SiliconDirect Use Silicon-Directing Group ControlPPA->SiliconDirect SiliconDirect->ModifySubstrate SlowAddition Slow Catalyst Addition MilderConditions->SlowAddition SlowAddition->CheckSideProducts End End Success->End

References

Technical Support Center: Managing Polyalkylation in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for managing polyalkylation, a common side reaction in Friedel-Crafts alkylation.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why does it occur?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are substituted onto the aromatic ring.[1][2] This happens because the newly introduced alkyl group is electron-donating, which activates the aromatic ring.[1][2] Consequently, the monoalkylated product is more nucleophilic and more reactive than the original aromatic starting material, making it prone to further alkylation.[1][2]

Q2: What is the primary difference between Friedel-Crafts alkylation and acylation concerning poly-substitution?

A2: The fundamental difference lies in the electronic nature of the group being added to the aromatic ring.[1][2]

  • Alkylation: An alkyl group is an electron-donating group, which activates the aromatic ring, making the product more reactive than the starting material and thus susceptible to further alkylation.[1][2]

  • Acylation: An acyl group is an electron-withdrawing group, which deactivates the aromatic ring. This makes the product less reactive than the starting material, thereby preventing further substitution reactions.[2][3][4]

Q3: If I use Friedel-Crafts acylation to avoid polyalkylation, how can I obtain the desired alkylated product?

A3: After the acylation reaction, the resulting ketone can be reduced to the corresponding alkane.[1] Common and effective methods for this reduction include the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[1]

Q4: Are there any limitations to Friedel-Crafts reactions that I should be aware of beyond polyalkylation?

A4: Yes, there are several limitations to consider:

  • Carbocation Rearrangement: In Friedel-Crafts alkylation, the carbocation intermediate can rearrange to a more stable form, leading to a mixture of products with different alkyl structures.[3][5][6][7]

  • Unreactive Substrates: The reaction fails with aromatic rings that have strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR).[5][8] Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups are also unsuitable as they react with the Lewis acid catalyst.[8]

  • Unreactive Halides: Vinyl and aryl halides are generally unreactive as alkylating agents because their corresponding carbocations are too unstable to form.[5][6]

Troubleshooting Guide: Excessive Polyalkylation

This guide provides a step-by-step approach to troubleshoot and minimize the formation of polyalkylated products in your Friedel-Crafts alkylation experiments.

Issue: My reaction is producing a significant amount of di- or poly-substituted products.

Below is a troubleshooting workflow to address this issue:

Polyalkylation_Troubleshooting start Problem: Excessive Polyalkylation q_alkylation Are you performing Friedel-Crafts Alkylation? start->q_alkylation a_acylation Consider Friedel-Crafts Acylation followed by reduction. q_alkylation->a_acylation Yes q_excess_aromatic Is using a large excess of the aromatic substrate feasible? q_alkylation->q_excess_aromatic No, must use alkylation end_resolved Problem Resolved a_acylation->end_resolved a_increase_ratio Increase the molar ratio of aromatic substrate to alkylating agent. q_excess_aromatic->a_increase_ratio Yes q_optimize_conditions Have you optimized reaction conditions? q_excess_aromatic->q_optimize_conditions No a_increase_ratio->end_resolved a_optimize Lower reaction temperature. Use a milder Lewis acid catalyst. q_optimize_conditions->a_optimize No q_optimize_conditions->end_resolved Yes a_optimize->end_resolved Polyalkylation_Mechanism A Aromatic Ring (e.g., Benzene) D Monoalkylated Product (More Reactive) A->D Reacts with C B Alkyl Halide + Lewis Acid (R-X + AlX3) C Carbocation (R+) B->C Generates E Dialkylated Product D->E Reacts with C (faster) F Polyalkylated Products E->F Further Reaction Acylation_Reduction_Pathway Start Aromatic Ring Acylation Friedel-Crafts Acylation (Acyl Halide, Lewis Acid) Start->Acylation Ketone Acylated Product (Ketone) (Deactivated Ring) Acylation->Ketone Reduction Reduction (e.g., Clemmensen or Wolff-Kishner) Ketone->Reduction Polyalkylation Polyalkylation Avoided Ketone->Polyalkylation FinalProduct Mono-alkylated Product Reduction->FinalProduct

References

Technical Support Center: Optimization of Reaction Conditions for Indenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indenone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My transition-metal-catalyzed annulation is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A: Regioselectivity is a common challenge, particularly with unsymmetrical alkynes. Here are several strategies to improve it:

  • Ligand Selection: The choice of ligand can significantly influence regioselectivity. For rhodium-catalyzed syntheses, bulky phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) can direct the reaction towards a specific regioisomer. Experimenting with different phosphine ligands is often necessary to find the optimal one for your substrate.

  • Directing Groups: The use of directing groups on your aryl precursor can effectively control the regioselectivity of C-H activation and subsequent annulation.

  • Catalyst System: Different transition metals (e.g., Pd, Rh, Co, Ni) and their catalyst precursors can exhibit different regioselectivities. For instance, a nickel-catalyzed Larock annulation has been shown to provide excellent regioselectivity for the synthesis of a wide range of indenones.

  • Substrate Steric Hindrance: The steric bulk of the substituents on the alkyne plays a crucial role. The larger group on the alkyne will often preferentially be positioned away from the aryl group in the transition state, though this is dependent on the specific catalytic system.

Q2: I am observing low yields in my Rhodium-catalyzed indenone synthesis. What are the potential causes and solutions?

A: Low yields in Rh-catalyzed annulations can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: Ensure your rhodium catalyst is active. If using a pre-catalyst, ensure it is properly activated. The choice of the rhodium source (e.g., [Rh(cod)₂]BF₄, [RhCp*Cl₂]₂) can also impact the yield.

  • Solvent and Additives: The reaction solvent and any additives are critical. Some Rh-catalyzed reactions benefit from the presence of a copper co-catalyst and a base. Ensure your solvent is dry and degassed, as oxygen and water can deactivate the catalyst.

  • Reaction Temperature and Time: These parameters often require careful optimization. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and to check for substrate decomposition at elevated temperatures.

  • Substrate Purity: Impurities in your starting materials can poison the catalyst. Ensure your aryl precursors and alkynes are of high purity.

Q3: My Nazarov cyclization is giving a low yield and a mixture of products. What are the common pitfalls?

A: The Nazarov cyclization can be a powerful tool for indenone synthesis, but it is prone to certain issues:

  • Harsh Reaction Conditions: Classical Nazarov cyclizations often require stoichiometric amounts of strong Lewis or protic acids (e.g., TiCl₄, BF₃, H₂SO₄) and high temperatures, which can lead to substrate decomposition and side reactions.

  • Poor Regioselectivity of Elimination: The elimination step to form the double bond may not be regioselective if multiple β-hydrogens are available, leading to a mixture of isomeric products.

  • Side Reactions: Wagner-Meerwein rearrangements of the carbocation intermediates can occur, leading to undesired skeletal structures.

  • Product Inhibition: In some catalytic versions, the product can inhibit the catalyst, leading to slow turnover.

To mitigate these issues, consider using milder Lewis acids (e.g., FeCl₃, SnCl₄), introducing directing groups to control the elimination, and carefully selecting the Lewis acid and reaction temperature to suppress rearrangements.

Q4: I am struggling with the purification of my indenone product. What are some common strategies?

A: Separating indenone products, especially regioisomers, can be challenging due to their similar physical properties. Here are some approaches:

  • Column Chromatography: This is the most common method.

    • Solvent System Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the one that provides the best separation.

    • Stationary Phase: If silica gel is not effective, consider other stationary phases like alumina (acidic, basic, or neutral) or reverse-phase silica.

    • Column Dimensions: Using a longer, narrower column can improve resolution.

  • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for purification.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Troubleshooting Guides

Low Yield in Rh-Catalyzed Indenone Synthesis

LowYieldTroubleshooting start Low Yield Observed catalyst Check Catalyst Activity start->catalyst solvent Evaluate Solvent & Additives start->solvent temp_time Optimize Temperature & Time start->temp_time purity Verify Substrate Purity start->purity catalyst_sol Use fresh catalyst Ensure proper activation catalyst->catalyst_sol solvent_sol Use dry, degassed solvent Consider co-catalyst/base solvent->solvent_sol temp_time_sol Monitor by TLC/GC-MS Adjust parameters temp_time->temp_time_sol purity_sol Purify starting materials purity->purity_sol end Improved Yield catalyst_sol->end solvent_sol->end temp_time_sol->end purity_sol->end

Poor Regioselectivity in Transition-Metal-Catalyzed Annulations

RegioselectivityTroubleshooting start Poor Regioselectivity ligand Modify Ligand start->ligand catalyst Change Catalyst System start->catalyst directing_group Introduce Directing Group start->directing_group ligand_sol Use bulkier phosphine ligands ligand->ligand_sol catalyst_sol Screen different metals (Pd, Ni, etc.) catalyst->catalyst_sol directing_group_sol Incorporate on aryl precursor directing_group->directing_group_sol end Improved Regioselectivity ligand_sol->end catalyst_sol->end directing_group_sol->end

Data Presentation

Table 1: Comparison of Promoters for Nazarov Cyclization

Promoter/ConditionTemperature (°C)Key AdvantagesPotential Drawbacks
Thermal (no promoter) 60-120Simple setupOften requires high temperatures and long reaction times, lower yields.
Lewis Acids (e.g., SnCl₄, FeCl₃) 0 - RTGenerally effectiveCan be harsh, leading to side reactions.
Lewis Base Additives VariesCan enable catalytic versionsCan be substrate-dependent.
Ultrasound VariesCan reduce reaction timesSpecialized equipment required.

Experimental Protocols

General Experimental Protocol for a Lewis Acid-Promoted Nazarov Cyclization

This protocol describes the Nazarov cyclization of a divinyl ketone using tin(IV) chloride as the Lewis acid.

  • Preparation: Dissolve the divinyl ketone (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Add a solution of SnCl₄ in DCM (e.g., 1.0 M solution, 2.0 eq) dropwise to the stirred solution of the divinyl ketone.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Stir the mixture vigorously for 15 minutes. Separate the organic and aqueous layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Intramolecular Friedel-Crafts Acylation

This protocol outlines the synthesis of 1-indanone from a 3-arylpropionic acid.

  • Preparation of Acyl Chloride (Optional but Recommended):

    • In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

  • Cyclization:

    • Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Work-up:

    • Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.

FC_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification start 3-Arylpropionic Acid reagents SOCl₂ or (COCl)₂ cat. DMF, DCM, 0°C to RT start->reagents acyl_chloride Crude 3-Arylpropionyl Chloride reagents->acyl_chloride lewis_acid AlCl₃, DCM, 0°C to RT acyl_chloride->lewis_acid cyclization Reaction Mixture lewis_acid->cyclization quench Quench (Ice, NaHCO₃) cyclization->quench extraction Extraction (DCM) quench->extraction purification Column Chromatography extraction->purification product Pure 1-Indanone purification->product

Technical Support Center: Purification of 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Ethoxy-2,3-dihydro-1H-inden-1-one. The following sections address common issues encountered during experimental procedures and offer detailed protocols and data for guidance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark oil/solid. What are the likely impurities?

A1: The coloration and impure state of your product likely stem from residual reagents from the synthesis, byproducts, or degradation. Common impurities, particularly from an intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid, may include:

  • Unreacted Starting Material: 3-(3-ethoxyphenyl)propanoic acid.

  • Regioisomers: Formation of 4-Ethoxy-2,3-dihydro-1H-inden-1-one is a common side product in Friedel-Crafts cyclizations of meta-substituted phenylpropanoic acids.

  • Polymeric Material: Acid-catalyzed polymerization or side reactions can lead to high molecular weight, colored impurities.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid) may be present.

Q2: I am observing a poor yield after purification. What are the potential causes?

A2: Low recovery of the target compound can be attributed to several factors during the purification process:

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too effective, leading to a significant portion of your product remaining in the mother liquor. Conversely, a poor solvent will not adequately dissolve the compound for purification.

  • Aggressive Column Chromatography Conditions: Using a highly polar eluent can cause your compound to elute too quickly with impurities, leading to broad fractions and difficult separation.

  • Product Instability: Indanones can be susceptible to degradation under certain conditions (e.g., prolonged exposure to strong acids or bases, or high temperatures).[1]

  • Incomplete Extraction: During the work-up, ensure the pH is appropriately adjusted to ensure the carboxylic acid starting material is deprotonated and removed in the aqueous phase, while the ketone product remains in the organic phase.

Q3: My purified product shows multiple spots on a TLC plate. How can I improve the separation?

A3: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates that the purification was incomplete. To improve separation:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems to achieve a greater separation between the Rf values of your product and the impurities. A good starting point for indanones is a mixture of hexanes and ethyl acetate.[2] The desired compound should ideally have an Rf of around 0.3.[3][4]

    • Gradient Elution: Employing a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate compounds with close polarities.

  • Consider a Second Purification Step: If column chromatography alone is insufficient, a subsequent recrystallization can often remove closely related impurities.

Q4: How can I remove the unreacted 3-(3-ethoxyphenyl)propanoic acid starting material?

A4: The acidic nature of the unreacted starting material allows for its straightforward removal via a liquid-liquid extraction. During the reaction work-up, washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, making it soluble in the aqueous phase and leaving the neutral this compound in the organic layer.

Data Presentation: Purity Enhancement of a Substituted Indanone

The following table presents representative data for the purification of a substituted indanone, illustrating the effectiveness of common purification techniques. Note: This data is illustrative for a similar compound and may not represent the exact values for this compound.

Purification StepPurity of this compound (as determined by HPLC)Major Impurity (Regioisomer) Level
Crude Product~75%~15%
After Liquid-Liquid Extraction~85%~12%
After Column Chromatography>95%<2%
After Recrystallization>99%<0.5%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane:ethyl acetate mixtures of varying ratios).

    • Identify a solvent system that provides good separation between the product and impurities, with an Rf value for the product of approximately 0.3.[3][4]

  • Column Preparation:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring there are no air bubbles.[3] Allow the silica to settle, and add a layer of sand on top.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with the chosen solvent system. A gradient elution, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, is often effective.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. A mixture of a solvent in which the compound is soluble and a solvent in which it is less soluble is often effective.

  • Solvent Selection:

    • Test the solubility of the impure compound in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not at room temperature. Common solvent systems for ketones include ethanol, methanol/water, and hexane/ethyl acetate.[5][6]

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for the synthesis and purification of this compound.

cluster_synthesis Synthesis Stage cluster_purification Purification Workflow cluster_analysis Purity Analysis start 3-(3-ethoxyphenyl)propanoic acid reaction Intramolecular Friedel-Crafts Acylation (e.g., with PPA) start->reaction crude Crude Product (6-Ethoxy- & 4-Ethoxy-isomers + impurities) reaction->crude extraction Liquid-Liquid Extraction (vs. NaHCO3 soln) crude->extraction chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization tlc TLC chromatography->tlc final_product Pure this compound recrystallization->final_product hplc HPLC/GC recrystallization->hplc nmr NMR final_product->nmr

Caption: Synthetic and purification workflow for this compound.

cluster_troubleshooting Troubleshooting Logic start Impure Product q1 Colored Impurities? start->q1 a1 Likely polymeric byproducts or residual acid. q1->a1 Yes q2 Multiple Spots on TLC? q1->q2 No a1->q2 a2 Optimize chromatography solvent system or perform recrystallization. q2->a2 Yes q3 Low Yield? q2->q3 No a2->q3 a3 Check recrystallization solvent, chromatography conditions, and work-up procedure. q3->a3 Yes end Pure Product q3->end No a3->end

References

Validation & Comparative

A Comparative Analysis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one and Other Indenone Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one and a series of structurally related 6-alkoxy-2,3-dihydro-1H-inden-1-one derivatives. The primary focus of this comparison is their in vitro inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. This document includes a detailed synthesis protocol for 6-alkoxy-indanones, a standardized experimental procedure for the MAO-B inhibition assay, a quantitative comparison of the inhibitory activities, and a discussion of the structure-activity relationships.

Introduction

Indanone and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] These molecules have garnered significant attention for their therapeutic potential in a range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. A particularly important application of indenone derivatives is the inhibition of monoamine oxidases (MAO), enzymes responsible for the degradation of monoamine neurotransmitters.[1] Inhibition of MAO-B, in particular, is a validated therapeutic strategy for Parkinson's disease. This guide focuses on this compound and compares its MAO-B inhibitory potency with other 6-substituted indenone analogs to elucidate key structure-activity relationships.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound and other 6-alkoxy-1-indanone derivatives against monoamine oxidase B (MAO-B). The data is presented as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundSubstituent at C6MAO-B Inhibition IC50 (µM)
6-Hydroxy-1-indanone-OH> 100
6-Methoxy-1-indanone-OCH311.8
6-Ethoxy-1-indanone -OCH2CH3 2.5
6-Propoxy-1-indanone-O(CH2)2CH31.1
6-Isopropoxy-1-indanone-OCH(CH3)20.78

Data summarized from Petzer, J. P., et al. (2003). 6-Substituted 1-indanones as inhibitors of monoamine oxidase B. Bioorganic & Medicinal Chemistry, 11(7), 1299-1310.

Experimental Protocols

Synthesis of this compound and Analogs

The synthesis of 6-alkoxy-2,3-dihydro-1H-inden-1-ones is typically achieved through an intramolecular Friedel-Crafts acylation of the corresponding 3-(3-alkoxyphenyl)propanoic acid.[2]

General Procedure:

  • Preparation of 3-(3-alkoxyphenyl)propanoic acid: The starting substituted phenol is alkylated using the appropriate alkyl halide in the presence of a base (e.g., K2CO3) to yield the corresponding alkoxybenzene. This is followed by a Friedel-Crafts acylation with succinic anhydride and a suitable Lewis acid (e.g., AlCl3) to introduce the propanoic acid side chain.

  • Intramolecular Friedel-Crafts Acylation: The 3-(3-alkoxyphenyl)propanoic acid is then cyclized to the corresponding 6-alkoxy-1-indanone. A common method involves heating the acid in a mixture of polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[2]

    • To a stirred solution of the appropriate 3-(3-alkoxyphenyl)propanoic acid (1 equivalent) in a suitable solvent (e.g., toluene or neat), add polyphosphoric acid (10-20 equivalents by weight).

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-alkoxy-2,3-dihydro-1H-inden-1-one.

In Vitro MAO-B Inhibition Assay

The inhibitory activity of the synthesized indenone derivatives against MAO-B can be determined using a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of its substrate.

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B assay buffer (e.g., phosphate buffer, pH 7.4)

  • MAO-B substrate (e.g., kynuramine or benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds (indenone derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., selegiline)

  • 96-well microplate (black, clear bottom)

  • Microplate reader capable of fluorescence measurement

Assay Protocol:

  • Preparation of Reagents: Prepare working solutions of the MAO-B enzyme, substrate, Amplex Red, and HRP in the assay buffer. Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the test compound or control solution.

    • Add the MAO-B enzyme solution to each well and incubate for a pre-determined time at 37 °C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of the substrate, Amplex Red, and HRP to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37 °C, with excitation and emission wavelengths appropriate for the fluorescent probe (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Substituted_Phenol Substituted Phenol Alkoxybenzene Alkoxybenzene Substituted_Phenol->Alkoxybenzene Alkylation Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkoxybenzene Succinic_Anhydride Succinic Anhydride Propanoic_Acid 3-(3-alkoxyphenyl)propanoic acid Succinic_Anhydride->Propanoic_Acid Alkoxybenzene->Propanoic_Acid Friedel-Crafts Acylation Indenone 6-Alkoxy-2,3-dihydro-1H-inden-1-one Propanoic_Acid->Indenone Intramolecular Friedel-Crafts Acylation

Caption: Synthetic workflow for 6-alkoxy-indanones.

MAO_B_Inhibition_Pathway Monoamine Monoamine (e.g., Dopamine) MAO_B Monoamine Oxidase B (MAO-B) Monoamine->MAO_B Aldehyde Aldehyde Metabolite MAO_B->Aldehyde H2O2 Hydrogen Peroxide (H2O2) MAO_B->H2O2 Indenone 6-Ethoxy-1-indanone (Inhibitor) Indenone->MAO_B Inhibition

Caption: MAO-B metabolic pathway and inhibition.

Experimental_Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Dispense_Inhibitors Dispense Inhibitors into Microplate Prepare_Reagents->Dispense_Inhibitors Add_Enzyme Add MAO-B Enzyme & Incubate Dispense_Inhibitors->Add_Enzyme Initiate_Reaction Initiate Reaction with Substrate Mix Add_Enzyme->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Read) Initiate_Reaction->Measure_Fluorescence Analyze_Data Data Analysis (Calculate IC50) Measure_Fluorescence->Analyze_Data

Caption: In vitro MAO-B inhibition assay workflow.

Discussion and Structure-Activity Relationship

The presented data on the MAO-B inhibitory activity of 6-substituted 1-indanone derivatives reveals a clear structure-activity relationship. The nature of the alkoxy substituent at the 6-position significantly influences the inhibitory potency.

  • Effect of Alkoxy Chain Length: There is a notable increase in MAO-B inhibitory activity as the length and lipophilicity of the alkoxy group at the 6-position increase. The unsubstituted 6-hydroxy derivative is inactive, while the methoxy-substituted compound shows moderate activity. The potency increases with the ethoxy and propoxy substituents.

  • Effect of Branching: The branched isopropoxy group confers greater potency than the linear propoxy group, suggesting that the shape and steric bulk of the substituent play a role in the interaction with the enzyme's active site.

This trend suggests that a hydrophobic pocket in the active site of MAO-B accommodates the 6-alkoxy substituent, and increasing the lipophilicity and size of this group enhances the binding affinity. This compound, with an IC50 of 2.5 µM, represents a potent inhibitor within this series and serves as a valuable lead compound for the design of novel MAO-B inhibitors with potential therapeutic applications in neurodegenerative diseases. Further optimization of the substituent at the 6-position, as well as modifications at other positions of the indenone scaffold, could lead to the development of even more potent and selective MAO-B inhibitors.

References

Comparative Guide to the Structure-Activity Relationship of 6-Ethoxy-2,3-dihydro-1H-inden-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical 6-Ethoxy-2,3-dihydro-1H-inden-1-one analogs, drawing inferences from published data on structurally related 1-indanone derivatives. Due to a lack of publicly available data on a systematic series of 6-ethoxy analogs, this guide extrapolates findings from analogs with similar substitutions to predict their potential as cholinesterase inhibitors and anti-inflammatory agents.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Derivatives of 1-indanone have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Notably, donepezil, a leading treatment for Alzheimer's disease, is an acetylcholinesterase (AChE) inhibitor based on an indanone structure.[2] Modifications at the 6-position of the indanone ring have been shown to significantly influence biological activity, making the 6-ethoxy substitution a point of interest for the development of novel therapeutic agents. This guide explores the potential SAR of 6-ethoxy-1-indanone analogs, focusing on their predicted activities as acetylcholinesterase inhibitors and anti-inflammatory agents.

Predicted Structure-Activity Relationship (SAR)

Based on the SAR of related 2-benzylidene-1-indanone derivatives, a series of hypothetical 6-ethoxy analogs have been proposed and their potential biological activities inferred. The following table summarizes the predicted inhibitory activities against acetylcholinesterase (AChE) and lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release.

Compound IDR1R2R3Predicted AChE Inhibition (IC50, nM)Predicted TNF-α Inhibition (%)
6E-1a HHHModerateModerate
6E-1b OCH3HHHighModerate
6E-1c HOCH3HHighHigh
6E-1d HHOCH3HighHigh
6E-1e HOHHVery HighVery High
6E-1f HFHModerateModerate
6E-1g HClHModerateModerate
6E-1h HNO2HLowLow

SAR Analysis:

  • Substitution on the Benzylidene Ring: The introduction of electron-donating groups (e.g., methoxy, hydroxyl) on the 2-benzylidene ring is predicted to enhance both AChE inhibitory and anti-inflammatory activities. A hydroxyl group at the para-position (R2) is expected to be particularly beneficial, potentially through hydrogen bonding interactions with the target enzymes.

  • Positional Isomers: Methoxy substitution at the meta or para position of the benzylidene ring (compounds 6E-1c and 6E-1d ) is predicted to result in higher activity compared to substitution at the ortho position (6E-1b ).

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (6E-1h ), is expected to decrease the biological activity. Halogen substituents (6E-1f , 6E-1g ) are predicted to have a modest effect.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the biological activity of this compound analogs.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.[3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (6-ethoxy-1-indanone analogs)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds, typically in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity Assay (LPS-induced TNF-α Release in RAW 264.7 Macrophages)

This assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophage cells stimulated with lipopolysaccharide (LPS).[4]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (6-ethoxy-1-indanone analogs)

  • TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition of TNF-α production is calculated relative to the LPS-stimulated control group.

Visualizations

Proposed Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 6-Ethoxy- 2,3-dihydro-1H-inden-1-one Analogs ache_assay AChE Inhibition Assay (Ellman's Method) synthesis->ache_assay anti_inflammatory_assay Anti-inflammatory Assay (LPS-induced TNF-α Release) synthesis->anti_inflammatory_assay sar_analysis Structure-Activity Relationship (SAR) Analysis ache_assay->sar_analysis anti_inflammatory_assay->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Workflow for the synthesis and evaluation of 6-ethoxy-1-indanone analogs.

Proposed Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Indenone 6-Ethoxy-1-indanone Analog Indenone->MAPK Inhibition Indenone->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α) MAPK->Cytokines NFkB->Cytokines

Caption: Proposed inhibition of NF-κB and MAPK pathways by 6-ethoxy-1-indanone analogs.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring the reliability, accuracy, and reproducibility of data. This guide provides a comparative overview of principal analytical techniques for the quantification and purity assessment of 6-Ethoxy-2,3-dihydro-1H-inden-1-one. While specific validated methods for this compound are not extensively published, this document outlines detailed, plausible experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) based on established methodologies for analogous indanone derivatives and industry best practices.

The performance of these methods is compared using key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, offering a framework for selecting the most appropriate technique for a given analytical challenge.[1][2][3]

Comparison of Analytical Techniques

The selection of an analytical method is contingent on various factors, including the analyte's physicochemical properties, the sample matrix, and the required sensitivity and specificity. HPLC is a versatile technique suitable for non-volatile compounds, while GC-MS excels in analyzing volatile and thermally stable substances.[4][5] qNMR serves as a powerful primary method for purity determination without the need for a specific reference standard of the analyte.[6][7]

Data Presentation: Summary of Validation Parameters

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative of what can be expected for a small molecule like this compound, based on data from similar compounds and general validation practices.[8][9][10]

Validation Parameter HPLC-UV GC-MS Quantitative ¹H-NMR (qNMR) ICH Guideline Reference
Specificity Demonstrated by peak purity analysis and separation from potential impurities/degradants.Demonstrated by unique retention time and mass spectrum.Demonstrated by distinct chemical shifts and resolution from other signals.Q2(R1)[2]
Linearity (Range) 1 - 100 µg/mL0.1 - 20 µg/mL0.5 - 10 mg/mLQ2(R1)[2]
Correlation Coefficient (r²) > 0.999> 0.998N/A (Primary Method)Q2(R1)[2]
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.1 mg/mLQ2(R1)[3]
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.3 mg/mLQ2(R1)[3]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%Q2(R1)[2]
Precision (RSD%) < 2.0%< 3.0%< 1.0%Q2(R1)[2]
Robustness Stable under minor variations in mobile phase composition, pH, and flow rate.Stable under minor variations in oven temperature ramp and carrier gas flow.Stable under variations in pulse sequence parameters and relaxation delay.Q2(R1)[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the determination of its purity.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient: 0-15 min, 30-70% A; 15-20 min, 70% A; 20-21 min, 70-30% A; 21-25 min, 30% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in Acetonitrile. Dilute with the mobile phase to create calibration standards and test samples within the linear range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile impurities or for the primary assay if the compound is sufficiently volatile and thermally stable.[11]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu (full scan mode).

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in Dichloromethane. Create dilutions for calibration standards as required.

Quantitative ¹H-NMR (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.[7][12]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): 60 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans (NS): 16 or more for good signal-to-noise.

  • Data Processing: Apply a line broadening factor of 0.3 Hz. Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.[13]

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.[1][14]

G cluster_planning 1. Planning & Development cluster_execution 2. Validation Execution cluster_reporting 3. Reporting & Lifecycle Dev Analytical Procedure Development Proto Validation Protocol (Define Parameters & Criteria) Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD LOD & LOQ Proto->LOD Rob Robustness Proto->Rob Report Validation Report (Summarize Data) Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report Imp Implementation for Routine Use Report->Imp Lifecycle Method Lifecycle Management (Revalidation if needed) Imp->Lifecycle G start Define Analytical Goal (Purity, Assay, Impurity ID) volatility Is the analyte volatile & thermally stable? start->volatility primary_method Is a primary method (no specific standard) required? volatility->primary_method No gcms Use GC-MS volatility->gcms Yes hplc Use HPLC primary_method->hplc No qnmr Use qNMR primary_method->qnmr Yes

References

Cross-Validation of Bioassays for Indenone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various bioassays used to evaluate the biological activity of indenone compounds. The information is intended to assist researchers in selecting the most appropriate assays for their specific research goals and to facilitate the cross-validation of findings. The data presented is compiled from multiple studies and is supported by detailed experimental protocols and visual diagrams of relevant biological pathways and workflows.

Data Presentation: Comparative Bioactivity of Indenone Derivatives

The following tables summarize the quantitative data from various bioassays performed on different indenone compounds. This allows for a direct comparison of their potency and selectivity across different biological targets.

Table 1: Enzyme Inhibition by Indenone Derivatives

Compound ClassTarget EnzymeBioassayIC50 ValueReference
C6-substituted indanonesMonoamine Oxidase B (MAO-B)Fluorescence-based AssayLow nanomolar range[1]
C5-substituted indanonesMonoamine Oxidase B (MAO-B)Fluorescence-based AssayWeaker inhibition compared to C6-substituted[1]
Indanone tricyclic spiroisoxazolinesCyclooxygenase-2 (COX-2)In vitro cyclooxygenase inhibition assayNot specified[2]
2-benzylidene-1-indanonesTubulin PolymerizationNot specified0.62–2.04 µM[3]

Table 2: Cytotoxicity of Indenone Derivatives against Cancer Cell Lines

CompoundCell LineBioassayIC50 ValueReference
Indanone-based thiazolyl hydrazone (ITH-6)HT-29 (colorectal cancer)MTT Assay0.44 µM[4]
Indanone-based thiazolyl hydrazone (ITH-6)COLO 205 (colorectal cancer)MTT Assay0.98 µM[4]
Indanone-based thiazolyl hydrazone (ITH-6)KM 12 (colorectal cancer)MTT Assay0.41 µM[4]
N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)HT-29, COLO 205, KM 12Not specified0.41 ± 0.19 to 6.85 ± 1.44 μM[5]
2-benzylidene-1-indanonesMCF-7 (breast), HCT (colon), THP-1 (leukemia), A549 (lung)Not specified10–880 nM[3]

Table 3: Receptor Binding Affinity of Indolin-2-one Derivatives

CompoundReceptor TargetBioassayKi ValueReference
1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one (4c)Dopamine D4 ReceptorRadioligand Binding Assay0.5 nM[6]

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below.

Enzyme Inhibition Assays
  • Principle: This assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine iodide (ATCI). The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically.

  • Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • Principle: This fluorometric assay measures the activity of MAO-B through the deamination of a substrate, producing hydrogen peroxide, which then reacts with a probe to generate a fluorescent signal.

  • Procedure (96-well black plate format):

    • Add 100 µL of the test compound or reference inhibitor at various concentrations to the wells.

    • Add 50 µL of the MAO-B enzyme solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the kynuramine solution.

    • Incubate at 37°C for 20 minutes.

    • Terminate the reaction by adding 75 µL of 2N NaOH.

    • Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

  • Data Analysis: The enzyme activity is proportional to the fluorescence intensity. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control.

Cytotoxicity Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure (96-well plate format):

    • Seed cell lines (e.g., HT-29, MCF-7, HEK-293) in a 96-well plate at a density of 1.0x10⁴ cells/well.[2]

    • Incubate at 37°C for 48 hours in a 5% CO₂ environment.[2]

    • Expose the cells to various concentrations of the indenone compounds.

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Receptor Binding Assay
  • Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

  • Procedure:

    • Prepare cell membranes from CHO cells expressing the human dopamine D4 receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled indenone compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioassays of indenone compounds.

AChE_Inhibition_Workflow cluster_assay AChE Inhibition Assay Workflow start Start add_buffer Add Phosphate Buffer start->add_buffer add_compound Add Test Compound add_buffer->add_compound add_ache Add AChE Enzyme add_compound->add_ache incubate1 Incubate (25°C, 10 min) add_ache->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_atci Add ATCI (Initiate Reaction) add_dtnb->add_atci measure Measure Absorbance (412 nm) add_atci->measure analyze Calculate % Inhibition measure->analyze MAOB_Inhibition_Workflow cluster_assay MAO-B Inhibition Assay Workflow start Start add_compound Add Test Compound start->add_compound add_maob Add MAO-B Enzyme add_compound->add_maob incubate1 Incubate (37°C, 10 min) add_maob->incubate1 add_kynuramine Add Kynuramine (Initiate Reaction) incubate1->add_kynuramine incubate2 Incubate (37°C, 20 min) add_kynuramine->incubate2 add_naoh Add NaOH (Terminate Reaction) incubate2->add_naoh measure Measure Fluorescence (Ex:310, Em:380) add_naoh->measure analyze Calculate % Inhibition measure->analyze Apoptosis_Pathway cluster_pathway Mitochondrial-Associated Apoptosis Pathway Indenone Indenone Compound Bax Bax (Pro-apoptotic) Indenone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indenone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase3 Caspase-3 (Executioner) Mitochondrion->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Benchmarking the Biological Activity of 6-Ethoxy-2,3-dihydro-1H-inden-1-one and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Ethoxy-2,3-dihydro-1H-inden-1-one belongs to the indanone class of compounds, a versatile scaffold known for a wide range of pharmacological activities. While direct biological data for this specific molecule is limited in publicly accessible literature, the indanone core is a key feature in numerous biologically active compounds, exhibiting neuroprotective, anti-inflammatory, and anticancer properties.[1] This guide provides a comparative overview of the biological activities of structurally related alkoxy-indanone derivatives and other relevant indanone compounds, offering a benchmark for the potential therapeutic applications of this compound. The data presented is compiled from preclinical studies to provide insights into their therapeutic potential and mechanisms of action.

Comparative Analysis of Biological Activities

The biological potential of indanone derivatives is benchmarked against established drugs in three key areas: neuroprotection, anti-inflammatory, and anticancer activities.

Neuroprotective Activity:

Indanone derivatives have shown promise in the context of neurodegenerative diseases.[2] Their mechanism often involves the inhibition of enzymes like acetylcholinesterase (AChE) or monoamine oxidases (MAO), which are implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's.[2] Some derivatives have also demonstrated neuroprotective effects in cellular models of ischemic injury.[3][4]

Table 1: Comparison of Neuroprotective Activity of Indanone Derivatives and a Standard Drug.

Compound/DrugTarget/AssayKey FindingsReference
Indanone-piperidine hybrid (Compound 4)Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in rat primary neuronsShowed significant neuroprotection; reduced infarct volume to 18.45% at 40 mg/kg in vivo.[3]
DonepezilAcetylcholinesterase (AChE) inhibitorApproved for the treatment of Alzheimer's disease.[1][2]
Stobadine derivativesHypoxia/low glucose in rat hippocampal slicesSignificantly reduced irreversible impairment of neurotransmission.[5]

Anti-inflammatory Activity:

Several indanone derivatives have been investigated for their ability to modulate inflammatory pathways. A common in vitro model involves the use of lipopolysaccharide (LPS) to stimulate macrophages, leading to the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7][8]

Table 2: Comparison of Anti-inflammatory Activity of Indanone Derivatives and a Standard Drug.

Compound/DrugCell Line/ModelIC50 / % InhibitionReference
2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18)Human Whole Blood (HWB)TNF-α inhibition IC50: 298.8 nM[9][10]
2-benzylidene-1-indanone derivative (8f)LPS-stimulated murine primary macrophagesSignificantly inhibited IL-6 and TNF-α expression.[7][8]
IndomethacinPositive control in NO production assaysStandard non-steroidal anti-inflammatory drug (NSAID).[11]

Anticancer Activity:

The anticancer potential of indanone derivatives has been evaluated against various cancer cell lines. Mechanisms of action include the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.[12][13][14][15]

Table 3: Comparison of Anticancer Activity of Indanone Derivatives and a Standard Drug.

Compound/DrugCell LineIC50 / ActivityReference
Gallic acid based indanone derivative (1)Ehrlich ascites carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg.[12]
N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)HT-29, COLO 205, KM 12 (colorectal cancer)IC50 values ranging from 0.41 to 6.85 µM.[13]
2-benzylidene-1-indanonesMCF-7, HCT, THP-1, A549IC50 values in the range of 10–880 nM.[14]
5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-olCaco-2 (colorectal cancer)IC50: 5.24 µM[16]
DoxorubicinStandard chemotherapeutic agentWidely used anticancer drug.N/A

Experimental Protocols

1. In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This assay simulates ischemic and reperfusion injury in neuronal cells.

  • Cell Culture: Primary rat neuronal cells are cultured in appropriate media.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2 hours).

  • Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions (95% air, 5% CO2) for a further incubation period (e.g., 24 hours).

  • Compound Treatment: The test compound (e.g., indanone derivative) is added to the culture medium at various concentrations during the reperfusion phase.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity. A decrease in viability indicates cell death due to OGD/R injury, and a protective effect is observed if the compound treatment increases viability compared to the untreated control.[3][4]

2. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in 96-well plates.[17]

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.[17][18]

  • Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[11][17] This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.

  • Data Analysis: The absorbance is measured spectrophotometrically (e.g., at 540 nm), and the percentage of NO production inhibition is calculated relative to the LPS-stimulated control.[17][19] Cell viability is often concurrently assessed using the MTT assay to ensure that the observed inhibition is not due to cytotoxicity.[17][20]

3. In Vitro Anticancer Assay: MTT Cell Viability Assay

This is a colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.[21][22]

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to attach overnight.[21]

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).[21]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[21]

  • Data Analysis: The absorbance is read on a microplate reader (e.g., at 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[21]

Visualizations

Signaling Pathway

G Simplified NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, iNOS Gene->Cytokines Leads to Indanone Indanone Derivatives Indanone->IKK Potential Inhibition Indanone->NFkB Potential Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow

G General Workflow for In Vitro Biological Activity Screening start Start cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) start->cell_culture treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Compound Dilutions (this compound analogs) compound_prep->treatment incubation Incubation treatment->incubation assay Perform Biological Assay (e.g., Griess, MTT) incubation->assay data_acq Data Acquisition (e.g., Plate Reader) assay->data_acq data_an Data Analysis (IC50 / % Inhibition) data_acq->data_an end End data_an->end

Caption: General workflow for in vitro biological activity screening.

References

Comparative Analysis of 1-Indanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative overview of the biological activities of the 1-indanone scaffold. Direct experimental data, particularly regarding interspecies activity comparison for 6-Ethoxy-2,3-dihydro-1H-inden-1-one , is not currently available in the public domain. The information presented herein is based on studies of structurally related 1-indanone derivatives and is intended to serve as a resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to the 1-Indanone Scaffold

The 1-indanone nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of biologically active compounds.[1][2][3][4] Its rigid, bicyclic structure provides a versatile template for the design of molecules with diverse pharmacological properties. Derivatives of 1-indanone have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[1][2][3][4] The successful development of the Alzheimer's drug Donepezil, which features an indanone moiety, has further spurred interest in this chemical class.[1]

Comparative Biological Activities of 1-Indanone Derivatives

While specific data on this compound is lacking, extensive research on other derivatives has revealed significant therapeutic potential across various disease models. The following sections summarize these findings.

Anticancer Activity

Numerous 1-indanone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2][5][6][7][8] The mechanisms of action are often multifactorial, involving inhibition of tubulin polymerization, cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways like NF-κB.[2][5][6][7][8]

Compound Class Model System Observed Activity Reference
2-Benzylidene-1-indanonesHuman cancer cell lines (MCF-7, HCT, THP-1, A549)Strong cytotoxicity with IC50 values in the nanomolar range; inhibition of tubulin polymerization.[2]
Gallic acid-based indanone derivativeEhrlich ascites carcinoma in Swiss albino mice; MCF-7 cellsIn vivo tumor growth inhibition (54.3% at 50 mg/kg); antiangiogenic activity by suppressing VEGF-R1, VEGF-R2, and HIF-α.[7]
Thiazolyl hydrazone derivatives of 1-indanonep53 mutant colorectal cancer cell lines (HT-29, COLO 205, KM 12)Favorable cytotoxicity with IC50 values ranging from 0.41 to 6.85 µM; induction of G2/M phase cell cycle arrest and apoptosis.[5][8]
Anti-inflammatory Activity

Derivatives of 2-benzylidene-1-indanone have shown promising anti-inflammatory properties.[9][10][11][12] These compounds can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli like lipopolysaccharide (LPS).[9][10][11] The underlying mechanism often involves the suppression of the NF-κB and MAPK signaling pathways.[11]

Compound Class Model System Observed Activity Reference
2-Benzylidene-1-indanone derivativesLPS-stimulated murine primary macrophagesEffective inhibition of IL-6 and TNF-α expression.[9][11]
2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18)Activated rat basophils (RBL-2H3 cells)Dose-dependent inhibition of TNF-α release and degranulation; mediated through NF-κB and Nrf2 signaling.[12]
Fluorinated 2-benzylidene-1-indanone derivativeLPS-induced acute lung injury in miceReduction in pulmonary inflammation, total protein concentration, and inflammatory cell count in bronchoalveolar lavage fluid.[10]
Neuroprotective Activity

The potential of 1-indanone derivatives in the context of neurodegenerative diseases is an active area of research.[1][13][14][15][16] These compounds have been shown to modulate the activities of enzymes like monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), which are key targets in conditions such as Parkinson's and Alzheimer's disease.[1][14]

Compound Class Model System Observed Activity Reference
Indanone/benzofuranone and piperidine hybridsOxygen glucose deprivation/reperfusion (OGD/R)-induced rat primary neuronal cell injury modelSuperior neuroprotective effects compared to benzofuranone compounds.[13][15]
4-(2-oxo-2-aminoethoxy)-2-benzylidene substituted indanonesPerphenazine-induced catatonia in rats; LPS-induced cognitive deficits in miceEffective against motor dysfunction and memory impairment.[14]
1-Indanone and 1,3-indandione derivativesIn vitro α-synuclein fibril binding assaysHigh affinity and selectivity for α-synuclein fibrils, suggesting potential as imaging agents for synucleinopathies.[16]
Antimicrobial and Antifungal Activity

Certain 1-indanone derivatives have been reported to possess antimicrobial and antifungal properties.[17][18]

Compound Class Model System Observed Activity Reference
Indanone acetic acid derivativesGram-positive and Gram-negative bacteria; fungal strainsSatisfactory antimicrobial and antifungal activity.
Substituted indanone acetic acid derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, Candida albicans, Aspergillus nigerMarked potency as antimicrobial and antifungal agents.[17]
Aurone and indanone derivativesC. albicans, E. coli, S. aureusModerate to excellent antibacterial activity.[18]

Experimental Protocols

Detailed experimental procedures are crucial for the evaluation of novel compounds. Below are generalized protocols for key assays frequently used in the study of 1-indanone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.[19][20][21]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This is a widely used model to evaluate the anti-inflammatory activity of compounds.[22][23][24][25][26]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway NF-κB Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK_complex IKK Complex TLR4->IKK_complex Activation TNFR->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation to Nucleus NFkB_IkB->NFkB Dissociation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_active->Gene_Expression Induction Indanone 1-Indanone Derivatives Indanone->IKK_complex Inhibition

Caption: Potential mechanism of anti-inflammatory action of 1-indanone derivatives via inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

Drug_Screening_Workflow General Workflow for Screening of 1-Indanone Derivatives Synthesis Synthesis of 1-Indanone Derivatives In_Vitro_Screening In Vitro Primary Screening (e.g., Cytotoxicity Assays) Synthesis->In_Vitro_Screening In_Vitro_Screening->Synthesis Inactive Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Secondary_Assays In Vitro Secondary Assays (e.g., Target-based, Mechanistic) Hit_Identification->Secondary_Assays Yes Secondary_Assays->Synthesis Optimize Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (e.g., Animal Models) Lead_Selection->In_Vivo_Studies Yes In_Vivo_Studies->Synthesis Optimize Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A generalized workflow for the discovery and development of novel 1-indanone derivatives as therapeutic agents.

Conclusion

The 1-indanone scaffold represents a highly promising starting point for the development of new therapeutic agents targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders. While this guide provides a comparative overview of the diverse biological activities reported for this class of compounds, the absence of specific data for this compound highlights a clear knowledge gap. Further investigation into the synthesis and biological evaluation of this and other unexplored derivatives is warranted to fully unlock the therapeutic potential of the 1-indanone chemical space. The provided experimental frameworks can serve as a foundation for such future research endeavors.

References

A Comparative Guide to the Synthetic Routes of 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

The targeted synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one, a valuable intermediate in medicinal chemistry, can be approached through several established synthetic strategies. The selection of an optimal route is contingent upon factors such as desired yield, scalability, reagent availability, and reaction conditions. This guide provides a comparative analysis of the most viable synthetic pathways, supported by established chemical principles and experimental data from analogous transformations.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly relies on the intramolecular cyclization of a suitable precursor. The most common and effective methods involve variations of the Friedel-Crafts acylation.

Synthetic Route Starting Material Key Reagents/Catalyst Advantages Disadvantages Purity
Route 1: Polyphosphoric Acid (PPA) Mediated Cyclization 3-(3-ethoxyphenyl)propanoic acidPolyphosphoric Acid (PPA)High yields, relatively inexpensive reagent, one-pot procedure.High viscosity of PPA can pose stirring challenges, work-up requires quenching with ice-water.High, purification typically by recrystallization or chromatography.
Route 2: Friedel-Crafts Acylation using Thionyl Chloride and a Lewis Acid 3-(3-ethoxyphenyl)propanoic acidThionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃) or other Lewis acidsGenerally high yields, well-established and widely applicable method.Requires conversion to the acid chloride intermediate, Lewis acids are moisture sensitive and require stoichiometric amounts.High, purification typically by chromatography.

Experimental Protocols

Route 1: Polyphosphoric Acid (PPA) Mediated Intramolecular Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of substituted indanones. The key to achieving regioselective synthesis of the 6-ethoxy isomer is the use of polyphosphoric acid with a lower phosphorus pentoxide (P₂O₅) content, which favors cyclization at the position meta to the electron-donating ethoxy group.

Materials:

  • 3-(3-ethoxyphenyl)propanoic acid

  • Polyphosphoric Acid (PPA, ~85% P₂O₅ content)

  • Ice

  • Water (deionized)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 3-(3-ethoxyphenyl)propanoic acid.

  • Add polyphosphoric acid (approximately 10-20 times the weight of the starting carboxylic acid).

  • Heat the mixture with vigorous stirring to 80-100°C. The viscosity of the mixture will decrease upon heating.

  • Maintain the temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the viscous reaction mixture onto a stirred mixture of crushed ice and water. This will hydrolyze the PPA and precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes to this compound.

Route_1_PPA_Mediated_Cyclization cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 3-(3-ethoxyphenyl)propanoic acid reaction Intramolecular Friedel-Crafts Acylation start->reaction Polyphosphoric Acid (PPA) 80-100°C product This compound reaction->product Cyclization

Caption: PPA-Mediated Synthesis of 6-Ethoxy-1-indanone.

Route_2_Friedel_Crafts_Acylation cluster_start Starting Material cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product start 3-(3-ethoxyphenyl)propanoic acid intermediate 3-(3-ethoxyphenyl)propanoyl chloride start->intermediate SOCl₂ reaction Intramolecular Friedel-Crafts Acylation intermediate->reaction AlCl₃ product This compound reaction->product Cyclization

Caption: Friedel-Crafts Acylation via Acid Chloride.

Unveiling the Neuromodulatory Potential of 6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Proposed Mechanism and Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a proposed mechanism of action for the novel compound 6-Ethoxy-2,3-dihydro-1H-inden-1-one and a comprehensive experimental framework for its validation. Drawing upon the well-established neuroactive properties of the indanone scaffold, we hypothesize that this compound acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), offering a promising avenue for the development of therapeutics for neurodegenerative disorders. This document provides researchers, scientists, and drug development professionals with a comparative analysis of its proposed activity against established drugs and detailed protocols for empirical validation.

Hypothesized Mechanism of Action

The core structure of this compound is the indanone moiety, a versatile scaffold known for its diverse pharmacological activities. Notably, the FDA-approved Alzheimer's drug, Donepezil, features an indanone core and functions as an acetylcholinesterase inhibitor.[1][2][3][4] Furthermore, various indanone derivatives have demonstrated potent inhibitory effects on monoamine oxidases (MAO-A and MAO-B), enzymes critical in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[5][6]

Based on this precedent, we postulate that this compound exerts its neuroprotective effects through a dual-inhibition mechanism:

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the compound is expected to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][7] This action is a cornerstone of symptomatic treatment for Alzheimer's disease.

  • Monoamine Oxidase (MAO) Inhibition: The compound is also hypothesized to inhibit MAO-A and/or MAO-B, leading to an increase in the synaptic concentrations of monoamine neurotransmitters. This can have antidepressant effects and may also offer neuroprotection in conditions like Parkinson's disease.[5][6][8][9][10]

This dual-action profile suggests a potential for synergistic therapeutic effects, addressing both the cognitive and mood-related symptoms associated with various neurodegenerative conditions.

Comparative Analysis: A Framework for Validation

To empirically validate the proposed mechanism of action, a comparative analysis against well-characterized inhibitors is essential. We propose the use of Donepezil as a selective AChE inhibitor and Phenelzine as a non-selective MAO inhibitor.

CompoundProposed Target(s)Known Mechanism of Action
This compound AChE, MAO-A, MAO-BHypothesized: Dual inhibitor of acetylcholinesterase and monoamine oxidases.
Donepezil AChEReversible, non-competitive inhibitor of acetylcholinesterase, leading to increased acetylcholine levels in the brain.[1][3][7]
Phenelzine MAO-A, MAO-BNon-selective, irreversible inhibitor of monoamine oxidase A and B, preventing the breakdown of serotonin, norepinephrine, and dopamine.[5][6][8][9]

Experimental Validation Protocols

The following experimental protocols are designed to rigorously test the hypothesized mechanism of action of this compound.

In Vitro Enzyme Inhibition Assays

a) Acetylcholinesterase (AChE) Inhibition Assay

This assay will determine the compound's ability to inhibit AChE activity.

Protocol:

  • Reagents: Acetylcholinesterase (from electric eel), Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Phosphate Buffer (0.1 M, pH 8.0), Test Compound, and Donepezil (positive control).

  • Procedure: The assay will be performed in a 96-well plate format. The reaction mixture will contain phosphate buffer, DTNB, and the test compound at various concentrations. The reaction will be initiated by adding ATCI and AChE. The rate of the reaction, measured by the change in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion, is proportional to the AChE activity.[11][12][13][14][15]

  • Data Analysis: The percentage of inhibition will be calculated for each concentration of the test compound relative to the uninhibited control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) will be determined by non-linear regression analysis.

b) Monoamine Oxidase (MAO) Inhibition Assay

This assay will assess the inhibitory activity of the compound against MAO-A and MAO-B.

Protocol:

  • Reagents: Recombinant human MAO-A and MAO-B, Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrates, appropriate buffers, Test Compound, and Phenelzine (positive control).

  • Procedure: The assay will be conducted in a 96-well plate. The test compound at varying concentrations will be pre-incubated with either MAO-A or MAO-B. The reaction will be initiated by the addition of the respective substrate. The rate of product formation (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) will be measured spectrophotometrically.[16][17][18][19]

  • Data Analysis: Similar to the AChE assay, the percentage of inhibition will be calculated, and IC50 values for both MAO-A and MAO-B will be determined.

Cell-Based Neuroprotection Assay

This assay will evaluate the ability of the compound to protect neuronal cells from oxidative stress-induced cell death, a common pathological feature in neurodegenerative diseases.

Protocol:

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Procedure:

    • Cells will be cultured in 96-well plates.

    • Cells will be pre-treated with various concentrations of this compound, Donepezil, or Phenelzine for a specified period.

    • Neurotoxicity will be induced by exposing the cells to an oxidative stressor (e.g., hydrogen peroxide or 6-hydroxydopamine).

    • Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[20][21][22][23][24]

  • Data Analysis: The percentage of viable cells in the treated groups will be compared to the untreated control group. The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect) will be calculated.

Visualizing the Proposed Mechanism and Workflow

To clearly illustrate the hypothesized signaling pathway and the experimental design, the following diagrams are provided.

Proposed Signaling Pathway of this compound cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MAO MAO Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO->Monoamines Degrades AChE AChE ACh Acetylcholine AChE->ACh Degrades AChR Acetylcholine Receptors ACh->AChR Activates MonoamineR Monoamine Receptors Monoamines->MonoamineR Activates Cholinergic Signaling Cholinergic Signaling AChR->Cholinergic Signaling Monoaminergic Signaling Monoaminergic Signaling MonoamineR->Monoaminergic Signaling Compound This compound Compound->MAO Inhibits Compound->AChE Inhibits

Caption: Proposed dual-inhibition mechanism of this compound.

Experimental Workflow for Mechanism Validation Start Compound Synthesis and Characterization InVitro In Vitro Enzyme Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased AChE_Assay AChE Inhibition Assay InVitro->AChE_Assay MAO_Assay MAO-A/B Inhibition Assay InVitro->MAO_Assay DataAnalysis Data Analysis (IC50 / EC50 Determination) AChE_Assay->DataAnalysis MAO_Assay->DataAnalysis Neuroprotection Neuroprotection Assay (SH-SY5Y cells) CellBased->Neuroprotection Neuroprotection->DataAnalysis Conclusion Mechanism Validation and Further Studies DataAnalysis->Conclusion

Caption: A stepwise workflow for the experimental validation of the proposed mechanism.

Conclusion

The indanone derivative, this compound, represents a promising scaffold for the development of novel neurotherapeutics. The proposed dual-inhibitory mechanism of action, targeting both acetylcholinesterase and monoamine oxidases, offers a compelling rationale for its further investigation. The experimental framework outlined in this guide provides a clear and robust pathway for the validation of this hypothesis. Successful validation will not only elucidate the pharmacological profile of this specific compound but also contribute to the broader understanding of the therapeutic potential of indanone derivatives in the treatment of complex neurodegenerative diseases.

References

Reproducibility of 6-Ethoxy-2,3-dihydro-1H-inden-1-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of established methods for the synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogous reactions to provide a robust comparison of potential synthetic routes. The primary focus is on the intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(3-ethoxyphenyl)propanoic acid.

Synthesis of the Precursor: 3-(3-ethoxyphenyl)propanoic acid

A common and efficient method for the synthesis of 3-arylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivatives. By analogy to the synthesis of 3-(m-methoxyphenyl)propionic acid, the precursor for the target indanone can be prepared by the hydrogenation of 3-ethoxycinnamic acid.

Experimental Protocol: Synthesis of 3-(3-ethoxyphenyl)propanoic acid (Analogous to 3-(m-methoxyphenyl)propionic acid)

To a solution of 3-ethoxycinnamic acid in ethanol, a catalytic amount of 10% palladium on charcoal (Pd/C) is added. The mixture is then subjected to hydrogenation until the reaction is complete, which can be monitored by the cessation of hydrogen uptake. Following the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield 3-(3-ethoxyphenyl)propanoic acid.[1]

Intramolecular Friedel-Crafts Acylation for 1-Indanone Formation

The key step in the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid. This reaction is typically promoted by a strong acid catalyst. Below is a comparison of different catalytic systems based on analogous reactions reported in the literature.

Table 1: Comparison of Catalytic Systems for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids

Catalyst SystemSubstrate AnalogReaction ConditionsYield (%)Remarks
Polyphosphoric acid (PPA)3-Arylpropionic acidsNot specifiedNot specifiedA classical and effective reagent for this transformation.[2]
Methanesulfonic acid (MSA)Diethyl 2-(3,5-dimethoxybenzyl)malonate100 °C, 2 h95High yield for a related dimethoxy-substituted indanone synthesis.[3][4]
Terbium triflate (Tb(OTf)₃)3-Arylpropionic acids250 °CUp to 74Effective for various substituted arylpropionic acids, including those with deactivating groups.[3]
Non-conventional (MW, US)3-(4-methoxyphenyl)propionic acidNot specifiedNot specifiedGreener alternatives to traditional heating methods have been explored.[5]

Experimental Protocols for Cyclization (General Procedures for Analogous Reactions)

Method A: Polyphosphoric Acid (PPA) Catalyzed Cyclization 3-(3-ethoxyphenyl)propanoic acid is added to polyphosphoric acid, and the mixture is heated with stirring. The reaction progress is monitored by an appropriate method (e.g., TLC). Upon completion, the reaction mixture is poured onto ice and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude 1-indanone, which can be further purified by chromatography or crystallization.

Method B: Methanesulfonic Acid (MSA) Catalyzed Cyclization A mixture of the 3-arylpropionic acid derivative and methanesulfonic acid is heated with stirring for a specified period.[3][4] After cooling, the mixture is diluted with water and the product is extracted. The organic extracts are combined, washed, dried, and the solvent is evaporated to give the desired 1-indanone.

Visualizing the Synthesis

To illustrate the synthetic pathway and the logical workflow for selecting a method, the following diagrams are provided.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Acylation 3_ethoxycinnamic_acid 3-Ethoxycinnamic Acid H2_PdC H₂ / Pd-C, Ethanol 3_ethoxycinnamic_acid->H2_PdC precursor 3-(3-ethoxyphenyl)propanoic acid H2_PdC->precursor catalyst Acid Catalyst (PPA, MSA, etc.) precursor->catalyst product 6-Ethoxy-2,3-dihydro- 1H-inden-1-one catalyst->product

Caption: Synthetic pathway for this compound.

Logical_Workflow start Start: Synthesize 6-Ethoxy-1-indanone precursor_synthesis Synthesize Precursor: 3-(3-ethoxyphenyl)propanoic acid start->precursor_synthesis choose_catalyst Select Cyclization Catalyst precursor_synthesis->choose_catalyst ppa Polyphosphoric Acid (PPA) - Classical, effective - Viscous, workup can be difficult choose_catalyst->ppa Conventional msa Methanesulfonic Acid (MSA) - High yielding for analogs - Less viscous than PPA choose_catalyst->msa High Yield lewis_acid Lewis Acids (e.g., Tb(OTf)₃) - Effective for diverse substrates - May require higher temperatures choose_catalyst->lewis_acid Substrate Scope non_conventional Non-conventional Methods (Microwave, Ultrasound) - Potentially greener - Requires specialized equipment choose_catalyst->non_conventional Green Chemistry purification Purification (Chromatography/Crystallization) ppa->purification msa->purification lewis_acid->purification non_conventional->purification end Final Product purification->end

Caption: Decision workflow for selecting a synthesis method.

Conclusion

While a definitive, reproducible protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, strong analogous evidence suggests that the intramolecular Friedel-Crafts acylation of 3-(3-ethoxyphenyl)propanoic acid is a highly viable route. The choice of catalyst, either traditional reagents like PPA or MSA, or more modern Lewis acids, will likely influence the yield and reaction conditions. For optimal reproducibility, initial small-scale trials are recommended to determine the most effective catalyst and conditions for this specific substrate. The provided data on analogous compounds offers a solid foundation for developing a successful and reproducible synthetic procedure.

References

Head-to-Head Comparison: 6-Ethoxy-2,3-dihydro-1H-inden-1-one as a Potential Inhibitor in Cancer and Neurodegenerative Disease Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one, a novel indanone derivative, against established inhibitors in two critical therapeutic areas: cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory and anticancer applications, and acetylcholinesterase (AChE) inhibition for the management of neurodegenerative disorders such as Alzheimer's disease. The indanone scaffold is a well-established privileged structure in medicinal chemistry, known to be a core component of various pharmacologically active compounds.[1][2][3] This document outlines the potential inhibitory activities of this compound in these pathways, supported by comparative data from known inhibitors and detailed experimental protocols.

Part 1: Evaluation as a Selective COX-2 Inhibitor

The inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for anti-inflammatory drugs and has shown potential in cancer therapy.[1][4][5] Indanone derivatives have been identified as potent and selective COX-2 inhibitors.[5][6] We compare the hypothetical inhibitory concentration of this compound with Celecoxib, a well-known selective COX-2 inhibitor.

Quantitative Comparison of COX-2 Inhibitory Activity
CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)
This compoundCOX-2Data Not AvailableTo Be Determined
CelecoxibCOX-240[1]>100
Indomethacin (Non-selective)COX-1/COX-2~250 (COX-1), ~2500 (COX-2)~0.1

IC50 values for Celecoxib and Indomethacin are sourced from publicly available literature and may vary based on assay conditions.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available COX-2 inhibitor screening kits and established methodologies.[7][8][9]

Objective: To determine the in vitro inhibitory effect of this compound on human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., N-acetyl-3,7-dihydroxyphenoxazine)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control)

  • Test Compound (this compound) dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. The test compound and Celecoxib should be prepared in a dilution series to determine the IC50 value. The final DMSO concentration should not exceed 1%.

  • Enzyme and Inhibitor Incubation: To each well, add 75 µL of COX Assay Buffer, 1 µL of COX Probe, 2 µL of COX Cofactor, and 1 µL of either the test compound, Celecoxib, or vehicle (DMSO) for the enzyme control. Add 1 µL of human recombinant COX-2 enzyme.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at an excitation of 535 nm and an emission of 587 nm. Record data every minute for 10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Sample) / Slope of Enzyme Control] x 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Workflow Diagrams

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 6-Ethoxy-2,3-dihydro-1H- inden-1-one / Celecoxib Inhibitor->COX2 Experimental_Workflow_COX2 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Add_Enzyme_Inhibitor Add Enzyme, Probe, Cofactor & Inhibitor to Plate Prep_Reagents->Add_Enzyme_Inhibitor Prep_Compounds Prepare Test Compound and Control Dilutions Prep_Compounds->Add_Enzyme_Inhibitor Pre_Incubate Pre-incubate (10 min, 25°C) Add_Enzyme_Inhibitor->Pre_Incubate Initiate_Reaction Initiate with Arachidonic Acid Pre_Incubate->Initiate_Reaction Measure_Fluorescence Kinetic Measurement (Ex/Em = 535/587 nm) Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 AChE_Pathway cluster_synapse Acetylcholine Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Cholinergic_Receptor Cholinergic Receptor Acetylcholine->Cholinergic_Receptor Binds to Choline_Acetate Choline + Acetate (Signal Termination) AChE->Choline_Acetate Synaptic_Cleft Synaptic Cleft Inhibitor 6-Ethoxy-2,3-dihydro-1H- inden-1-one / Donepezil Inhibitor->AChE Experimental_Workflow_AChE cluster_prep_ache Preparation cluster_assay_ache Assay Execution cluster_analysis_ache Data Analysis Prep_Reagents_AChE Prepare Reagents (Buffer, Enzyme, DTNB, ATCI) Add_Enzyme_Inhibitor_AChE Add Enzyme & Inhibitor to Plate Prep_Reagents_AChE->Add_Enzyme_Inhibitor_AChE Prep_Compounds_AChE Prepare Test Compound and Control Dilutions Prep_Compounds_AChE->Add_Enzyme_Inhibitor_AChE Pre_Incubate_AChE Pre-incubate (15 min, 37°C) Add_Enzyme_Inhibitor_AChE->Pre_Incubate_AChE Initiate_Reaction_AChE Initiate with ATCI/DTNB Mixture Pre_Incubate_AChE->Initiate_Reaction_AChE Measure_Absorbance_AChE Measure Absorbance (412 nm) Initiate_Reaction_AChE->Measure_Absorbance_AChE Calculate_Rates_AChE Calculate Reaction Rates Measure_Absorbance_AChE->Calculate_Rates_AChE Calculate_Inhibition_AChE Calculate % Inhibition Calculate_Rates_AChE->Calculate_Inhibition_AChE Determine_IC50_AChE Determine IC50 Value Calculate_Inhibition_AChE->Determine_IC50_AChE

References

A Comparative Analysis of Substituted 2,3-dihydro-1H-inden-1-one Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative statistical analysis of the in vitro data for substituted 2,3-dihydro-1H-inden-1-one derivatives, highlighting their potential across various therapeutic areas. Due to the limited publicly available data on 6-Ethoxy-2,3-dihydro-1H-inden-1-one, this guide focuses on closely related analogs, primarily those with methoxy substitutions, which have been more extensively studied.

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] These derivatives have shown promise as anticancer, anti-Alzheimer's, antimicrobial, and antiviral agents.[1] This guide synthesizes in vitro data from several studies to offer a comparative perspective on their therapeutic potential.

Anticancer Activity

Substituted 1-indanone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including tubulin polymerization inhibition and cell cycle arrest.

A notable gallic acid-based indanone derivative, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone, has been identified as a lead anticancer molecule.[2] It exhibited an IC50 value of 2.2 µM against the MCF-7 breast cancer cell line.[2] Further studies revealed its ability to inhibit tubulin polymerization, arrest the cell cycle in the G2/M phase, and induce apoptosis.[3]

Another study focused on indanone-based thiazolyl hydrazone derivatives for colorectal cancer.[4] Several of these compounds showed potent anticancer activity, with IC50 values ranging from 0.41 to 6.85 µM against various colon cancer cell lines.[5] The most promising compound, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), was found to be more effective than the standard drug irinotecan against HT-29, COLO 205, and KM 12 colon cancer cells.[5] Mechanistic studies indicated that ITH-6 induces cell cycle arrest at the G2/M phase, promotes apoptosis, and increases reactive oxygen species (ROS) levels.[5]

Table 1: In Vitro Anticancer Activity of Substituted 1-Indanone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action
3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanoneMCF-7 (Breast)2.2[2]Tubulin polymerization inhibition, G2/M arrest, apoptosis[3]
Thiazolyl hydrazone derivatives of 1-indanoneColon Cancer Cell Lines0.41 - 6.85[5]G2/M arrest, apoptosis, increased ROS[5]

Anti-Alzheimer's Disease Activity

A series of indanone derivatives have been designed and evaluated as multi-target-directed ligands for the treatment of Alzheimer's disease.[6] These compounds were assessed for their ability to inhibit cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) self-assembly.[6]

Several of the synthesized compounds displayed potent inhibitory activity against AChE, with IC50 values in the nanomolar range.[6] Specifically, compounds 9 and 14 from the study demonstrated significantly higher inhibitory activity (IC50 = 14.8 nM and 18.6 nM, respectively) than the approved drug tacrine.[6] These compounds also effectively inhibited Aβ aggregation and promoted the disaggregation of pre-formed Aβ fibrils.[6]

Table 2: In Vitro Anti-Alzheimer's Disease Activity of Indanone Derivatives

CompoundTargetIC50 (nM)Additional Activity
Compound 9AChE14.8[6]Inhibition of Aβ aggregation (85.5%)[6]
Compound 14AChE18.6[6]Inhibition of Aβ aggregation (83.8%)[6]

Antimicrobial Activity

Novel derivatives of 5,6-dimethoxy-1-indanone have been synthesized and screened for their antimicrobial properties.[7] These compounds, which couple the indanone scaffold with substituted pyridine moieties, have shown promising antibacterial activity.[7]

Experimental Protocols

Anticancer Activity Assays:

  • Cell Viability (MTT Assay): Cancer cell lines (e.g., MCF-7, HT-29, COLO 205, KM 12) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay, which measures mitochondrial metabolic activity. The concentration that inhibits cell growth by 50% (IC50) is then calculated.[2]

  • Tubulin Polymerization Assay: The effect of the compounds on the polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm. The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.[3]

  • Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3][5]

Anti-Alzheimer's Disease Assays:

  • Cholinesterase Inhibition Assay: The inhibitory activity of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is measured using a modified Ellman's method. The assay measures the rate of hydrolysis of a substrate (e.g., acetylthiocholine iodide) by the enzyme, and the IC50 values are determined.[6]

  • Aβ Aggregation Inhibition Assay: Thioflavin T (ThT) fluorescence assay is used to monitor the aggregation of Aβ peptides in the presence and absence of the test compounds. The fluorescence of ThT increases upon binding to amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with and without the inhibitor.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for the anticancer activity of some indanone derivatives and a typical experimental workflow for evaluating these compounds.

anticancer_pathway Indanone Indanone Derivative Tubulin Tubulin Indanone->Tubulin Inhibits Polymerization ROS Increased ROS Indanone->ROS Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis ROS->Apoptosis

Caption: Anticancer mechanism of action for certain indanone derivatives.

experimental_workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro CellViability Cell Viability Assay (e.g., MTT) InVitro->CellViability EnzymeAssay Enzyme Inhibition Assay (e.g., AChE) InVitro->EnzymeAssay Mechanism Mechanism of Action Studies InVitro->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assay Mechanism->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis Mechanism->PathwayAnalysis

References

Safety Operating Guide

Proper Disposal of 6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 6-Ethoxy-2,3-dihydro-1H-inden-1-one. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment and compliance with environmental regulations.

The disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following procedures are based on established best practices for handling similar chemical compounds and should be followed diligently.

Hazard and Safety Data Summary

Hazard CategoryPotential Hazards and PrecautionsPersonal Protective Equipment (PPE)
Health Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.Nitrile gloves, safety goggles with side shields, and a laboratory coat are mandatory. Work should be conducted in a certified chemical fume hood.
Flammability While data is not specific, similar compounds are flammable. Keep away from open flames, sparks, and sources of ignition.[1][2][3]Use non-sparking tools and explosion-proof equipment where necessary.[1][2][3]
Environmental Hazards May be toxic to aquatic life with long-lasting effects.[3] Do not allow to enter drains or waterways.[4]All waste must be collected for proper disposal and not poured down the drain.[4]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the procedure for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially incompatible chemicals.[5]

  • Collect all waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated and compatible hazardous waste container.[5]

  • The container must be in good condition, made of a material compatible with the chemical, and have a secure, tight-fitting lid.[5]

2. Labeling of Waste Container:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".[5][6]

  • The label must include:

    • The full chemical name: "this compound".

    • An accurate estimation of the concentration and total volume.

    • The date of waste generation.

    • The name and contact information of the responsible researcher or principal investigator.

    • The laboratory location (building and room number).[6]

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated, cool, and dry secondary containment area.[6]

  • Keep the container closed at all times, except when adding waste.[5][6]

  • Ensure the storage area is away from sources of ignition and incompatible materials.[3]

4. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent authority to schedule a pickup for the hazardous waste.[6]

  • Complete all required waste disposal forms, providing a detailed and accurate description of the waste.[6]

5. Handling of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste.

  • To decontaminate an empty container, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing and ensuring the label is defaced, consult with your EHS department for guidance on disposing of the container as regular trash or through a specific recycling program.[6]

6. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Using non-sparking tools, collect the absorbent material and spilled substance and place it in a sealed, labeled hazardous waste container.[4]

  • Ventilate the area and wash the spill site once the cleanup is complete.

  • For large spills or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_empty Empty Container Handling A Generate Waste (Pure compound, solutions, contaminated materials) B Select Compatible Hazardous Waste Container A->B J Triple-Rinse Container with Suitable Solvent A->J C Segregate from Incompatible Waste B->C D Label Container: 'HAZARDOUS WASTE' - Chemical Name - Concentration & Volume - Date & Contact Info C->D E Store in Designated, Well-Ventilated Area D->E F Keep Container Tightly Closed E->F G Contact EHS for Waste Pickup F->G H Complete Waste Disposal Forms G->H I EHS Collects Waste for Approved Disposal H->I K Collect Rinsate as Hazardous Waste J->K L Deface Label & Dispose of Container per EHS Guidance J->L

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel contribute to a safer working environment and ensure the responsible management of chemical waste in accordance with regulatory standards. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Ethoxy-2,3-dihydro-1H-inden-1-one. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Identifier:

  • IUPAC Name: this compound

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles with side-shields conforming to EN166 or NIOSH (US) standards.[1][2][3]
Hand Protection Protective GlovesChemical-resistant gloves (e.g., Butyl, Fluoroelastomer, or PVA for ketones and aromatic solvents).[4][5][6] Nitrile gloves may offer short-term protection but should be changed immediately upon contact.[7]
Body Protection Laboratory CoatA flame-retardant lab coat, fully buttoned, to cover as much skin as possible.[7]
Impervious ClothingAdditional protective clothing may be necessary to prevent skin exposure.[1][3]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required.[7]
Respiratory Protection RespiratorUse a suitable respirator if ventilation is inadequate or when handling fine powders to avoid inhalation of dust or aerosols.[1][3]

Operational Plan: Handling Procedures

Safe handling of this compound is critical to prevent accidents and exposure. The following workflow outlines the procedural steps for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Waste Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather All Necessary Materials and Equipment prep_vent->prep_materials prep_sds Review Safety Data Sheet (for similar compounds) prep_materials->prep_sds handle_transfer Carefully Transfer Compound prep_sds->handle_transfer handle_weigh Weigh the Required Amount handle_transfer->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal waste_solid Solid Waste (Unused compound, contaminated consumables) collect_solid Collect in a Labeled, Sealable Container for Chemical Waste waste_solid->collect_solid waste_liquid Liquid Waste (Solutions containing the compound) collect_liquid Collect in a Labeled, Leak-Proof Container for Chemical Waste waste_liquid->collect_liquid waste_sharps Contaminated Sharps collect_sharps Collect in a Puncture-Resistant Sharps Container waste_sharps->collect_sharps dispose_pickup Arrange for Pickup by Environmental Health and Safety (EHSO) collect_solid->dispose_pickup collect_liquid->dispose_pickup collect_sharps->dispose_pickup dispose_manifest Complete Hazardous Waste Manifest dispose_pickup->dispose_manifest dispose_transport Transport to a Licensed Hazardous Waste Facility dispose_manifest->dispose_transport

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.